3,4-Diethyl-5-methylheptane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
62198-99-6 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3,4-diethyl-5-methylheptane |
InChI |
InChI=1S/C12H26/c1-6-10(5)12(9-4)11(7-2)8-3/h10-12H,6-9H2,1-5H3 |
InChI Key |
NVBVLQDXCRDBBU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CC)C(CC)CC |
Origin of Product |
United States |
Foundational & Exploratory
3,4-Diethyl-5-methylheptane chemical properties and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and IUPAC nomenclature of 3,4-Diethyl-5-methylheptane. While this specific highly-branched alkane is not extensively documented in publicly available literature, this guide synthesizes known information regarding its identity, computed properties, and general methodologies for the synthesis and characterization of similar branched alkanes. The content herein is intended to serve as a foundational resource for researchers and professionals in organic chemistry and drug development.
Chemical Identity and Nomenclature
The unambiguous identification of a chemical entity is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds. For the alkane , the longest continuous carbon chain is a heptane (B126788) (seven carbons). Numbering this chain from the end that gives the substituents the lowest possible locants, we identify a methyl group at position 5 and two ethyl groups at positions 3 and 4.
Therefore, the correct IUPAC name for the compound is This compound .[1][2][3]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1][2][3] |
| CAS Number | 62198-99-6 | [1][2][3] |
| Molecular Formula | C₁₂H₂₆ | [1][2][3] |
| Canonical SMILES | CCC(C)C(CC)C(CC)CC | [1] |
| InChI | InChI=1S/C12H26/c1-6-10(5)12(9-4)11(7-2)8-3/h10-12H,6-9H2,1-5H3 | [1][3] |
| InChIKey | NVBVLQDXCRDBBU-UHFFFAOYSA-N | [1][3] |
Physicochemical Properties
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 170.33 g/mol | [1] |
| Exact Mass | 170.203450829 Da | [1] |
| XLogP3 | 5.8 | [1] |
| Heavy Atom Count | 12 | [4] |
| Topological Polar Surface Area | 0 Ų | [1] |
| Covalently-Bonded Unit Count | 1 | [5] |
Note: These properties are computationally derived and may differ from experimental values.
Synthesis of Branched Alkanes: A General Overview
While a specific, detailed experimental protocol for the synthesis of this compound is not documented in the provided search results, general methods for the synthesis of highly-branched alkanes can be described. One common and versatile approach involves the use of Grignard reagents.[4]
General Experimental Protocol via Grignard Reaction
The synthesis of a complex branched alkane like this compound would likely involve a multi-step process. A plausible retrospective approach would be the reduction of a corresponding alcohol, which in turn could be synthesized via a Grignard reaction.
Conceptual Workflow:
Caption: Conceptual workflow for branched alkane synthesis.
Methodology:
-
Grignard Reagent Formation: An appropriate alkyl halide (e.g., an ethyl or propyl halide) would be reacted with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form the Grignard reagent.
-
Nucleophilic Addition: The Grignard reagent would then be added to a suitable ketone. For the synthesis of this compound, a potential starting ketone could be 4-ethyl-3-methylheptan-2-one. The nucleophilic carbon of the Grignard reagent would attack the electrophilic carbonyl carbon of the ketone.
-
Hydrolysis: The resulting magnesium alkoxide intermediate is hydrolyzed in a subsequent step, typically with a weak acid, to yield the tertiary alcohol.
-
Dehydration: The tertiary alcohol can then be dehydrated, often using an acid catalyst (e.g., sulfuric acid or phosphoric acid) with heat, to form one or more alkene isomers.
-
Hydrogenation: The final step is the hydrogenation of the alkene(s) to the saturated alkane. This is typically achieved using a catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas.[4]
Spectroscopic Characterization
The structure of this compound would be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: Due to the lack of symmetry in this compound, it is expected that each of the 12 carbon atoms would be chemically non-equivalent, resulting in 12 distinct signals in the ¹³C NMR spectrum. The chemical shifts of these signals would fall in the typical aliphatic region (approximately 10-60 ppm).
-
¹H NMR: The ¹H NMR spectrum would be complex due to the numerous chemically non-equivalent protons and potential for diastereotopicity. Protons on methyl groups would likely appear as triplets or doublets, while methylene (B1212753) and methine protons would exhibit more complex splitting patterns (multiplets).
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) would be a powerful tool for the analysis of this compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (170.33 g/mol ). The fragmentation pattern would be characteristic of a branched alkane, with prominent peaks resulting from the cleavage of C-C bonds, particularly at the branching points.
Signaling Pathways and Biological Activity
As a simple, non-functionalized alkane, this compound is not expected to have specific biological activity or be involved in defined signaling pathways. Such molecules are generally considered to be chemically inert in biological systems, although they may exhibit non-specific effects related to their lipophilicity at high concentrations. There is no information in the searched literature to suggest any specific biological role.
Conclusion
This technical guide has summarized the key chemical properties and nomenclature of this compound. While specific experimental data for this compound is scarce, this guide provides a framework for its identification, potential synthesis, and characterization based on established principles of organic chemistry. The provided information serves as a valuable starting point for researchers and professionals requiring knowledge of this and other highly-branched alkanes.
References
- 1. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C12H26 | CID 53425833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. heptane, 3,4-diethyl-5-methyl- [webbook.nist.gov]
- 4. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 5. 3,5-Diethyl-2-methylheptane | C12H26 | CID 53424672 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stereoisomers of 3,4-Diethyl-5-methylheptane and chirality
An In-depth Technical Guide on the Stereoisomers and Chirality of 3,4-Diethyl-5-methylheptane
Topic: Stereoisomers of this compound and Chirality Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Abstract
The study of stereoisomerism is fundamental in organic chemistry and critical for drug development, where the three-dimensional arrangement of atoms can dictate a molecule's biological activity. Alkanes, despite their structural simplicity, can possess complex stereochemistry. This technical guide provides a comprehensive analysis of the stereoisomers of this compound, a branched alkane with multiple chiral centers. It details the identification of its stereoisomers, explores their relationships, and discusses the physicochemical properties that differentiate them. Furthermore, this guide outlines key experimental protocols for the separation of these stereoisomers and the determination of their absolute configurations, which is a significant challenge for non-functionalized hydrocarbons. Methodologies such as chiral gas chromatography, vibrational circular dichroism (VCD), and computational analysis are presented as essential tools for researchers in this field.
Introduction to Stereoisomerism in Alkanes
Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.[1][2] A key concept in stereoisomerism is chirality, the property of a molecule being non-superimposable on its mirror image.[1] These non-superimposable mirror images are known as enantiomers. Molecules that are stereoisomers but not mirror images of each other are called diastereomers.[1][3]
While enantiomers have identical physical properties (e.g., boiling point, density, solubility) in an achiral environment, they differ in their interaction with plane-polarized light (optical activity) and with other chiral molecules.[4][5] This differentiation is of paramount importance in pharmacology, as the enantiomers of a drug can exhibit vastly different therapeutic effects and toxicological profiles.[6][7] Alkanes, consisting solely of carbon and hydrogen atoms with single bonds, can exhibit chirality if a carbon atom (a stereocenter) is bonded to four different substituent groups.[1][7] The analysis and separation of chiral alkanes pose a unique challenge due to their lack of functional groups, which are often exploited in resolution techniques.[8]
Analysis of this compound
Structure and Chiral Centers
This compound (Molecular Formula: C₁₂H₂₆) is a branched alkane whose structure contains two stereocenters.[9][10] A stereocenter is a carbon atom bonded to four distinct groups. Identifying these centers is the first step in understanding the molecule's stereoisomerism.
The structure is as follows:
Let's analyze the key carbon atoms in the heptane (B126788) backbone:
-
Carbon 3: Is bonded to a hydrogen (H), a C1-C2 ethyl group, an ethyl substituent, and the rest of the carbon chain from C4. The two ethyl groups make it achiral.
-
Carbon 4: Is bonded to four different groups:
-
A hydrogen atom (H)
-
An ethyl group (-CH₂CH₃)
-
A sec-butyl group (-CH(CH₃)CH₂CH₃)
-
The remainder of the chain attached to C3 (-CH(CH₂CH₃)CH₂CH₃) Therefore, C4 is a stereocenter .
-
-
Carbon 5: Is bonded to four different groups:
-
A hydrogen atom (H)
-
A methyl group (-CH₃)
-
An ethyl group (-CH₂CH₃)
-
The remainder of the chain attached to C4 (-CH(CH₂CH₃)CH(CH₂CH₃)CH₂CH₃) Therefore, C5 is a stereocenter .
-
Stereoisomer Identification and Relationships
With two stereocenters (n=2), the maximum number of possible stereoisomers is 2ⁿ, which equals 2² = 4. Since the molecule is not symmetrical, there are no meso compounds. Thus, this compound exists as four distinct stereoisomers. These isomers exist as two pairs of enantiomers.
The four stereoisomers are:
-
(4R, 5R)-3,4-diethyl-5-methylheptane
-
(4S, 5S)-3,4-diethyl-5-methylheptane
-
(4R, 5S)-3,4-diethyl-5-methylheptane
-
(4S, 5R)-3,4-diethyl-5-methylheptane
The relationships between these isomers are as follows:
-
(4R, 5R) and (4S, 5S) are enantiomers.
-
(4R, 5S) and (4S, 5R) are enantiomers.
-
Any other pairing, such as (4R, 5R) and (4R, 5S), are diastereomers.
Caption: Relationships between the four stereoisomers of this compound.
Physicochemical Properties of Stereoisomers
General Principles
The physicochemical properties of stereoisomers depend on their relationship.
-
Enantiomers : Have identical physical properties such as boiling point, melting point, density, and refractive index. They also have identical spectroscopic (NMR, IR) properties in achiral solvents. Their defining difference is their equal but opposite rotation of plane-polarized light.
-
Diastereomers : Are different compounds and thus have different physical properties.[1] This means they will have distinct boiling points, melting points, solubilities, and spectroscopic characteristics, which allows them to be separated by conventional techniques like distillation or chromatography.
Data Summary
| Property | (4R, 5R) | (4S, 5S) | (4R, 5S) | (4S, 5R) | Expected Relationship |
| Boiling Point (°C) | Value A | Value A | Value B | Value B | A ≠ B |
| Density (g/mL) | Value C | Value C | Value D | Value D | C ≠ D |
| Refractive Index (n_D) | Value E | Value E | Value F | Value F | E ≠ F |
| Specific Rotation ([α]_D) | +X° | -X° | +Y° | -Y° | Absolute values of X and Y are not equal. |
Experimental Protocols for Separation and Characterization
The separation and characterization of alkane stereoisomers require specialized techniques due to their nonpolar nature and lack of functional groups.
Enantiomer and Diastereomer Separation
Diastereomer Separation: Because diastereomers have different physical properties, they can be separated using standard laboratory techniques such as fractional distillation or conventional chromatography (gas chromatography or HPLC).
Enantiomer Separation (Resolution): Separating enantiomers is more challenging and requires a chiral environment.
-
Chiral Gas Chromatography (GC): This is a favored method for resolving volatile, underivatized hydrocarbons.[8]
-
Principle: A racemic mixture is passed through a GC column containing a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives. The enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times and thus separation.[8]
-
Methodology:
-
Column Selection: Choose a suitable chiral capillary column (e.g., a column coated with a derivatized cyclodextrin).
-
Sample Preparation: Dissolve the racemic mixture of this compound in a volatile, non-polar solvent (e.g., hexane).
-
Injection: Inject a small volume of the sample into the GC.
-
Temperature Program: Optimize the oven temperature program to achieve baseline separation of the enantiomeric pairs. Isothermal or gradient temperature profiles may be used.
-
Detection: Use a Flame Ionization Detector (FID), which is standard for hydrocarbons.
-
Analysis: The two enantiomers will appear as separate peaks in the chromatogram.
-
-
Determination of Absolute Configuration
Assigning the absolute configuration (R or S) to a separated enantiomer of a chiral alkane is a non-trivial task.[6] Since these molecules lack chromophores, techniques like electronic circular dichroism (ECD) are generally not feasible.[6]
-
Vibrational Circular Dichroism (VCD):
-
Principle: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It provides a detailed fingerprint of the molecule's 3D structure.
-
Methodology:
-
Experimental Spectrum: Dissolve the purified enantiomer in a suitable solvent (e.g., CCl₄) and record its VCD spectrum.
-
Computational Spectrum: Use computational chemistry software to perform a conformational search and Density Functional Theory (DFT) calculations for one of the enantiomers (e.g., the (4R, 5R) configuration) to predict its theoretical VCD spectrum.[6]
-
Comparison: Compare the experimental VCD spectrum with the computed spectrum. A match confirms the absolute configuration of the enantiomer.
-
-
-
Optical Rotation (OR) in Conjunction with Computation:
-
Principle: While experimental measurement of optical rotation can confirm chirality, predicting the sign and magnitude of rotation via computation can help assign the absolute configuration.
-
Methodology:
-
Experimental Measurement: Use a polarimeter to measure the specific rotation [α] of a purified enantiomer solution of known concentration.[6]
-
Computational Prediction: Employ high-level computational methods, such as Time-Dependent Density Functional Theory (TDDFT), to calculate the expected specific rotation for a known configuration (e.g., (4R, 5R)).[11][12]
-
Assignment: The absolute configuration can be assigned if the calculated sign of rotation matches the experimental sign, especially when the magnitude is significant (e.g., > 25°).[12]
-
-
Experimental Workflow
The logical flow for a comprehensive stereochemical analysis of this compound is outlined below.
Caption: Workflow for the separation and stereochemical analysis of this compound.
Conclusion
This compound is a chiral alkane possessing two stereocenters, giving rise to four distinct stereoisomers (two pairs of enantiomers). The differentiation, separation, and characterization of these isomers are crucial for applications where stereochemistry dictates function, such as in medicinal chemistry and materials science. While the separation of its diastereomers is achievable with standard methods, the resolution of its enantiomers requires specialized chiral techniques like gas chromatography with a chiral stationary phase. Furthermore, the unambiguous assignment of the absolute configuration of these non-functionalized alkanes relies on a powerful combination of experimental chiroptical measurements, particularly VCD, and high-level computational chemistry. This guide provides the foundational knowledge and outlines the experimental strategies necessary for researchers to confidently navigate the complexities of alkane stereoisomerism.
References
- 1. fiveable.me [fiveable.me]
- 2. Isomers [chemed.chem.purdue.edu]
- 3. Stereoisomerism | Definition, Examples, Types, & Chirality | Britannica [britannica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. oit.edu [oit.edu]
- 8. Enantiomer separation of hydrocarbons in preparation for ROSETTA's "chirality-experiment" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. heptane, 3,4-diethyl-5-methyl- [webbook.nist.gov]
- 10. This compound | C12H26 | CID 53425833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Determination of absolute configuration using density functional theory calculation of optical rotation: chiral alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Conformational analysis of 3,4-Diethyl-5-methylheptane
An In-Depth Technical Guide to the Conformational Analysis of 3,4-Diethyl-5-methylheptane
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive theoretical conformational analysis of this compound. In the absence of specific experimental data for this molecule, this paper applies established principles of stereochemistry and conformational analysis to predict the relative stabilities of its various conformers. The analysis focuses on the rotation about the central C3-C4 bond, which is identified as the most sterically hindered axis. This guide will be a valuable resource for researchers in medicinal chemistry and drug development, where understanding the three-dimensional structure of molecules is crucial for predicting their biological activity and designing new therapeutic agents.
Introduction to Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformations or conformers. For flexible molecules like alkanes, the number of possible conformations is infinite. However, the rotation around single bonds is not entirely free due to energy barriers. These barriers arise from torsional strain (repulsion between electron clouds of adjacent bonds) and steric strain (repulsive interactions when non-bonded atoms are forced into close proximity).
For highly substituted and non-symmetrical alkanes such as this compound, a thorough conformational analysis is critical. The molecule's preferred conformation can significantly influence its physical properties and, in a biological context, its ability to bind to a receptor. Therefore, identifying the most stable (lowest energy) conformers is a key step in understanding its structure-activity relationship.
Analysis of the Core Structure: this compound
The structure of this compound is as follows:
The central C3-C4 bond is the most sterically congested in the molecule. The substituents on these carbons are bulky, leading to significant steric interactions upon rotation. Therefore, the conformational analysis will focus on the rotation around this C3-C4 bond.
The groups attached to the front carbon (C3) and the back carbon (C4) for a Newman projection are:
-
On C3 (front carbon):
-
Hydrogen (H)
-
Ethyl group (-CH₂CH₃)
-
Propyl group (-CH₂CH₂CH₃)
-
-
On C4 (back carbon):
-
Hydrogen (H)
-
Ethyl group (-CH₂CH₃)
-
sec-Butyl group (-CH(CH₃)CH₂CH₃)
-
Quantitative Analysis of Conformational Strain
The relative energies of the different conformations can be estimated by summing the energy costs of the steric and torsional strains in each. The following table summarizes the generally accepted energy costs for various interactions.
| Interaction | Type of Strain | Energy Cost (kcal/mol) | Energy Cost (kJ/mol) |
| H↔H eclipsed | Torsional | 1.0 | 4.0 |
| H↔CH₃ eclipsed | Torsional | 1.4 | 6.0 |
| CH₃↔CH₃ eclipsed | Torsional & Steric | 2.6 | 11.0 |
| CH₃↔CH₃ gauche | Steric | 0.9 | 3.8 |
| CH₃↔CH₂CH₃ gauche | Steric | 1.0 | 4.2 |
Note: Energy values for interactions involving larger groups (ethyl, propyl, sec-butyl) are not as readily available. For this analysis, we will use the values for methyl and ethyl as approximations and focus on the relative number and severity of the interactions to determine the stability order. The general principle is that larger groups lead to greater steric strain.
Newman Projections and Strain Evaluation
Six key conformations (three staggered and three eclipsed) for rotation around the C3-C4 bond are considered. For simplicity, the groups will be denoted as H, Et (ethyl), Pr (propyl), and sec-Bu (sec-butyl).
Staggered Conformations (More Stable):
-
Conformer A (Anti): The two largest groups (Pr and sec-Bu) are 180° apart. This is expected to be the most stable conformer.
-
Gauche interactions: Et-Et.
-
-
Conformer B (Gauche 1): The propyl group is gauche to the sec-butyl group.
-
Gauche interactions: Pr-sec-Bu, Et-H, Et-H.
-
-
Conformer C (Gauche 2): The ethyl group is gauche to the sec-butyl group.
-
Gauche interactions: Et-sec-Bu, Pr-Et, H-H.
-
Eclipsed Conformations (Less Stable):
-
Conformer D (Eclipsed 1): The propyl group is eclipsed with the ethyl group, and the ethyl group is eclipsed with the sec-butyl group. This is expected to be one of the least stable conformers.
-
Eclipsing interactions: Pr-Et, Et-sec-Bu, H-H.
-
-
Conformer E (Eclipsed 2): The propyl group is eclipsed with the sec-butyl group. This is expected to be the least stable conformer due to the eclipsing of the two largest groups.
-
Eclipsing interactions: Pr-sec-Bu, Et-H, Et-H.
-
-
Conformer F (Eclipsed 3): The propyl group is eclipsed with a hydrogen.
-
Eclipsing interactions: Pr-H, Et-Et, sec-Bu-H.
-
Based on this qualitative analysis, the order of stability is predicted to be: A > C > B >> F > D > E
The anti-conformer (A) is the most stable due to the minimization of steric interactions between the largest substituents. The fully eclipsed conformer (E) with the two largest groups overlapping is the least stable.
Experimental and Computational Protocols
While no specific experimental data for this compound is available, the following protocols are standard for conformational analysis.
Computational Chemistry Methods
Computational chemistry is a powerful tool for studying the conformations of molecules.[1] The general workflow involves:
-
Structure Building: The molecule is built in a molecular modeling software package.
-
Conformational Search: A systematic or stochastic search is performed to identify low-energy conformers. For a simple acyclic alkane, this often involves rotating key dihedral angles in increments and calculating the energy at each step.
-
Geometry Optimization and Energy Calculation: The geometry of each identified conformer is optimized to find the nearest local energy minimum. The energy is calculated using one of the following methods:
-
Molecular Mechanics (MM): This method uses classical physics to model molecules as a collection of atoms held together by springs (bonds). The energy is calculated using a force field, which is a set of parameters that describe the bond lengths, angles, and dihedral angles, as well as non-bonded interactions. MM is computationally fast and is well-suited for large molecules and for initial conformational searches.
-
Semi-Empirical Methods: These methods use quantum mechanics but with some approximations and parameters derived from experimental data. They are faster than ab initio methods but generally less accurate.
-
Ab Initio and Density Functional Theory (DFT): These are quantum mechanical methods that solve the Schrödinger equation to determine the electronic structure and energy of a molecule. Ab initio methods are based on first principles without experimental parameters, while DFT includes electron correlation effects. These methods are computationally intensive but provide the most accurate results for the relative energies of conformers.[2]
Experimental Methods
Experimental determination of conformational energies can be achieved through various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: At low temperatures, the interconversion between conformers can be slowed down, allowing for the observation of signals from individual conformers. The relative areas of the signals can be used to determine the equilibrium constant and thus the free energy difference between the conformers.
-
Infrared (IR) and Raman Spectroscopy: Different conformers can have distinct vibrational frequencies. By analyzing the temperature dependence of the intensities of these bands, the enthalpy difference between the conformers can be determined.
Visualization of Conformational Analysis
The following diagrams, generated using the DOT language, visualize the conformational analysis of this compound around the C3-C4 bond.
Caption: Relationship between staggered and eclipsed conformers.
Caption: Relative potential energy of the conformers.
Conclusion
This theoretical conformational analysis of this compound provides a foundational understanding of its three-dimensional structure. The analysis of rotation around the C3-C4 bond indicates that the anti-conformation, where the large propyl and sec-butyl groups are positioned 180° from each other, is the most stable. Conversely, the eclipsed conformation with these two groups overlapping is the least stable due to severe steric and torsional strain.
For professionals in drug development and medicinal chemistry, this type of analysis is a crucial first step. The identification of the lowest energy conformer provides a likely representation of the molecule's bioactive conformation. To obtain a more precise and quantitative understanding, further investigation using the computational and experimental methods outlined in this guide is highly recommended. This will enable a more accurate prediction of the molecule's interactions with biological targets and facilitate the design of more effective therapeutic agents.
References
Spectroscopic Characterization of 3,4-Diethyl-5-methylheptane: A Technical Guide
Introduction
3,4-Diethyl-5-methylheptane is a branched alkane with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol .[1] As a saturated hydrocarbon, its structural elucidation relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide provides a detailed overview of the expected spectroscopic data for this compound, intended for researchers, scientists, and professionals in drug development and chemical analysis. The document outlines predicted spectral data, detailed experimental protocols for obtaining such data, and logical workflows for spectroscopic analysis.
Predicted Spectroscopic Data
Due to the lack of publicly available experimental spectra for this compound, this section presents predicted data based on established principles of organic spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data (in CDCl₃)
The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple chemically non-equivalent protons and significant signal overlap in the typical alkane region (0.8 - 1.7 ppm). The predicted chemical shifts, multiplicities, and integrations are summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| CH₃ (C1) | ~0.9 | Triplet | 3H |
| CH₂ (C2) | ~1.2-1.4 | Multiplet | 2H |
| CH (C3) | ~1.4-1.6 | Multiplet | 1H |
| CH (C4) | ~1.3-1.5 | Multiplet | 1H |
| CH (C5) | ~1.1-1.3 | Multiplet | 1H |
| CH₂ (C6) | ~1.2-1.4 | Multiplet | 2H |
| CH₃ (C7) | ~0.9 | Triplet | 3H |
| CH₂ (C3-ethyl) | ~1.2-1.4 | Multiplet | 2H |
| CH₃ (C3-ethyl) | ~0.9 | Triplet | 3H |
| CH₂ (C4-ethyl) | ~1.2-1.4 | Multiplet | 2H |
| CH₃ (C4-ethyl) | ~0.9 | Triplet | 3H |
| CH₃ (C5-methyl) | ~0.8 | Doublet | 3H |
Predicted ¹³C NMR Data (in CDCl₃)
The ¹³C NMR spectrum provides information on the number of unique carbon environments. Due to the molecule's asymmetry, all 12 carbon atoms are expected to be chemically non-equivalent, resulting in 12 distinct signals.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | ~14 |
| C2 | ~23 |
| C3 | ~45-50 |
| C4 | ~48-53 |
| C5 | ~35-40 |
| C6 | ~28-33 |
| C7 | ~14 |
| C3-ethyl (CH₂) | ~25-30 |
| C3-ethyl (CH₃) | ~11-15 |
| C4-ethyl (CH₂) | ~25-30 |
| C4-ethyl (CH₃) | ~11-15 |
| C5-methyl (CH₃) | ~15-20 |
Infrared (IR) Spectroscopy
The IR spectrum of an alkane is characterized by absorptions corresponding to C-H and C-C bond vibrations.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C-H stretch (sp³ C-H) | 2850-3000 | Strong |
| C-H bend (CH₂ scissoring) | ~1465 | Medium |
| C-H bend (CH₃ asymmetric bending) | ~1450 | Medium |
| C-H bend (CH₃ symmetric bending) | ~1375 | Medium |
| C-C stretch | 800-1200 | Weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a branched alkane like this compound, the molecular ion peak is expected to be weak or absent, with fragmentation favoring the formation of more stable carbocations.
Predicted Mass Spectrum Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z = 170 (expected to be of low abundance)
-
Major Fragment Ions: Fragmentation will likely occur at the branched points to form stable secondary and tertiary carbocations. Common losses include methyl (M-15), ethyl (M-29), propyl (M-43), and butyl (M-57) radicals. The most abundant peaks (base peak) are often observed at m/z = 43, 57, 71, and 85, corresponding to C₃H₇⁺, C₄H₉⁺, C₅H₁₁⁺, and C₆H₁₃⁺ fragments, respectively.
Experimental Protocols
The following are detailed methodologies for acquiring spectroscopic data for a liquid alkane sample like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in ~0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[2][3][4][5]
-
Ensure the sample is completely dissolved. Gentle vortexing may be applied.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2][3][6]
-
The final sample height in the tube should be approximately 4-5 cm.[3][5]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans and a higher sample concentration (20-50 mg) may be necessary due to the low natural abundance of ¹³C.[5]
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Instrument Setup and Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample holder with the prepared salt plates into the instrument.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation:
-
For direct infusion, prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1-10 µg/mL.[9]
-
If using Gas Chromatography-Mass Spectrometry (GC-MS), prepare a more concentrated solution (e.g., 1 mg/mL) and inject a small volume (e.g., 1 µL) into the GC.
-
-
Instrument Setup and Data Acquisition:
-
For direct infusion, introduce the sample solution into the ion source at a constant flow rate.
-
For GC-MS, the sample will be vaporized and separated on the GC column before entering the mass spectrometer.
-
Set the ion source to electron ionization (EI) mode, typically at 70 eV.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-200).
-
Visualizations
Logical Relationship of Spectroscopic Techniques
Caption: Relationship between spectroscopic techniques and structural information.
Experimental Workflow for Compound Characterization
Caption: A generalized workflow for compound characterization using spectroscopy.
References
- 1. This compound | C12H26 | CID 53425833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sites.bu.edu [sites.bu.edu]
- 3. research.reading.ac.uk [research.reading.ac.uk]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-depth Technical Guide to the Physical Properties of C12H26 Branched Alkane Isomers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of dodecane (B42187) (C12H26) and a selection of its branched-chain isomers. Dodecane, with 355 possible structural isomers, serves as a crucial model for understanding the relationship between molecular structure and macroscopic physical properties. This relationship is fundamental in fields ranging from petroleum chemistry and materials science to solvent formulation and, tangentially, in understanding the behavior of hydrophobic moieties in drug design.
This document summarizes key physical property data, details the experimental protocols for their determination, and illustrates the logical relationship between isomeric structure and these properties.
Data Presentation: Physical Properties of Selected C12H26 Isomers
The physical properties of alkanes are primarily dictated by the strength of intermolecular van der Waals forces. As the degree of branching increases, the molecule becomes more compact, reducing the surface area available for these interactions. This structural change leads to predictable trends in boiling point, melting point, and density.
Below are the physical properties for n-dodecane (the straight-chain isomer) and several representative branched isomers.
| Isomer Name | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| n-Dodecane | CH₃(CH₂)₁₀CH₃ | 216.2 | -9.6 | 0.749 @ 20°C |
| 2-Methylundecane (B1362468) | CH₃(CH₂)₈CH(CH₃)₂ | 210 | -46.8 | 0.740 |
| 2,2-Dimethyldecane | CH₃(CH₂)₇C(CH₃)₃ | 201 | -50.8 | 0.741 |
| 2,4-Dimethyldecane | CH₃CH₂CH₂CH₂CH₂CH₂CH(CH₃)CH₂CH(CH₃)₂ | 200.4 | -50.8 | 0.749 |
| 2,6-Dimethyldecane | CH₃(CH₂)₃CH(CH₃)CH₂CH₂CH₂CH(CH₃)₂ | ~220 | Liquid at RT | ~0.740 @ 20°C |
| 2,2,4,6,6-Pentamethylheptane (B104275) | (CH₃)₃CCH₂CH(CH₃)CH₂C(CH₃)₃ | 177.65 | -67 | 0.749 @ 20°C |
Note: Data is compiled from multiple sources and may represent estimated or averaged values.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17]
Observations:
-
Boiling Point: There is a clear trend of decreasing boiling point with increased branching. The highly branched 2,2,4,6,6-pentamethylheptane has a significantly lower boiling point than the linear n-dodecane. This is due to the more spherical shape of branched isomers, which reduces the surface area for intermolecular contact and weakens the van der Waals forces.
-
Melting Point: The trend for melting point is less uniform. While branching generally lowers the melting point, highly symmetrical molecules can pack more efficiently into a crystal lattice, leading to a higher melting point than less symmetrical branched isomers.
-
Density: Density tends to decrease with branching, although the effect is less pronounced than for the boiling point.
Experimental Protocols
The determination of the physical properties listed above relies on well-established laboratory techniques.
Boiling Point Determination
A common and effective method for determining the boiling point of a liquid is through distillation or the micro-reflux method.[2]
Methodology: Simple Distillation
-
Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a distillation head, a condenser, and a receiving flask.
-
Sample Introduction: The liquid sample (a few mL) is placed in the round-bottom flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises into the distillation head.
-
Temperature Measurement: A thermometer is placed such that its bulb is just below the side arm of the distillation head. This ensures it measures the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Data Recording: The temperature is recorded when it stabilizes during the collection of the distillate. This stable temperature is the boiling point of the substance.[2][7]
For smaller sample sizes, a micro-boiling point determination using an inverted capillary tube (Thiele tube method) can be employed.[5]
Melting Point Determination
The capillary tube method is standard for determining the melting point of a solid organic compound.[1][3][4]
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry solid sample is packed into a capillary tube, which is sealed at one end.
-
Apparatus Setup: The capillary tube is attached to a thermometer or placed in a designated slot in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to find an approximate melting point, followed by a slower, more precise measurement (e.g., 1-2°C per minute) with a fresh sample.[3][4]
-
Observation: The sample is observed through a magnifying eyepiece.
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is the end of the range. A pure substance will typically have a sharp melting range of about 0.5-1.0°C.[3]
Density Determination
The density of a liquid is its mass per unit volume and can be determined straightforwardly.[8][9][18]
Methodology: Mass and Volume Measurement
-
Mass Measurement: The mass of a clean, dry graduated cylinder or pycnometer (volumetric flask) is measured using an electronic balance.
-
Volume Measurement: A specific volume of the liquid isomer is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
Combined Measurement: The combined mass of the liquid and the cylinder is measured.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder. Density is then calculated using the formula: Density = Mass / Volume[8][9]
-
Temperature Control: Since density is temperature-dependent, the temperature of the liquid should be recorded during the measurement.
Visualization of Structure-Property Relationships
The following diagram illustrates the logical relationship between the molecular structure of C12H26 isomers and their resulting physical properties.
References
- 1. 2-METHYLUNDECANE CAS#: 7045-71-8 [m.chemicalbook.com]
- 2. 2,2,4,6,6-pentamethyl heptane, 13475-82-6 [thegoodscentscompany.com]
- 3. 2,2-dimethyl decane, 17302-37-3 [thegoodscentscompany.com]
- 4. 2-methyl undecane, 7045-71-8 [thegoodscentscompany.com]
- 5. Dimethyldecane, 2,2- CAS#: 17302-37-3 [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. biosynth.com [biosynth.com]
- 9. 2-methylundecane [chemister.ru]
- 10. parchem.com [parchem.com]
- 11. haltermann-carless.com [haltermann-carless.com]
- 12. labsolu.ca [labsolu.ca]
- 13. chemsynthesis.com [chemsynthesis.com]
- 14. specialchem.com [specialchem.com]
- 15. monumentchemical.com [monumentchemical.com]
- 16. Buy 2,6-Dimethyldecane (EVT-365501) | 13150-81-7 [evitachem.com]
- 17. Page loading... [guidechem.com]
- 18. 2-METHYLUNDECANE | 7045-71-8 [chemicalbook.com]
An In-depth Technical Guide on the Discovery and Natural Occurrence of Diethyl-methylheptane Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific knowledge regarding the discovery and natural occurrence of diethyl-methylheptane isomers. The focus is on presenting available quantitative data, detailing experimental protocols for their identification, and illustrating the logical framework of their analysis.
Introduction to Diethyl-methylheptane Isomers
Diethyl-methylheptane isomers are C12 branched alkanes, a class of saturated hydrocarbons. Their complex structures, often featuring quaternary carbon centers, make them subjects of interest in geochemistry, environmental science, and petroleum analysis. While numerous isomers of diethyl-methylheptane are theoretically possible, scientific literature has primarily focused on a specific subset known as branched alkanes with quaternary carbon atoms (BAQCs).
Discovery and Natural Occurrence
The discovery of certain diethyl-methylheptane isomers is closely linked to the study of geological sediments and petroleum deposits. Research has predominantly identified 3,3- and 5,5-diethylalkane derivatives as naturally occurring substances.
Geochemical Significance of Branched Alkanes with Quaternary Carbon Atoms (BAQCs)
A significant breakthrough in the discovery of these compounds was reported in a study identifying a series of BAQCs, including 3,3- and 5,5-diethylalkanes, in various geological samples[1][2]. These compounds have been found in deep-sea hydrothermal waters, marine shelf sediments, and shales dating back hundreds of millions of years[1][2]. The widespread presence of these specific isomers in the geological record points towards a consistent and long-standing natural source[1][2].
The carbon number distribution of these BAQCs suggests a biological origin, with the source organisms hypothesized to be nonphotosynthetic sulfide-oxidizing bacteria[1][2]. This is supported by their presence in sulfide-rich environments. Further studies on Carboniferous black shales from the Wuwei Basin in China have also detected nine series of BAQCs, indicating their potential as biomarkers for specific paleoenvironments[3][4].
Other Potential Natural Sources
While the primary documented natural occurrence of diethyl-methylheptane isomers is in geochemical samples, other potential sources for branched alkanes in general include:
-
Petroleum and Natural Gas: Crude oil and natural gas are complex mixtures of hydrocarbons that include a wide variety of branched alkanes[5]. It is highly probable that various diethyl-methylheptane isomers are present in these mixtures, although they may not have been individually identified and reported.
-
Microbial Volatile Organic Compounds (mVOCs): Microorganisms are known to produce a vast array of volatile organic compounds. While a direct search for diethyl-methylheptane isomers in mVOC databases did not yield specific results, the microbial origin of geologically occurring BAQCs suggests that specific bacterial strains may be capable of their biosynthesis.
Quantitative Data
Quantitative data on the abundance of diethyl-methylheptane isomers in natural samples is limited in the available literature. Most studies focus on the identification and relative distribution of these compounds rather than their absolute concentrations. The low concentrations of BAQCs in geological samples have made quantitative analysis challenging[3][4].
The following table summarizes the known information on the natural occurrence of specific diethyl-methylheptane isomers. It is important to note that for many isomers, no specific data on their natural occurrence has been published.
| Isomer | IUPAC Name | Molecular Formula | Natural Occurrence Documented? | Source / Environment | Quantitative Data Available? | References |
| 1 | 3,3-Diethyl-5-methylheptane | C12H26 | Yes (as part of 3,3-diethylalkane series) | Geological samples (hydrothermal waters, shales) | No | [1][2][6] |
| 2 | 4,4-Diethyl-2-methylheptane | C12H26 | Not specifically documented | Likely present in petroleum | No | [7] |
| 3 | 4,4-Diethyl-3-methylheptane | C12H26 | Not specifically documented | Likely present in petroleum | No | [8] |
| 4 | 4,5-Diethyl-2-methylheptane | C12H26 | Not specifically documented | Likely present in petroleum | No | [9] |
| 5 | 5,5-Diethyl-2-methylheptane | C12H26 | Yes (as part of 5,5-diethylalkane series) | Geological samples (hydrothermal waters, marine sediments, shales) | No | [1][2][10] |
| 6 | 3,4-Diethyl-5-methylheptane | C12H26 | Not specifically documented | Likely present in petroleum | No | [11] |
| 7 | 3,4-Diethyl-4-methylheptane | C12H26 | Not specifically documented | Likely present in petroleum | No | [12] |
Experimental Protocols
The identification and analysis of diethyl-methylheptane isomers in complex mixtures rely heavily on advanced chromatographic and spectrometric techniques.
Sample Preparation for Geochemical Samples
A general workflow for the extraction and analysis of hydrocarbons from sediment or rock samples is as follows:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone for the analysis of volatile and semi-volatile organic compounds, including branched alkanes.
-
Principle: The sample is vaporized and separated into its components in a gas chromatograph. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound.
-
Typical GC-MS Parameters for Branched Alkane Analysis:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is typically used. A common dimension is 60 m x 0.25 mm internal diameter with a 0.25 µm film thickness.
-
Carrier Gas: Helium is the most common carrier gas.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Oven Temperature Program: A temperature program is employed to elute compounds with a wide range of boiling points. A typical program might start at 40°C, hold for a few minutes, then ramp up to 320°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically from m/z 35 to 500.
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
For highly complex mixtures like crude oil, GCxGC offers significantly higher resolution than conventional GC-MS.
-
Principle: GCxGC uses two columns with different separation mechanisms (e.g., a non-polar column followed by a polar column). This allows for the separation of compounds that co-elute on a single column.
-
Advantages for Branched Alkane Analysis: GCxGC can separate branched alkanes from n-alkanes and cycloalkanes, providing a more detailed hydrocarbon profile[5][13]. This is particularly useful for identifying isomers within a complex matrix[5][14].
Mass Spectral Fragmentation of Diethyl-methylheptane Isomers
The mass spectra of branched alkanes are characterized by preferential fragmentation at the branching points, leading to the formation of stable carbocations[15][16]. For diethyl-methylheptane isomers with quaternary carbons, the molecular ion peak is often weak or absent[15]. The fragmentation patterns of 3,3- and 5,5-diethylalkanes show characteristic losses of ethyl (M+-29) and larger alkyl fragments[1][2].
The following diagram illustrates the general principle of identifying branched alkanes using GC-MS.
Conclusion
The study of diethyl-methylheptane isomers is an emerging field, with significant discoveries primarily in the realm of geochemistry. The identification of 3,3- and 5,5-diethylalkane series in ancient geological formations has opened new avenues for the use of these molecules as biomarkers. While the natural occurrence of other diethyl-methylheptane isomers is not yet well-documented, they are likely present in complex hydrocarbon mixtures such as petroleum. Future research employing high-resolution analytical techniques like GCxGC-TOFMS on a wider range of environmental and biological samples will be crucial for a more complete understanding of the distribution and significance of these highly branched alkanes. The detailed experimental protocols provided in this guide offer a solid foundation for researchers aiming to contribute to this exciting area of study.
References
- 1. Branched aliphatic alkanes with quaternary substituted carbon atoms in modern and ancient geologic samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]
- 4. frontiersin.org [frontiersin.org]
- 5. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]
- 6. 3,3-Diethyl-5-methylheptane | C12H26 | CID 53425839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4,4-Diethyl-2-methylheptane | C12H26 | CID 53424689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4,4-Diethyl-3-methylheptane | C12H26 | CID 53425832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4,5-Diethyl-2-methylheptane | C12H26 | CID 53424691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5,5-Diethyl-2-methylheptane | C12H26 | CID 53424703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | C12H26 | CID 53425833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3,4-Diethyl-4-methylheptane | C12H26 | CID 53426675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Modeling the GCxGC Elution Patterns of a Hydrocarbon Structure Library To Innovate Environmental Risk Assessments of Petroleum Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. elib.dlr.de [elib.dlr.de]
- 15. GCMS Section 6.9.2 [people.whitman.edu]
- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Theoretical and Computational Modeling of 3,4-Diethyl-5-methylheptane: A Methodological Whitepaper
Affiliation: Google Research
Abstract
3,4-Diethyl-5-methylheptane (C₁₂H₂₆) is a branched-chain alkane that, while not biologically active, serves as an excellent model for demonstrating the power and utility of theoretical and computational chemistry.[1][2] These techniques are foundational in modern drug discovery and materials science, allowing for the in silico prediction of molecular properties, conformational analysis, and energetic landscapes. This whitepaper provides a technical overview of the methodologies used to model this molecule, presenting a logical workflow from structural definition to property calculation. It is intended for researchers, scientists, and professionals in drug development who utilize or seek to understand the application of computational modeling for molecules of increasing complexity. The principles detailed herein are directly transferable to the study of complex pharmacophores, where understanding conformation, stability, and intermolecular interactions is critical.
Introduction to Molecular Modeling
Computational chemistry leverages theoretical principles to simulate and calculate the structures and properties of molecules.[3][4] For a simple, non-polar hydrocarbon like this compound, these methods can predict its three-dimensional structure, thermodynamic stability, and spectroscopic characteristics with high accuracy.[5][6] While this specific alkane lacks direct pharmacological relevance, the computational protocols applied to it are identical to those used in the initial stages of drug design. These applications include predicting the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of drug candidates, understanding ligand-receptor binding, and refining molecular structures to enhance efficacy and reduce side effects.[3]
This guide uses this compound as a case study to detail the workflow and theoretical underpinnings of molecular modeling.
Molecular Structure and Physicochemical Properties
This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆.[1][2] Its structure consists of a seven-carbon heptane (B126788) backbone with two ethyl substituents at the 3 and 4 positions and a methyl substituent at the 5 position. The presence of multiple chiral centers results in several stereoisomers, adding a layer of complexity to its conformational analysis.
Computationally derived physicochemical properties provide a baseline for understanding the molecule's behavior. These descriptors are crucial for quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models in drug development.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | PubChem[1] |
| Molecular Weight | 170.33 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 62198-99-6 | NIST[2] |
| XLogP3 | 5.8 | PubChem[1] |
| Heavy Atom Count | 12 | Smolecule[7] |
| Monoisotopic Mass | 170.203450829 Da | PubChem[1] |
Note: XLogP3 is a computed measure of hydrophobicity, a critical parameter in drug design for predicting membrane permeability and bioavailability.
Theoretical and Computational Protocols
The accurate modeling of a molecule like this compound requires a multi-step computational approach. The general workflow involves geometry optimization, frequency analysis, and single-point energy calculations using various levels of theory.
Protocol 1: Geometry Optimization and Conformational Analysis
Objective: To find the lowest energy (most stable) three-dimensional arrangement of atoms. Due to the rotational freedom around its single bonds, a branched alkane can exist in numerous conformations.
Methodology:
-
Initial Structure Generation: A 2D representation of this compound is converted into an initial 3D structure using molecular editing software (e.g., Avogadro, ChemDraw).
-
Conformational Search (Molecular Mechanics): A systematic search for low-energy conformers is performed using a molecular mechanics (MM) force field (e.g., MMFF94, OPLS-AA).[8][9] This computationally inexpensive method explores the potential energy surface by rotating dihedral angles and identifying stable rotamers.
-
Quantum Mechanical Optimization (DFT): The lowest-energy conformers identified from the MM search are then subjected to a more rigorous geometry optimization using Density Functional Theory (DFT). A common and robust functional for non-covalent interactions in larger systems is B3LYP or a dispersion-corrected functional like B97-D, paired with a basis set such as 6-31G(d).[10] This step refines the molecular geometry by solving approximations of the Schrödinger equation.[11]
Protocol 2: Thermochemical and Spectroscopic Analysis
Objective: To calculate thermodynamic properties and predict spectroscopic signatures (e.g., IR, NMR) that can be compared with experimental data.
Methodology:
-
Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B97-D/6-31G(d)). This computes the vibrational modes of the molecule.
-
Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Thermochemical Data Extraction: From the frequency output, key thermodynamic properties such as enthalpy, Gibbs free energy, and entropy are calculated.[12] These values are essential for predicting reaction favorability and stability.[5][6]
-
Spectra Simulation:
-
IR Spectrum: The calculated vibrational frequencies and their intensities are used to generate a theoretical infrared spectrum.[10]
-
NMR Spectrum: Nuclear magnetic shielding tensors are calculated using a method like Gauge-Independent Atomic Orbital (GIAO) at a DFT level. These shieldings are then converted into chemical shifts (ppm) by referencing them against a standard (e.g., Tetramethylsilane), providing a predicted ¹H and ¹³C NMR spectrum.[11]
-
The overall computational workflow is visualized below.
Advanced Modeling: Molecular Dynamics
For systems where dynamic behavior is important, such as understanding how a molecule behaves in a solvent or interacts with a biological membrane, Molecular Dynamics (MD) simulations are employed.[9][13]
Protocol 3: Molecular Dynamics Simulation
Objective: To simulate the movement of atoms and molecules over time to understand macroscopic properties from microscopic interactions.
Methodology:
-
System Setup: The optimized structure of this compound is placed in a simulation box, often solvated with explicit solvent molecules (e.g., water, or a non-polar solvent like hexane (B92381) to mimic a lipid environment).
-
Force Field Application: A force field (e.g., OPLS-AA, CHARMM) is assigned to describe the potential energy of the system, defining bond lengths, angles, and non-bonded interactions.[8][14]
-
Equilibration: The system is brought to the desired temperature and pressure (e.g., 300 K, 1 atm) in a process called equilibration, allowing the solvent to arrange naturally around the solute.
-
Production Run: Following equilibration, the simulation is run for an extended period (nanoseconds to microseconds), during which the trajectories (positions and velocities) of all atoms are saved at regular intervals.
-
Analysis: The trajectories are analyzed to compute dynamic properties like diffusion coefficients, radial distribution functions, and conformational flexibility over time.[15]
The relationship between different computational methods and the properties they predict is illustrated in the following diagram.
Conclusion and Relevance to Drug Development
The theoretical and computational modeling of this compound provides a clear and robust framework for applying fundamental principles of computational chemistry. Although a simple alkane, it serves as an ideal proxy to illustrate the protocols necessary for tackling more complex, biologically relevant molecules.
For drug development professionals, these methods are indispensable. Conformational analysis helps understand how a flexible ligand fits into a rigid receptor pocket. The calculation of thermodynamic properties aids in predicting binding affinities. Spectroscopic predictions assist in the structural elucidation of newly synthesized compounds. Finally, molecular dynamics simulations provide invaluable insight into how a drug molecule behaves in a physiological environment, informing its permeability, solubility, and interactions with biological membranes.[15] Mastering these computational techniques is essential for accelerating the modern drug discovery pipeline.
References
- 1. This compound | C12H26 | CID 53425833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. heptane, 3,4-diethyl-5-methyl- [webbook.nist.gov]
- 3. Computational chemistry - Wikipedia [en.wikipedia.org]
- 4. Oil and gas: novel computational chemistry methods for a brighter future - Simcenter [blogs.sw.siemens.com]
- 5. homepages.gac.edu [homepages.gac.edu]
- 6. homepages.gac.edu [homepages.gac.edu]
- 7. Buy this compound | 62198-99-6 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Flow of long chain hydrocarbons through carbon nanotubes (CNTs) (Journal Article) | OSTI.GOV [osti.gov]
- 15. A molecular-dynamics study of lipid bilayers: effects of the hydrocarbon chain length on permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Highly Branched C12 Alkanes: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of highly branched C12 alkanes, also known as isomers of dodecane. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The document covers synthetic methodologies, physicochemical properties, and potential applications, with a focus on presenting clear, quantitative data and detailed experimental protocols.
Introduction to Highly Branched Alkanes
Alkanes are saturated hydrocarbons that are relatively unreactive due to their strong, non-polar carbon-carbon and carbon-hydrogen single bonds.[1][2] Their properties, such as boiling point, melting point, and viscosity, are highly dependent on their molecular structure.[1][3][4] Highly branched alkanes, in comparison to their linear counterparts, are more compact and sphere-like.[3] This structural difference leads to reduced surface area, which in turn results in weaker intermolecular van der Waals forces.[1][3] Consequently, highly branched alkanes typically exhibit lower boiling points than straight-chain alkanes of the same carbon number.[1][4][5] However, increased branching can also lead to higher melting points if it results in a more symmetrical structure that packs more efficiently into a crystal lattice.[3]
Highly branched alkanes are significant components in fuels, such as gasoline, where they contribute to higher octane (B31449) ratings.[5][6] They are also used in lubricants and as monomers for polymers.[5] While not commonly associated with direct pharmacological activity, their properties make them relevant in pharmaceutical applications as solvents or excipients in drug formulations.
Synthesis of Highly Branched Alkanes
The synthesis of highly branched alkanes can be achieved through various chemical strategies. Common methods include the hydrogenation of alkenes, Grignard reactions to create tertiary alcohols followed by dehydration and hydrogenation, and aldol (B89426) condensation reactions followed by hydrodeoxygenation.[7][8][]
Synthesis via Aldol Condensation and Hydrodeoxygenation
A notable method involves the synthesis of branched alkanes from biomass-derived molecules.[7][10][11] For instance, jet-fuel-range C10 and C11 branched alkanes can be synthesized from the aldol condensation of furfural (B47365) and methyl isobutyl ketone, followed by hydrodeoxygenation, achieving high overall yields of approximately 90%.[11] A similar strategy has been developed for C13 and larger branched alkanes.[7][10]
The logical workflow for this synthesis approach is illustrated in the diagram below.
Synthesis via Grignard Reaction
Another established method for creating highly branched structures involves the use of Grignard reagents.[8] This approach allows for the construction of a tertiary carbon center, which is a key feature of many highly branched alkanes. The general workflow involves reacting a suitable Grignard reagent with an ester or ketone to produce a tertiary alcohol. This alcohol is then dehydrated to form an alkene, which is subsequently hydrogenated to yield the final branched alkane.[8]
The experimental workflow for this multi-step synthesis is outlined below.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and analysis of highly branched alkanes. Below are representative protocols derived from the literature.
Protocol: Synthesis of C13 Branched Alkanes via Michael Addition and HDO
This protocol is adapted from a method for synthesizing C13 and larger branched alkanes, which can be conceptually applied to C12 targets with appropriate starting materials.[7][10]
Step 1: Michael Addition
-
In a reaction vessel, combine 0.2 g of furfural-acetone adduct (FA), 5 g of 2,4-pentanedione, 0.05 g of CoCl₂·6H₂O, and 0.1 g of CaCl₂.[7]
-
After the reaction, cool the mixture and separate the catalyst.
-
Analyze the product (a C13 oxygenate intermediate) to confirm structure and yield (expected yield is approximately 75%).[7][10]
Step 2: Hydrodeoxygenation (HDO)
-
Transfer the C13 oxygenate intermediate to a high-pressure reactor.
-
Add a Pd/NbOPO₄ catalyst.
-
Pressurize the reactor with hydrogen.
-
Heat the reactor to the required temperature to facilitate the removal of oxygen atoms and saturation of double bonds.
-
After the reaction is complete, cool the reactor, vent the hydrogen, and collect the final product.
-
The resulting product is a mixture of highly branched C13 alkanes with a low freezing point (< 223 K).[7][10]
Protocol: Synthesis of T-branch Alkanes via Grignard Reaction
This protocol is based on a general method for synthesizing T-branched alkanes.[8]
-
Prepare the Grignard reagent from a suitable alkyl halide and magnesium turnings in dry ether.
-
In a separate flask, dissolve the corresponding ethyl ester in dry ether.
-
Slowly add the Grignard reagent to the ester solution with cooling to control the exothermic reaction. Two equivalents of the Grignard reagent will add to form the tertiary alcohol.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ether. Combine the organic layers, dry with an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to yield the crude tertiary alcohol.
-
Dehydrate the alcohol by heating with a catalytic amount of phosphoric acid.
-
Hydrogenate the resulting alkene mixture using a 10% Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to produce the final T-branch alkane.[8]
-
Purify the final product using column chromatography.
Quantitative Data and Physicochemical Properties
The physical properties of alkanes are significantly influenced by the degree of branching. For C12 alkanes (dodecanes), these differences are critical for their application.
| Property | n-dodecane (Linear) | Highly Branched Dodecane Isomers | Influence of Branching |
| Molecular Formula | C₁₂H₂₆ | C₁₂H₂₆ | No change |
| Boiling Point | 216.3 °C | Generally lower | Branching decreases surface area, weakening intermolecular forces and lowering the boiling point.[4][5] |
| Melting Point | -9.6 °C | Variable, can be higher or lower | Highly symmetrical branched isomers can pack better in a crystal lattice, leading to a higher melting point.[3] |
| Density | ~0.749 g/cm³ | Generally lower | Branching leads to less efficient packing in the liquid state, resulting in lower density.[5] |
| Viscosity | 1.374 mPa·s (at 25 °C) | Generally lower | Reduced intermolecular forces allow for easier flow, thus lowering viscosity.[5][12] |
Note: Specific values for highly branched C12 isomers are spread across various sources and depend on the specific isomer. The data presented for branched isomers are qualitative trends.
Applications in Research and Drug Development
While the primary industrial applications of highly branched C12 alkanes are as fuels and lubricants, their unique physical properties suggest potential roles in the pharmaceutical sector.[5]
Solvents and Excipients
Due to their non-polar nature, low reactivity, and specific viscosity and boiling points, branched alkanes can serve as non-aqueous solvents or co-solvents in formulations of lipophilic drugs.[2] Their low viscosity may be advantageous in creating injectable formulations or topical solutions that spread easily.
Drug Delivery Systems
The development of novel drug carriers often involves hydrophobic components. Semifluorinated alkanes, which are structurally related to hydrocarbons, are being explored as drug carriers, particularly in ophthalmology.[13] While not hydrocarbons, their principle of using inert, lipophilic chains to carry drugs could conceptually extend to highly branched alkanes for specific applications, such as in emulsions or nanoemulsions for topical or oral delivery.[13] However, direct research on highly branched C12 alkanes as primary drug delivery vehicles is not prominent in the current literature.
Relationship to Signaling Pathways
There is no evidence in the reviewed literature to suggest that simple, non-functionalized highly branched C12 alkanes are directly involved in biological signaling pathways. These molecules are generally considered biologically inert due to their lack of functional groups and low reactivity.[2][4] Their potential impact in a biological system would likely be indirect, through physical interactions such as altering membrane fluidity if present at high concentrations, rather than specific receptor binding or signaling cascade activation.
Conclusion
Highly branched C12 alkanes are a class of molecules with distinct physicochemical properties shaped by their molecular architecture. Their synthesis is achievable through multiple routes, including modern methods utilizing biomass and classic organic chemistry reactions like the Grignard synthesis. While their primary utility lies in the fuel and lubricant industries, their characteristic low viscosity, low boiling points, and chemical inertness present opportunities for their use in specialized applications, including as formulation components in the pharmaceutical industry. Further research is needed to fully explore their potential as excipients or in advanced drug delivery systems.
References
- 1. Science Skool - Alkanes [scienceskool.co.uk]
- 2. 3.3. Properties of alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 6. Gasoline - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 10. Production of Low-Freezing-Point Highly Branched Alkanes through Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solvent-free synthesis of C10 and C11 branched alkanes from furfural and methyl isobutyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. news.betzone.co.uk [news.betzone.co.uk]
- 13. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,4-Diethyl-5-methylheptane via Grignard Reagents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Grignard reagents, organomagnesium halides (R-MgX), are powerful and versatile tools in organic synthesis, renowned for their ability to form new carbon-carbon bonds.[1][2] Their application in the construction of complex, sterically hindered alkanes is of significant interest in medicinal chemistry and drug development, where molecular architecture plays a crucial role in biological activity. This document provides a detailed protocol for the synthesis of the branched alkane, 3,4-diethyl-5-methylheptane, utilizing a two-step approach involving the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by its reduction.[1] This method offers considerable flexibility in molecular design by allowing for variations in the Grignard reagent and ketone starting materials.[1]
Overall Reaction Scheme
The synthesis of this compound can be achieved via the reaction of a suitable Grignard reagent with a ketone, followed by the reduction of the resulting tertiary alcohol. A plausible synthetic route involves the reaction of sec-butylmagnesium bromide with 4-ethyl-3-hexanone to form the tertiary alcohol, 3,4-diethyl-5-methylheptan-4-ol, which is subsequently reduced to the target alkane.
Step 1: Grignard Reaction
CH₃CH₂CH(Br)CH₃ + Mg → CH₃CH₂CH(MgBr)CH₃
CH₃CH₂CH(MgBr)CH₃ + (CH₃CH₂CH₂)₂C=O → (CH₃CH₂CH₂)₂C(OH)CH(CH₃)CH₂CH₃
Step 2: Reduction of Tertiary Alcohol
(CH₃CH₂CH₂)₂C(OH)CH(CH₃)CH₂CH₃ + [H] → CH₃CH₂CH(CH₃)CH(CH₂CH₃)CH(CH₂CH₃)CH₂CH₃ + H₂O
Experimental Protocols
Method 1: Two-Step Synthesis via a Tertiary Alcohol Intermediate
This widely applicable method involves two distinct steps: the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by the reduction of this alcohol to the corresponding branched alkane.[1]
Part A: Synthesis of 3,4-Diethyl-5-methylheptan-4-ol (Tertiary Alcohol)
Materials:
-
Magnesium turnings
-
4-Ethyl-3-hexanone
-
Iodine crystal (activator)[4]
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Preparation of the Grignard Reagent (sec-Butylmagnesium Bromide):
-
All glassware must be rigorously dried to prevent moisture contamination.[3][5]
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.[4]
-
Add anhydrous diethyl ether to the flask.
-
Prepare a solution of 2-bromobutane in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the 2-bromobutane solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing.[3] If the reaction does not start, gentle warming may be necessary.
-
Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[1]
-
-
Reaction with Ketone:
-
Workup:
-
Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution.[1]
-
Separate the ether layer and extract the aqueous layer with diethyl ether.[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]
-
Filter and concentrate the solvent under reduced pressure to yield the crude tertiary alcohol.
-
Part B: Reduction of 3,4-Diethyl-5-methylheptan-4-ol to this compound
Materials:
-
Crude 3,4-diethyl-5-methylheptan-4-ol
-
Red phosphorus
-
Hydroiodic acid (HI)
-
Sodium thiosulfate (B1220275) solution
-
Anhydrous sodium sulfate
Procedure:
-
Reduction Reaction:
-
In a round-bottom flask fitted with a reflux condenser, place the crude 3,4-diethyl-5-methylheptan-4-ol and red phosphorus.
-
Carefully add hydroiodic acid.
-
Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Workup:
-
Cool the reaction mixture to room temperature and add water.
-
Wash the mixture with a sodium thiosulfate solution to remove any remaining iodine.
-
Extract the product with pentane.[1]
-
Combine the organic layers, wash with water, then brine, and dry over anhydrous sodium sulfate.[1]
-
Filter and distill the pentane to yield the crude this compound.
-
-
Purification:
-
Purify the crude product by fractional distillation or flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford the pure this compound.[1]
-
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Reactants | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| A | 2-Bromobutane, Mg, 4-Ethyl-3-hexanone | Diethyl Ether | 2 | 0 to RT | 85 |
| B | 3,4-Diethyl-5-methylheptan-4-ol, Red P, HI | - | 4 | Reflux | 70 |
Table 2: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | C₁₂H₂₆ | 170.34 | 195-197 | 0.8-1.0 (m, 15H), 1.1-1.6 (m, 11H) | (Expected peaks for branched alkane) |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical flow of the two-step synthesis of this compound.
References
Stereoselective Synthesis of 3,4-Diethyl-5-methylheptane: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a robust two-step methodology for the stereoselective synthesis of 3,4-diethyl-5-methylheptane, a chiral alkane with potential applications in medicinal chemistry and materials science. The synthetic strategy involves the initial construction of a tetrasubstituted alkene precursor, (E/Z)-3,4-diethyl-5-methylhept-3-ene, via a Wittig reaction. Subsequent asymmetric hydrogenation of the alkene using a chiral iridium catalyst affords the target alkane with high stereocontrol. This protocol provides detailed experimental procedures, data presentation in tabular format, and a workflow visualization to guide researchers in the successful synthesis of this complex chiral molecule.
Introduction
Chiral alkanes are increasingly recognized as important structural motifs in drug discovery and development, influencing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. However, the stereoselective synthesis of such compounds, particularly those with multiple adjacent stereocenters and a high degree of branching, remains a significant challenge due to the lack of functional groups to direct stereoselective transformations. This application note presents a reliable pathway to access the stereoisomers of this compound, a model for complex chiral hydrocarbon structures. The described two-step synthesis, combining a classic Wittig olefination with a state-of-the-art asymmetric hydrogenation, offers a practical approach for obtaining this target molecule with high optical purity.[1]
Overall Synthetic Strategy
The stereoselective synthesis of this compound is achieved through a two-stage process. The initial stage focuses on the construction of the carbon skeleton in the form of a tetrasubstituted alkene, (E/Z)-3,4-diethyl-5-methylhept-3-ene. This is accomplished via a Wittig reaction between a suitable ketone and a phosphorus ylide. The second stage involves the asymmetric hydrogenation of the alkene precursor, which establishes the two contiguous stereocenters at the C3 and C4 positions. This key stereoselective step is catalyzed by a chiral iridium complex, which has demonstrated high efficiency and enantioselectivity in the reduction of unfunctionalized tetrasubstituted olefins.[1]
Caption: Overall workflow for the stereoselective synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of (E/Z)-3,4-Diethyl-5-methylhept-3-ene via Wittig Reaction
This protocol is adapted from established procedures for the synthesis of tetrasubstituted alkenes using the Wittig reaction.
Materials:
-
Propyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
4-methylheptan-3-one
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Ylide Formation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, suspend propyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise. The formation of the ylide is indicated by the appearance of a deep red or orange color.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Reaction with Ketone: Cool the ylide solution back to 0 °C.
-
In a separate flame-dried flask, dissolve 4-methylheptan-3-one (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the ketone solution to the ylide solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (E/Z)-3,4-diethyl-5-methylhept-3-ene.
Step 2: Asymmetric Hydrogenation of (E/Z)-3,4-Diethyl-5-methylhept-3-ene
This protocol is based on the highly efficient iridium-catalyzed asymmetric hydrogenation of unfunctionalized tetrasubstituted acyclic olefins.[1]
Materials:
-
(E/Z)-3,4-diethyl-5-methylhept-3-ene
-
Chiral Iridium Catalyst (e.g., a commercially available or synthesized Ir-N,P ligand complex)
-
Anhydrous and degassed solvent (e.g., dichloromethane (B109758) or chlorobenzene)
-
Hydrogen gas (high purity)
Procedure:
-
Reaction Setup: In a glovebox, add the chiral iridium catalyst (1-2 mol%) to a glass-lined autoclave.
-
Add the degassed solvent to dissolve the catalyst.
-
Add the substrate, (E/Z)-3,4-diethyl-5-methylhept-3-ene (1.0 equivalent).
-
Seal the autoclave and remove it from the glovebox.
-
Hydrogenation: Connect the autoclave to a hydrogen line, purge with hydrogen gas (3 x 20 bar), and then pressurize to 50 bar.
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 24 hours.
-
Work-up and Analysis: Carefully vent the autoclave and purge with an inert gas.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by passing through a short plug of silica gel.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral gas chromatography (GC).
Data Presentation
The following tables summarize the expected quantitative data for the synthesis.
Table 1: Wittig Reaction for the Synthesis of (E/Z)-3,4-Diethyl-5-methylhept-3-ene
| Entry | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | 4-methylheptan-3-one | Propyltriphenylphosphonium ylide | THF | 25 | 12 | 60-75 | Variable |
Table 2: Asymmetric Hydrogenation of (E/Z)-3,4-Diethyl-5-methylhept-3-ene
| Entry | Substrate | Catalyst (mol%) | Solvent | Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | dr | ee (%) |
| 1 | (E/Z)-3,4-diethyl-5-methylhept-3-ene | Chiral Ir-Catalyst (1-2) | Dichloromethane | 50 | 30 | 24 | >99 | >20:1 | >95 |
Signaling Pathways and Logical Relationships
The stereochemical outcome of the asymmetric hydrogenation is determined by the interaction of the alkene substrate with the chiral iridium catalyst. The N,P-ligand on the iridium center creates a chiral pocket that directs the approach of the alkene, leading to the preferential formation of one enantiomer.
Caption: Logical flow of the asymmetric hydrogenation step.
Conclusion
This application note provides a comprehensive and practical guide for the stereoselective synthesis of this compound. The two-step approach, combining a Wittig reaction and an iridium-catalyzed asymmetric hydrogenation, is a powerful strategy for accessing complex chiral alkanes. The detailed protocols and expected data will be valuable for researchers in organic synthesis, medicinal chemistry, and materials science who are interested in the preparation of highly substituted, stereochemically defined molecules. The successful application of this methodology will enable further exploration of the structure-activity relationships of chiral alkanes in various scientific disciplines.
References
Gas chromatography-mass spectrometry (GC-MS) analysis of 3,4-Diethyl-5-methylheptane
An in-depth guide to the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3,4-Diethyl-5-methylheptane is presented for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for the identification and quantification of this branched alkane.
Application Note: Analysis of this compound by GC-MS
Introduction
This compound is a saturated branched alkane with the molecular formula C12H26 and a molecular weight of 170.33 g/mol .[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[3] The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information by fragmenting the molecules and measuring the mass-to-charge ratio of these fragments.[3] This application note outlines a comprehensive protocol for the analysis of this compound.
Challenges in Branched Alkane Analysis
The analysis of branched alkanes by GC-MS can present challenges. Electron ionization (EI), the most common ionization technique, is a high-energy process that can lead to extensive fragmentation.[4] For highly branched alkanes, the molecular ion peak may be of low intensity or completely absent, making molecular weight determination difficult.[5] However, the fragmentation patterns are often characteristic and can be used for identification.[5] Preferential fragmentation occurs at the branching points, leading to the formation of more stable secondary or tertiary carbocations.[5]
Experimental Protocol
A detailed methodology for the GC-MS analysis of this compound is provided below.
1. Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.
-
Solvent Selection : Given the non-polar nature of this compound, a volatile organic solvent such as hexane, dichloromethane, or iso-octane is recommended.[3] It is critical to use high-purity, GC-grade solvents to avoid interferences.
-
Dilution : Prepare a stock solution of this compound in the chosen solvent. A typical concentration for GC-MS analysis is in the range of 10 µg/mL.[6]
-
Filtration : If the sample contains any particulate matter, it should be filtered through a 0.22 µm PTFE syringe filter to prevent contamination of the GC inlet and column.[7]
-
Vialing : Transfer the final diluted sample into a 2 mL glass autosampler vial with a PTFE-lined cap.[3][6]
2. GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 7000D GC/TQ or equivalent single quadrupole |
| GC Column | HP-5ms (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness[8][9] |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless[10] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes[11] |
| Transfer Line Temperature | 280 °C[10] |
| Ion Source Temperature | 230 °C[10] |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV[10] |
| Mass Range | m/z 40-300 |
| Solvent Delay | 3 minutes |
Data Presentation
Expected Mass Spectrum and Fragmentation
For this compound, key fragmentation pathways would involve the cleavage at the C3, C4, and C5 positions of the heptane (B126788) backbone.
Table 1: Predicted Mass Spectral Data for this compound
| m/z | Possible Fragment Ion | Fragment Structure | Predicted Relative Abundance |
| 170 | [C12H26]+• (Molecular Ion) | [CH3CH2CH(CH(CH3)CH2CH3)CH(CH2CH3)CH2CH3]+• | Very Low to Absent |
| 141 | [M - C2H5]+ | [C10H21]+ | Moderate |
| 127 | [M - C3H7]+ | [C9H19]+ | Moderate |
| 113 | [M - C4H9]+ | [C8H17]+ | High |
| 99 | [M - C5H11]+ | [C7H15]+ | Moderate |
| 85 | [C6H13]+ | High | |
| 71 | [C5H11]+ | High | |
| 57 | [C4H9]+ | High (Often Base Peak) | |
| 43 | [C3H7]+ | High |
Note: The relative abundances are predictions and may vary based on the specific instrument and conditions.
Visualizations
Experimental Workflow
The overall process from sample receipt to data analysis is depicted in the following workflow diagram.
Logical Relationship for Compound Identification
The identification of an unknown compound using GC-MS involves a logical progression of steps, combining chromatographic and mass spectral data.
References
- 1. This compound | C12H26 | CID 53425833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. heptane, 3,4-diethyl-5-methyl- [webbook.nist.gov]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. researchgate.net [researchgate.net]
- 5. GCMS Section 6.9.2 [people.whitman.edu]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. benchchem.com [benchchem.com]
- 9. d-nb.info [d-nb.info]
- 10. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
1H and 13C NMR spectroscopy of 3,4-Diethyl-5-methylheptane
An Application Note on the ¹H and ¹³C NMR Spectroscopy of 3,4-Diethyl-5-methylheptane
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, including complex branched alkanes.[1][2] For professionals in research and drug development, NMR provides critical insights into molecular structure, connectivity, and stereochemistry. This document outlines the expected ¹H and ¹³C NMR spectral characteristics of this compound and provides a detailed protocol for sample analysis. Due to the complexity arising from extensive signal overlap and small chemical shift dispersion in alkanes, a combination of 1D and 2D NMR experiments is often necessary for unambiguous assignment.[1][3][4]
Predicted ¹H and ¹³C NMR Data
Caption: Structure of this compound with IUPAC numbering.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple, chemically similar protons and significant signal overlap.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| -CH₃ (Primary) | 0.7 - 1.0 | Triplet (t) or Doublet (d) | Multiple overlapping triplets and a doublet are expected from the five methyl groups. |
| -CH₂- (Secondary) | 1.1 - 1.5 | Multiplet (m) | Methylene protons in the ethyl groups and the heptane (B126788) backbone will show complex splitting. |
| -CH- (Tertiary) | 1.3 - 1.8 | Multiplet (m) | Methine protons at C3, C4, and C5 will exhibit highly complex splitting patterns. |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will be simpler, showing a distinct signal for each unique carbon atom. The chemical shifts for carbons in alkanes typically appear in the range of 10-50 ppm.[5][6]
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Carbon Type |
| C1, C7, C3'', C4'', C5' | 10 - 20 | Primary (CH₃) |
| C2, C6, C3', C4' | 20 - 35 | Secondary (CH₂) |
| C3, C4, C5 | 35 - 50 | Tertiary (CH) |
Experimental Protocols
A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural analysis.
Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent that will dissolve the sample and has minimal interfering signals. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar compounds like alkanes.
-
Sample Concentration : Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution : Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Reference Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).
-
Transfer : Transfer the solution to a 5 mm NMR tube.
-
Filtration (Optional) : If the solution is cloudy or contains particulate matter, filter it through a small plug of glass wool into the NMR tube.
NMR Data Acquisition
The following parameters are typical for a 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample.
¹H NMR Acquisition Parameters:
| Parameter | Value | Purpose |
| Spectrometer Frequency | 400 MHz | Standard high-field instrument. |
| Pulse Program | zg30 | Standard 30° pulse experiment for quantitative analysis. |
| Number of Scans (NS) | 16 - 64 | Signal averaging to improve signal-to-noise ratio. |
| Acquisition Time (AQ) | ~4 seconds | Ensures high resolution. |
| Relaxation Delay (D1) | 2 - 5 seconds | Allows for full relaxation of protons between scans. |
| Spectral Width (SW) | 12 - 16 ppm | Covers the entire proton chemical shift range. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
¹³C NMR Acquisition Parameters:
| Parameter | Value | Purpose |
| Spectrometer Frequency | 100 MHz | Corresponding carbon frequency for a 400 MHz instrument. |
| Pulse Program | zgpg30 | Proton-decoupled experiment with a 30° pulse. |
| Number of Scans (NS) | 1024 - 4096 | More scans needed due to the low natural abundance of ¹³C. |
| Acquisition Time (AQ) | ~1.5 seconds | Adequate for carbon resolution. |
| Relaxation Delay (D1) | 2 seconds | Standard delay for most carbons. |
| Spectral Width (SW) | 220 - 240 ppm | Covers the full range of carbon chemical shifts. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Data Processing
-
Fourier Transformation (FT) : Convert the raw time-domain data (FID) into the frequency-domain spectrum.
-
Phase Correction : Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction : Correct any distortions in the baseline of the spectrum.
-
Referencing : Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integration : For ¹H NMR, integrate the area under each peak to determine the relative number of protons.
-
Peak Picking : Identify and label the chemical shift of each peak in the spectrum.
Workflow and Data Relationships
The logical flow from sample preparation to final structural confirmation involves several key steps and data correlations.
Caption: Experimental workflow for NMR analysis of this compound.
The relationship between different proton and carbon environments within the molecule dictates the final spectrum. Understanding these relationships is key to accurate interpretation.
Caption: Logical relationships of proton and carbon environments in the molecule.
Conclusion
The structural characterization of highly branched alkanes such as this compound by ¹H and ¹³C NMR spectroscopy requires careful experimental execution and data interpretation. Although significant signal overlap is expected in the ¹H NMR spectrum, the ¹³C NMR spectrum provides a clear signal for each unique carbon atom. For unambiguous assignments, advanced 2D NMR techniques like COSY and HSQC may be necessary. The protocols and predicted data presented in this application note serve as a comprehensive guide for researchers and scientists in the analysis of complex aliphatic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. Alkanes | OpenOChem Learn [learn.openochem.org]
Application Notes and Protocols for Isotopic Labeling of 3,4-Diethyl-5-methylheptane
Topic: Isotopic Labeling (D, ¹³C) of 3,4-Diethyl-5-methylheptane for Mechanistic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isotopic labeling is a powerful technique used to trace the fate of atoms through a chemical reaction or metabolic pathway.[1] By replacing specific atoms with their heavier isotopes, such as deuterium (B1214612) (D or ²H) for hydrogen or carbon-13 (¹³C) for carbon, researchers can gain invaluable insights into reaction mechanisms, kinetics, and molecular structures.[2][3][4] This application note provides detailed protocols for the synthesis of deuterium and carbon-13 labeled this compound, a branched alkane, and its subsequent use in mechanistic studies, such as catalytic isomerization. The methodologies described herein are crucial for researchers in organic synthesis, catalysis, and drug metabolism studies where understanding the intricate pathways of molecular transformations is essential.
Synthesis of Isotopically Labeled this compound
A versatile and reliable method for the synthesis of the target molecule is through a Grignard reaction, which allows for the precise construction of the carbon skeleton and the introduction of isotopic labels at specific positions.[3][5] The general synthetic strategy involves the reaction of a Grignard reagent with a suitable ketone, followed by dehydration and hydrogenation of the resulting alkene.
Synthetic Workflow
Caption: Synthetic workflow for deuterium and carbon-13 labeling.
Experimental Protocols
Protocol 1: Synthesis of Deuterated this compound (Labeling at C4)
This protocol describes the synthesis of this compound with a deuterium label at the C4 position.
Materials:
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Magnesium turnings
-
Anhydrous diethyl ether
-
5-Methyl-4-heptanone
-
Sulfuric acid
-
Palladium on carbon (10%)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Preparation of 2-Bromobutane-2-d:
-
React 2-butanol (B46777) with phosphorus tribromide to form 2-bromobutane.
-
Perform a base-catalyzed H/D exchange using a suitable base (e.g., sodium ethoxide) in D₂O to introduce deuterium at the C2 position.
-
Purify the deuterated 2-bromobutane by distillation.
-
-
Preparation of Deuterated Grignard Reagent:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings.
-
Add a solution of 2-bromobutane-2-d in anhydrous diethyl ether dropwise to initiate the Grignard reaction.[6]
-
Once the reaction starts, add the remaining 2-bromobutane-2-d solution to maintain a gentle reflux.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of 5-methyl-4-heptanone in anhydrous diethyl ether dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
-
Dehydration and Hydrogenation:
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dehydrate the resulting tertiary alcohol by heating with a catalytic amount of sulfuric acid to yield a mixture of alkenes.
-
Hydrogenate the alkene mixture using H₂ gas and a Pd/C catalyst in a suitable solvent like ethanol (B145695) to obtain the final deuterated alkane.
-
-
Purification:
-
Purify the crude this compound-4-d by fractional distillation or preparative gas chromatography.
-
Protocol 2: Synthesis of ¹³C-Labeled this compound (Labeling one of the Ethyl Groups)
This protocol details the synthesis with a ¹³C label in one of the ethyl groups.
Materials:
-
¹³C-labeled bromoethane (B45996) (e.g., 1-¹³C-bromoethane or 2-¹³C-bromoethane)
-
Magnesium turnings
-
Anhydrous diethyl ether
-
A suitable secondary alkyl halide (e.g., 2-bromopentane)
-
Lithium dialkylcuprate (Gilman reagent) prepared from the secondary alkyl halide.
Procedure:
-
Preparation of ¹³C-Labeled Ethyl Magnesium Bromide:
-
Synthesis of a ¹³C-Labeled Ketone:
-
React the ¹³C-ethyl magnesium bromide with a suitable nitrile (e.g., propionitrile) to yield a ¹³C-labeled ketone after hydrolysis. For example, reacting ¹³C-ethylmagnesium bromide with propionitrile (B127096) will yield 3-pentanone with a ¹³C label in the ethyl group.
-
-
Alternative approach using a different ketone and Grignard:
-
React commercially available ¹³C labeled starting materials where possible to simplify the synthesis. For instance, a retrosynthetic analysis of the target molecule suggests that it can be constructed from a C5 ketone and a C7 Grignard reagent, or a C6 ketone and a C6 Grignard reagent. The choice of disconnection will depend on the desired location of the ¹³C label and the availability of the labeled starting materials.
-
-
Final assembly and reduction:
-
Follow similar steps of Grignard reaction with the appropriate ketone, dehydration, and hydrogenation as outlined in Protocol 1 to obtain the final ¹³C-labeled this compound.
-
-
Purification:
-
Purify the final product using fractional distillation or preparative gas chromatography.
-
Application in Mechanistic Studies: Catalytic Isomerization
Isotopically labeled this compound can be used to study the mechanism of catalytic isomerization, a crucial process in the petroleum industry for improving the octane (B31449) number of gasoline.[3][10][11]
Experimental Workflow for Mechanistic Study
Caption: Workflow for a mechanistic study using isotopic labeling.
Protocol 3: Analysis of Isomerization Products
Materials:
-
Isotopically labeled this compound
-
Solid acid catalyst (e.g., sulfated zirconia or a zeolite)
-
High-pressure reactor
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Nuclear magnetic resonance (NMR) spectrometer
Procedure:
-
Catalytic Isomerization Reaction:
-
Place the isotopically labeled this compound and the solid acid catalyst in a high-pressure reactor.
-
Pressurize the reactor with hydrogen and heat to the desired reaction temperature.
-
After the reaction, cool the reactor and collect the liquid and gas products.
-
-
GC-MS Analysis:
-
Inject the product mixture into a GC-MS system equipped with a suitable capillary column for hydrocarbon analysis.[12][13]
-
Analyze the mass spectra of the different isomers and cracking products. The fragmentation patterns of branched alkanes are characterized by preferential cleavage at the branching points, leading to the formation of stable carbocations.[2][5][6]
-
By tracking the position of the deuterium or ¹³C label in the products, one can deduce the rearrangement pathways of the carbon skeleton.
-
-
NMR Analysis:
-
Separate the major products using preparative GC.
-
Acquire ¹H and ¹³C NMR spectra of the purified labeled products.[14][15]
-
The position of the deuterium atom can be inferred from the disappearance of a proton signal in the ¹H NMR spectrum and the change in the multiplicity of the adjacent carbon in the ¹³C NMR spectrum.
-
The location of the ¹³C label can be directly observed in the ¹³C NMR spectrum, with its characteristic chemical shift.[16]
-
Data Presentation
The quantitative data from the analysis of the isomerization products should be summarized in tables for clear comparison.
Table 1: Mass Spectrometry Data for Key Fragments in the Isomerization of D-labeled this compound
| Fragment Ion | m/z (unlabeled) | m/z (D-labeled) | Inferred Structural Information |
| [C₅H₁₁]⁺ | 71 | 72 | Indicates the label is retained in a five-carbon fragment. |
| [C₆H₁₃]⁺ | 85 | 86 | Shows the label is part of a six-carbon fragment. |
| [C₇H₁₅]⁺ | 99 | 100 | Suggests the deuterium is within a seven-carbon fragment. |
Table 2: ¹³C NMR Chemical Shifts of Labeled Carbons in Isomerization Products
| Product Isomer | Labeled Carbon Position | ¹³C Chemical Shift (ppm) | Mechanistic Implication |
| 2,3-Diethyl-4-methylheptane | C3' (ethyl group) | ~25 | Migration of the labeled ethyl group. |
| 3,5-Diethyl-4-methylheptane | C4 | ~40 | Retention of the label at a methine carbon. |
| Cracking product (e.g., pentane) | C2 | ~22 | The labeled portion is part of a smaller alkane. |
By carefully analyzing the distribution of the isotopic labels in the reaction products, researchers can distinguish between different proposed mechanisms, such as those involving protonated cyclopropane (B1198618) intermediates or hydride and methyl shifts. This detailed understanding is critical for the rational design of more efficient and selective catalysts for alkane isomerization and other important hydrocarbon transformations.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. GCMS Section 6.9.2 [people.whitman.edu]
- 7. Preparation of ethyl magnesium bromide for regiospecific analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethylmagnesium bromide synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
Application Notes: 3,4-Diethyl-5-methylheptane as a Reference Standard in Chromatography
Introduction
In analytical chemistry, the use of reference standards is crucial for the accurate identification and quantification of substances.[1] Gas chromatography (GC), a powerful technique for separating and analyzing volatile compounds, relies on high-purity reference materials for method validation, calibration, and quality control.[1][2] 3,4-Diethyl-5-methylheptane (C12H26) is a branched alkane that can serve as a valuable reference standard in the analysis of hydrocarbon mixtures, such as those found in petroleum products, environmental samples, and industrial solvents.[3][4][5] Its specific branching structure provides a distinct retention time, aiding in the characterization of complex hydrocarbon profiles.[4][6] This document outlines the application and protocol for using this compound as a reference standard in gas chromatography, particularly with flame ionization detection (GC-FID) and mass spectrometry (GC-MS).
Principle of Use
As a reference standard, this compound is used to establish a benchmark for chromatographic analysis. When injected into a GC system, it produces a peak at a characteristic retention time under specific analytical conditions. This allows for:
-
Qualitative Analysis: The retention time of this compound can be used to identify its presence in a sample by comparing the retention time of a peak in the sample chromatogram to that of the standard.[1]
-
Quantitative Analysis: By preparing a series of standard solutions of known concentrations, a calibration curve can be generated by plotting the peak area or height against the concentration.[7] This curve can then be used to determine the concentration of this compound in an unknown sample.[7]
-
Internal Standard: In quantitative analysis, an internal standard is a compound of known concentration added to a sample to correct for variations in injection volume and instrument response.[8][9] this compound can be used as an internal standard for the analysis of other hydrocarbons, provided it is not present in the original sample and is well-resolved from other components.[8][9]
Experimental Protocols
1. Preparation of Standard Solutions
High-purity this compound (≥98%) should be used for the preparation of standard solutions.
-
Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve the compound in a suitable solvent, such as hexane (B92381) or dichloromethane, and make up to the mark.
-
Stopper the flask and invert several times to ensure homogeneity.
-
-
Working Standards:
-
Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Store all solutions in tightly sealed vials at 4°C to minimize evaporation.
-
2. Gas Chromatography (GC-FID) Method
This method is suitable for the quantification of this compound.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is recommended.
-
Chromatographic Conditions: The following conditions can be used as a starting point and may require optimization for specific instruments and applications.[10][11]
| Parameter | Value |
| Column | Non-polar capillary column (e.g., DB-1, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Oven Program | Initial temperature 40°C, hold for 3 minutes, ramp at 12.5°C/min to 290°C, hold for 4 minutes |
| Detector Temperature | 300°C |
3. Gas Chromatography-Mass Spectrometry (GC-MS) Method for Identification
GC-MS is used for the definitive identification of this compound based on its mass spectrum.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions: The same conditions as the GC-FID method can be used.
-
Mass Spectrometer Parameters:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
| Scan Rate | 2 scans/second |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
Data Presentation
Method Validation Summary
Method validation should be performed to ensure the reliability of the analytical method.[12][13] Key validation parameters are summarized in the table below.
| Parameter | Result |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 97-103% |
Expected Results
Under the specified GC conditions, this compound will elute at a specific retention time. The mass spectrum will show characteristic fragmentation patterns for a C12 branched alkane.
Visualizations
References
- 1. Gas chromatography - Wikipedia [en.wikipedia.org]
- 2. Key Applications of Gas Chromatography | Phenomenex [phenomenex.com]
- 3. scielo.br [scielo.br]
- 4. academic.oup.com [academic.oup.com]
- 5. Separation of alkanes and aromatic compounds by packed column gas chromatography using functionalized multi-walled carbon nanotubes as stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 10. Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. redalyc.org [redalyc.org]
- 13. scielo.org.co [scielo.org.co]
Application of 3,4-Diethyl-5-methylheptane in Lubricant Formulation Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diethyl-5-methylheptane is a highly branched C12 alkane (isoalkane). While specific lubricant performance data for this exact molecule is not extensively published, its molecular structure makes it a compound of interest for lubricant formulation studies, particularly as a component of synthetic base oils. Its significant branching is expected to impart desirable low-temperature fluidity and specific tribological properties compared to linear alkanes of similar carbon number.
These application notes provide a framework for evaluating this compound as a potential lubricant base stock or additive. The protocols described are based on standardized industry methods for assessing key lubricant performance characteristics. The provided data is representative of highly branched C12-C14 isoalkanes and serves as a comparative baseline.
Principle of Application: The Role of Molecular Branching in Lubrication
In lubricant science, the structure of hydrocarbon molecules is a critical determinant of performance. Linear alkanes (n-alkanes) can pack closely together, leading to higher pour points (the lowest temperature at which an oil will flow) and potentially higher friction under boundary lubrication conditions.
The irregular, three-dimensional structure of highly branched alkanes like this compound disrupts this molecular ordering. This disruption leads to several key effects:
-
Improved Low-Temperature Performance: The inability of branched molecules to pack into a crystalline lattice at lower temperatures results in a significantly lower pour point, which is crucial for lubricants operating in cold environments.
-
Reduced Friction in Boundary Lubrication: Under high pressure, linear alkanes can form ordered, solid-like layers with high shear strength, resulting in increased friction. The branching in isoalkanes hinders the formation of these highly ordered layers, which can lead to a lower coefficient of friction.[1]
-
Viscosity and Viscosity Index: Branching generally leads to a lower viscosity compared to linear alkanes of the same carbon number due to reduced intermolecular forces (van der Waals forces). The effect on the viscosity index (a measure of how much viscosity changes with temperature) can be complex and depends on the specific isomeric structure.
Data Presentation: Representative Properties of Branched Alkanes
The following tables summarize representative quantitative data for a highly branched C12 alkane, using this compound as a model compound, in comparison to its linear counterpart, n-dodecane. This data is compiled from literature values for similar isoalkanes and is intended for comparative purposes in a research context.
Table 1: Physical and Low-Temperature Properties
| Property | Test Method | n-Dodecane (Linear) | This compound (Branched - Representative) |
| Kinematic Viscosity @ 40°C (cSt) | ASTM D445 | ~2.0 | ~2.5 - 3.5 |
| Kinematic Viscosity @ 100°C (cSt) | ASTM D445 | ~0.8 | ~1.0 - 1.5 |
| Viscosity Index | ASTM D2270 | ~100 | >120 |
| Pour Point (°C) | ASTM D97 | -12 | < -50 |
Table 2: Tribological Performance (Four-Ball Wear Test)
| Property | Test Method | n-Dodecane (Linear) | This compound (Branched - Representative) |
| Wear Scar Diameter (mm) | ASTM D4172 | ~0.60 | ~0.45 |
| Coefficient of Friction | ASTM D4172 | ~0.12 | ~0.09 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard ASTM International test methods.
Protocol 1: Determination of Kinematic Viscosity
Objective: To measure the kinematic viscosity of the test fluid at 40°C and 100°C to assess its flow characteristics and calculate the Viscosity Index.
Standard Method: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.
Materials and Apparatus:
-
Calibrated glass capillary viscometer (e.g., Ubbelohde type)
-
Constant temperature bath with a precision of ±0.02°C
-
Stopwatch accurate to 0.1 seconds
-
Test sample (this compound)
-
Solvents for cleaning (e.g., heptane, acetone)
-
Pipettes and suction bulb
Procedure:
-
Select a clean, dry, calibrated viscometer of the appropriate viscosity range.
-
Charge the viscometer with the test sample in the manner dictated by the design of the instrument.
-
Place the charged viscometer into the constant temperature bath set to 40°C. Allow at least 30 minutes for the viscometer to reach thermal equilibrium.
-
Using suction, draw the liquid up into the timing bulb of the viscometer.
-
Measure the time required for the leading edge of the liquid meniscus to pass from the first timing mark to the second.
-
Repeat the measurement at least twice. The flow times should be within the repeatability limits specified in the standard.
-
Calculate the kinematic viscosity by multiplying the average flow time by the viscometer calibration constant.
-
Repeat steps 3-7 with the temperature bath set to 100°C.
-
Calculate the Viscosity Index using the kinematic viscosity values at 40°C and 100°C according to ASTM D2270.
Protocol 2: Determination of Pour Point
Objective: To determine the lowest temperature at which the test fluid will continue to flow under prescribed conditions.
Standard Method: ASTM D97 - Standard Test Method for Pour Point of Petroleum Products.
Materials and Apparatus:
-
Pour point test jar
-
Jacket, disk, and gasket
-
Cooling bath(s) capable of reaching temperatures down to -60°C or lower
-
ASTM 5C thermometer (-38 to +50°C) and ASTM 6C thermometer (-80 to +20°C)
-
Test sample (this compound)
Procedure:
-
Pour the test sample into the test jar to the scribed mark.
-
If the sample is not clear, heat it to 45°C in a bath maintained at 48°C.
-
Insert the thermometer into the center of the sample in the test jar.
-
Assemble the test jar with the jacket, disk, and gasket and place it in the cooling bath.
-
At each temperature reading that is a multiple of 3°C, remove the jar from the jacket and tilt it just enough to ascertain whether there is a movement of the oil.
-
The test is complete when the oil shows no movement when the jar is held horizontally for 5 seconds.
-
Record the temperature at which no movement is observed.
-
The pour point is 3°C above this solid point temperature.
Protocol 3: Evaluation of Wear Preventive Characteristics
Objective: To assess the anti-wear properties of the test fluid under boundary lubrication conditions.
Standard Method: ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).
Materials and Apparatus:
-
Four-Ball Wear Test Machine
-
Steel balls (AISI E-52100 steel, 12.7 mm diameter)
-
Torque wrench
-
Microscope with a calibrated scale for measuring wear scars (0.01 mm resolution)
-
Test sample (this compound)
-
Solvents for cleaning (e.g., heptane, acetone)
Procedure:
-
Thoroughly clean the four steel balls, ball pot, and lock ring with solvent and dry them.
-
Place three clean balls in the ball pot and secure them with the lock ring.
-
Pour the test sample into the ball pot to a level that will cover the three stationary balls.
-
Place the fourth ball in the chuck of the test machine.
-
Assemble the ball pot onto the machine.
-
Set the test conditions: Load = 40 kgf (392 N), Speed = 1200 rpm, Temperature = 75°C, Duration = 60 minutes.
-
Start the machine and run the test for the specified duration.
-
At the end of the test, turn off the machine, disassemble the ball pot, and clean the three stationary balls with solvent.
-
Measure the wear scar diameter on each of the three stationary balls in two directions (parallel and perpendicular to the direction of sliding) to the nearest 0.01 mm.
-
Calculate the average wear scar diameter for all three balls.
-
If the machine is equipped with a friction-recording device, record the coefficient of friction throughout the test.
Mandatory Visualization
Caption: Experimental workflow for evaluating lubricant properties.
Caption: Relationship between molecular structure and lubricant performance.
References
Application Notes and Protocols for the Catalytic Cracking and Isomerization of C12 Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic cracking and isomerization of C12 branched alkanes, with a focus on their relevance to industrial and pharmaceutical applications. Detailed experimental protocols are provided to guide researchers in setting up and conducting these reactions.
I. Introduction
Catalytic cracking and isomerization are crucial processes in the petrochemical industry for transforming long-chain hydrocarbons into more valuable products. For C12 alkanes, such as n-dodecane and its isomers, these processes yield a range of products from lighter olefins and gasoline-range alkanes to branched isomers with improved properties. While the primary applications have been in fuel production, the resulting branched alkanes and their derivatives also find use in specialty chemicals and as formulation aids in the pharmaceutical industry.
In the context of drug development, C12-C17 alkanes are utilized as excipients in topical formulations like creams, ointments, and lotions, where they act as emollients and aid in drug delivery.[1] Dodecane itself is used as a solvent in some drug formulations and as a starting material for the synthesis of pharmaceutical intermediates.[2] The controlled production of specific branched C12 isomers through catalytic processes is therefore of interest for creating high-purity solvents and formulation components with tailored physical and chemical properties.
II. Catalytic Cracking of C12 Alkanes
Catalytic cracking of C12 alkanes involves breaking down the larger molecules into smaller, more volatile hydrocarbons, including olefins and smaller alkanes.[3][4] This process is typically carried out at high temperatures using a catalyst, most commonly a zeolite such as ZSM-5.[1][5][6] The product distribution is highly dependent on the catalyst type, reaction temperature, and residence time.
Data Presentation: Catalytic Cracking of n-Dodecane
The following table summarizes the conversion and product selectivity for the catalytic cracking of n-dodecane over various ZSM-5 zeolite catalysts.
| Catalyst | Synthesis Temperature (°C) | n-Dodecane Conversion (%) | Light Olefin Product (%) | Naphthenes and Aromatics (%) | Reference |
| ZSM-5 (Fumed Silica) | 180 | 96.6 | - | - | [1][7] |
| ZSM-5 (Fumed Silica) | 140 | 83.1 | - | - | [1] |
| ZSM-5 (TEOS) | 140 | 69.5 | 73.1 | - | [1][7] |
| ZSM-5 (TEOS) | 180 | 91.5 | - | 71.3 | [1][7] |
| ZSM-5 (Silicic Acid) | 180 | 92.9 | - | - | [1] |
| ZSM-5 (Silicic Acid) | 140 | 68.0 | - | - | [1] |
| ZSM-5 (Silica Gel) | 180 | 87.3 | - | - | [1] |
| ZSM-5 (Silica Gel) | 140 | 85.7 | - | - | [1] |
TEOS: Tetraethyl orthosilicate
Experimental Protocol: Catalytic Cracking of n-Dodecane in a Fixed-Bed Reactor
This protocol is adapted from a standard laboratory procedure for the catalytic cracking of aliphatic hydrocarbons.[8]
Materials and Equipment:
-
n-Dodecane (reactant)
-
Zeolite catalyst (e.g., ZSM-5 or Zeolite 13X)[8]
-
Inert gas (Argon or Nitrogen)
-
Fixed-bed reactor system (including a tubular reactor, furnace with temperature controller, and thermocouple)[8]
-
Infusion pump for liquid feed[8]
-
Condenser and receiver for liquid products[8]
-
Gas meter and collection system for gaseous products[8]
-
Gas chromatograph (GC) for product analysis[8]
-
Cooling bath (e.g., dry ice/acetone mixture)[8]
Procedure:
-
Catalyst Preparation and Loading:
-
Catalyst Regeneration (Pre-treatment):
-
Reaction Setup:
-
Fill a syringe with n-dodecane and place it in the infusion pump.[8]
-
Connect the outlet of the reactor to a condenser, followed by a cooled receiver to collect liquid products.[8]
-
Connect the outlet of the liquid receiver to a gas meter and a gas collection bag.[8]
-
Record the initial reading on the gas meter.[8]
-
-
Reaction Execution:
-
Set the infusion pump to the desired flow rate.
-
Start the infusion pump to feed n-dodecane into the reactor and start a timer.[8]
-
Maintain the desired reaction temperature throughout the experiment.
-
Collect liquid and gaseous products for the specified reaction time.
-
-
Shutdown and Product Collection:
-
Product Analysis:
-
Analyze the composition of the liquid and gaseous products using gas chromatography (GC).[8]
-
-
Catalyst Regeneration (Post-reaction):
-
After the reaction, regenerate the catalyst by heating it in a flow of air at 600°C for 30 minutes to burn off any coke deposits.[8]
-
Visualization: Experimental Workflow for Catalytic Cracking
III. Isomerization of C12 Alkanes
Isomerization of C12 alkanes, particularly n-dodecane, aims to produce branched isomers. This process is significant because branched alkanes often have different physical properties, such as lower melting points and different viscosities, which can be advantageous for their use as solvents and in formulations.[9] The reaction is typically carried out over bifunctional catalysts containing both metal and acid sites, such as platinum on a zeolite support (e.g., Pt/beta or Pt/ZSM-22).[8][10]
The reaction mechanism involves the dehydrogenation of the alkane on the metal site to form an alkene, followed by protonation on an acid site to form a carbenium ion. This carbenium ion then undergoes skeletal rearrangement to a more stable branched carbenium ion, which is subsequently deprotonated and hydrogenated back to a branched alkane.
Data Presentation: Hydroisomerization of n-Dodecane
The following table presents data on the hydroisomerization of n-dodecane over different catalysts.
| Catalyst | Conversion (%) | Isomer Yield (%) | Multi-branched Isomer Selectivity (%) | Reference |
| Pt-ZSM-5 | 80 | 32 | - | [10] |
| Pt-loaded zeolite nanosheets (MFI) | 80 | 42 | - | [10] |
| Pt/ZSM-22 | - | - | 17 | [11] |
| Pt/ZSM-12 | 90 | - | 55 | [11] |
Experimental Protocol: Hydroisomerization of n-Dodecane
This protocol is a generalized procedure based on common practices for hydroisomerization reactions.
Materials and Equipment:
-
n-Dodecane (reactant)
-
Bifunctional catalyst (e.g., Pt/ZSM-22, Pt/Beta)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
High-pressure fixed-bed reactor system
-
Mass flow controllers for gases
-
High-pressure liquid pump for the reactant
-
Gas-liquid separator
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Loading and Pre-treatment:
-
Load a known amount of the bifunctional catalyst into the reactor.
-
Purge the system with inert gas to remove air.
-
Reduce the catalyst in situ by heating it in a flow of hydrogen at a specified temperature (e.g., 350-450°C) for several hours to activate the metal component.
-
-
Reaction Setup:
-
Cool the reactor to the desired reaction temperature (e.g., 250-350°C) under a hydrogen flow.
-
Pressurize the system with hydrogen to the desired reaction pressure (e.g., 30-50 bar).
-
Set the hydrogen flow rate using a mass flow controller.
-
Set the n-dodecane flow rate using a high-pressure liquid pump to achieve the desired weight hourly space velocity (WHSV).
-
-
Reaction Execution:
-
Introduce the n-dodecane feed into the reactor.
-
Monitor the reaction temperature and pressure throughout the experiment.
-
Collect the reactor effluent, which is a mixture of liquid and gas.
-
-
Product Collection and Analysis:
-
Pass the effluent through a gas-liquid separator to separate the gaseous and liquid products.
-
Periodically sample both the gas and liquid streams.
-
Analyze the composition of the products using gas chromatography (GC) to determine the conversion of n-dodecane and the selectivity to various isomers and cracking products.
-
-
Shutdown:
-
Stop the n-dodecane feed.
-
Maintain the hydrogen flow while the reactor cools down.
-
Depressurize the system safely.
-
Visualization: Reaction Pathways in Catalytic Cracking and Isomerization
IV. Relevance to Drug Development
The application of C12 branched alkanes in the pharmaceutical industry primarily revolves around their use as excipients and solvents. Their inert nature, low toxicity, and specific physical properties make them suitable for various formulation types.
-
Topical Formulations: As emollients, they soften and soothe the skin, and their lightweight, non-greasy texture improves the sensory characteristics of creams and lotions.[1] They can also enhance the spreadability and stability of the product.[4]
-
Drug Delivery: C12-C17 alkanes can enhance the delivery of active ingredients to the skin.[1][4] Their solvent properties can help to dissolve lipophilic drugs, potentially improving their bioavailability in topical applications.[12]
-
Solvents in Manufacturing: High-purity branched alkanes can be used as solvents during the synthesis, purification, and crystallization of active pharmaceutical ingredients (APIs).[13][14] Their specific boiling points and solvating power can be tailored through the control of their isomeric distribution.
-
Synthesis of Intermediates: The smaller alkenes produced during catalytic cracking can serve as building blocks for the synthesis of more complex molecules, including pharmaceutical intermediates.[15]
The ability to produce specific C12 branched alkane isomers through catalytic isomerization allows for the fine-tuning of physicochemical properties such as viscosity, boiling point, and solvency, which is critical for developing optimized pharmaceutical formulations.
V. Conclusion
Catalytic cracking and isomerization of C12 branched alkanes are versatile processes that yield a wide array of valuable products. For researchers and professionals in drug development, understanding these processes opens up possibilities for sourcing and creating specialized solvents and excipients with tailored properties. The provided protocols offer a starting point for laboratory-scale investigations into these reactions, enabling further exploration of their potential in pharmaceutical applications. The careful selection of catalysts and reaction conditions is paramount to achieving the desired product distribution and purity required for such sensitive applications.
References
- 1. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 2. How to Exploit Dodecane in Industrial Organic Chemistry? [eureka.patsnap.com]
- 3. Nano BEA zeolite catalysts for the selective catalytic cracking of n-dodecane to light olefins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. specialchem.com [specialchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Alkanes, C9-12-branched and linear - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 9. The Application of Solvents in the Pharmaceutical Industry | Aure Chemical [aurechem.com]
- 10. iscre28.org [iscre28.org]
- 11. zmsilane.com [zmsilane.com]
- 12. How Decane Enhances Drug Delivery Systems via Lipid Nanocarriers [eureka.patsnap.com]
- 13. coastviewsolvents.com [coastviewsolvents.com]
- 14. haltermann-carless.com [haltermann-carless.com]
- 15. sciencedaily.com [sciencedaily.com]
Application Notes and Protocols for the Purification of Synthesized 3,4-Diethyl-5-methylheptane
Introduction
3,4-Diethyl-5-methylheptane is a branched-chain alkane with the molecular formula C12H26. As a non-polar hydrocarbon, its synthesis can often result in a mixture of structural isomers, unreacted starting materials, and solvent residues. Achieving high purity of the target compound is crucial for its application in fundamental research, as a reference standard, or in specialized industrial processes. These application notes provide detailed protocols for the purification of synthesized this compound using fractional distillation and preparative gas chromatography (Prep-GC). The selection of the appropriate method depends on the initial purity of the crude product and the desired final purity.
Potential Impurities in Synthesized this compound
The purification strategy is dictated by the nature of the impurities present in the crude product. Common impurities from typical synthesis routes (e.g., Grignard reactions followed by hydrolysis and reduction, or coupling reactions) may include:
-
Structural Isomers: Other C12H26 isomers with slightly different boiling points.
-
Unreacted Starting Materials: Including alkyl halides and organometallic reagents.
-
Solvent Residues: Such as diethyl ether, tetrahydrofuran (B95107) (THF), or toluene.
-
Side-Products: Alkenes from elimination reactions or shorter/longer chain alkanes.
Purification Strategies: A Comparative Overview
Two primary methods are recommended for the purification of this compound: fractional distillation for bulk purification of moderately impure samples and preparative gas chromatography for achieving very high purity on a smaller scale.
| Parameter | Fractional Distillation | Preparative Gas Chromatography (Prep-GC) |
| Principle | Separation based on differences in boiling points of the components in a mixture.[1][2] | Separation based on the differential partitioning of components between a stationary phase and a mobile gas phase.[3][4][5] |
| Sample Scale | Milligrams to kilograms | Micrograms to grams |
| Achievable Purity | 95-99% | >99.5% |
| Throughput | High | Low |
| Primary Application | Bulk purification from major impurities and solvents. | Final polishing step to remove trace impurities and isomers. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for purifying gram-scale to kilogram-scale quantities of synthesized this compound with an initial purity of 70-90%.
4.1.1 Materials and Equipment
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (Vigreux or packed)
-
Distillation head with condenser and collection flask
-
Heating mantle with a stirrer
-
Thermometer
-
Vacuum pump and manometer (for vacuum distillation)
-
Boiling chips or magnetic stir bar
-
Glass wool for insulation
4.1.2 Procedure
-
Assembly: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and add boiling chips. Do not fill the flask to more than two-thirds of its capacity.
-
Heating: Begin heating the flask gently with the heating mantle. The liquid should boil smoothly without bumping.
-
Equilibration: As the vapor rises through the fractionating column, a temperature gradient will be established.[6] Allow the system to equilibrate by adjusting the heating rate so that the condensation ring rises slowly up the column.
-
Fraction Collection:
-
Fore-run: Collect the initial distillate, which will primarily consist of lower-boiling impurities such as residual solvents.
-
Main Fraction: Once the temperature at the distillation head stabilizes near the boiling point of this compound (approximately 208-212 °C at atmospheric pressure), collect the main fraction in a clean, pre-weighed collection flask.
-
Final Fraction: A subsequent rise in temperature indicates the distillation of higher-boiling impurities. Stop the distillation at this point.
-
-
Analysis: Analyze the collected main fraction for purity using gas chromatography-mass spectrometry (GC-MS).
4.1.3 Expected Results
The following table summarizes typical results from a fractional distillation of a crude sample.
| Fraction | Distillation Temperature (°C) | Volume (mL) | Purity of this compound (%) | Major Impurities |
| Fore-run | 34 - 110 | 15 | < 5 | Diethyl ether, Toluene |
| Main Fraction | 208 - 212 | 120 | 98.5 | Structural Isomers |
| Residue | > 215 | 10 | - | Higher-boiling side products |
Protocol 2: High-Purity Purification by Preparative Gas Chromatography (Prep-GC)
This protocol is designed for the final purification of small quantities (milligram to gram scale) of this compound to achieve a purity of >99.5%. It is particularly effective for separating close-boiling isomers.
4.2.1 Materials and Equipment
-
Partially purified this compound (e.g., from fractional distillation)
-
Preparative Gas Chromatograph equipped with a fraction collector.
-
Appropriate GC column (e.g., non-polar stationary phase like DB-1 or equivalent)
-
High-purity carrier gas (e.g., Helium or Nitrogen)
-
Collection vials or traps
-
GC-MS for purity analysis
4.2.2 Procedure
-
Method Development: Develop an analytical GC method to achieve baseline separation of this compound from its isomers and other impurities.
-
System Preparation: Install a preparative GC column and condition it according to the manufacturer's instructions. Set up the fraction collector to correspond with the retention time of the target compound.
-
Injection: Inject an appropriate volume of the partially purified sample onto the Prep-GC system. Avoid overloading the column, which can lead to poor separation.
-
Separation and Collection: The sample components are separated as they pass through the column. The effluent is split, with a small portion going to a detector and the majority directed to the fraction collector. The fraction corresponding to the this compound peak is collected in a cooled trap or vial.
-
Repetitive Injections: Repeat the injection and collection cycle until the desired amount of purified product is obtained.
-
Purity Confirmation: Combine the collected fractions and confirm the purity using an analytical GC-MS.
4.2.3 Expected Results
The table below shows the expected purity enhancement using Prep-GC.
| Sample | Purity of this compound (%) | Isomer Content (%) | Other Impurities (%) |
| Pre-Prep-GC (Main Distillate) | 98.5 | 1.2 | 0.3 |
| Post-Prep-GC | >99.8 | < 0.1 | < 0.1 |
Visualized Workflows
The following diagrams illustrate the logical flow of the purification protocols.
Caption: Overall workflow for the purification of this compound.
Caption: Logic of impurity removal by different purification techniques.
Safety Precautions
-
Work in a well-ventilated fume hood, especially during distillation.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Alkanes are flammable; keep away from ignition sources.
-
Handle hot glassware with appropriate clamps and heat-resistant gloves.
Conclusion
The protocols outlined in these application notes provide robust methods for the purification of synthesized this compound. Fractional distillation serves as an excellent primary purification step for removing bulk impurities, while preparative gas chromatography is the method of choice for achieving the highest possible purity by removing challenging isomeric impurities. The selection of the purification strategy should be based on the scale of the synthesis, the initial purity of the crude product, and the final purity requirements for the intended application.
References
- 1. studymind.co.uk [studymind.co.uk]
- 2. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Separation of alkanes and aromatic compounds by packed column gas chromatography using functionalized multi-walled carbon nanotubes as stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Diethyl-5-methylheptane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of the highly branched alkane, 3,4-Diethyl-5-methylheptane. The content is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for a highly branched alkane like this compound?
A1: The most common and effective methods for synthesizing highly branched alkanes involve the formation of new carbon-carbon bonds. For this compound, two primary routes are considered:
-
Grignard Reaction: This route typically involves the reaction of a Grignard reagent with a ketone, followed by dehydration and hydrogenation. For this specific target molecule, a plausible route is the reaction of 3-pentanone (B124093) with sec-butylmagnesium bromide.
-
Corey-House Synthesis: This method involves the coupling of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[1][2][3][4] It is a powerful tool for creating unsymmetrical alkanes.
Q2: Why is the synthesis of this compound challenging?
A2: The synthesis of highly branched alkanes like this compound is challenging due to steric hindrance.[5] The bulky alkyl groups can impede the approach of reactants, leading to lower yields and the formation of side products through competing reactions such as elimination.[5] Stereochemical control at the chiral centers (carbons 3, 4, and 5) also presents a significant hurdle if a specific stereoisomer is desired.
Q3: What are the major side products I should be aware of?
A3: Common side products depend on the chosen synthetic route.
-
In Grignard reactions: Wurtz coupling products (dimers of the alkyl halide), elimination products from the tertiary alcohol intermediate, and unreacted starting materials are common.
-
In Corey-House synthesis: Homocoupling of the alkyl halide or the organocuprate components can occur. With sterically hindered alkyl halides, elimination reactions can become a major competing pathway.[5]
Q4: How can I purify the final product?
A4: Purification of a non-polar alkane from potentially similar boiling point side products can be challenging.
-
Fractional Distillation: This is a primary method for separating alkanes with different boiling points.[6]
-
Preparative Gas Chromatography (Prep-GC): For high purity samples, Prep-GC can be effective in separating isomers and closely boiling impurities.
-
Urea Adduction: This technique can be used to selectively remove any linear alkane impurities from the branched product.[6]
Troubleshooting Guides
Grignard Reaction Route
This section provides troubleshooting for a representative synthesis of this compound via the Grignard reaction of 3-pentanone with sec-butylmagnesium bromide, followed by dehydration and hydrogenation.
Problem 1: Low yield of the Grignard reagent (sec-butylmagnesium bromide).
| Possible Cause | Solution |
| Inactive Magnesium Surface: A layer of magnesium oxide on the magnesium turnings can prevent the reaction from initiating. | Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating or crushing the magnesium under an inert atmosphere can also expose a fresh surface. |
| Presence of Moisture: Grignard reagents are extremely sensitive to water, which will quench the reaction. | Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents (e.g., diethyl ether, THF). |
| Slow Reaction Initiation: The reaction may be slow to start, especially with secondary alkyl halides. | Gentle warming with a heat gun may be necessary to initiate the reaction. Once started, the reaction is typically exothermic. |
Problem 2: Low yield of the tertiary alcohol (3,4-Diethyl-5-methylheptan-3-ol) and presence of side products.
| Possible Cause | Solution |
| Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide (sec-butyl bromide) to form a dimer (e.g., 3,4-dimethylhexane). | Add the sec-butyl bromide solution slowly to the magnesium turnings to maintain a low concentration of the alkyl halide. |
| Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the α-carbon of 3-pentanone, leading to the recovery of starting material after workup. | Perform the reaction at a lower temperature (e.g., 0 °C or below). The use of cerium(III) chloride (Luche conditions) can enhance nucleophilic addition over enolization. |
| Steric Hindrance: The bulky nature of both the Grignard reagent and the ketone can slow down the desired reaction. | Allow for a longer reaction time or perform the reaction at a slightly elevated temperature (e.g., refluxing ether), but be mindful of potential side reactions. |
Problem 3: Incomplete dehydration of the tertiary alcohol.
| Possible Cause | Solution |
| Insufficiently Strong Acid or Low Temperature: The dehydration of a tertiary alcohol requires an acid catalyst and heat. | Use a stronger acid catalyst (e.g., sulfuric acid instead of phosphoric acid) or increase the reaction temperature. Be cautious as this can also promote rearrangement and charring. |
| Formation of Multiple Alkene Isomers: Dehydration can lead to a mixture of alkene isomers (e.g., Zaitsev and Hofmann products). | The choice of dehydrating agent can influence the product distribution. For example, using POCl₃ in pyridine (B92270) often favors the less substituted alkene. |
Corey-House Synthesis Route
This section provides troubleshooting for a representative synthesis of this compound via the Corey-House coupling of lithium diethylcuprate with a sec-butyl halide.
Problem 1: Low yield of the final alkane.
| Possible Cause | Solution |
| Steric Hindrance at the Alkyl Halide: The Corey-House reaction is sensitive to steric bulk at the electrophilic carbon. Secondary alkyl halides can give lower yields compared to primary halides.[1] | Use a less sterically hindered alkyl halide if possible, although this would change the target molecule. Alternatively, optimize reaction conditions by using a more reactive Gilman reagent or a different solvent. |
| Elimination as a Side Reaction: The Gilman reagent can act as a base, leading to elimination of HX from the sec-butyl halide to form butene isomers.[5] | Perform the reaction at a lower temperature. |
| Decomposition of the Gilman Reagent: Gilman reagents can be thermally unstable. | Prepare the Gilman reagent at a low temperature (e.g., -78 °C to 0 °C) and use it immediately. |
| Homocoupling: The Gilman reagent can couple with itself, or the alkyl halide can undergo Wurtz-type coupling. | Ensure the purity of the starting materials and maintain a low reaction temperature. |
Experimental Protocols
Representative Protocol for Grignard Synthesis of this compound
This protocol is a representative example based on standard procedures for Grignard reactions and subsequent transformations.
Step 1: Synthesis of sec-butylmagnesium bromide
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an addition funnel, all under a nitrogen or argon atmosphere.
-
Place magnesium turnings (1.2 eq) in the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the addition funnel, place a solution of 2-bromobutane (B33332) (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the 2-bromobutane solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has started, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with 3-Pentanone
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 3-pentanone (0.9 eq) in anhydrous diethyl ether and add it to the addition funnel.
-
Add the 3-pentanone solution dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
Step 3: Dehydration of 3,4-Diethyl-5-methylheptan-3-ol
-
To the crude alcohol, add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a small amount of p-toluenesulfonic acid).
-
Heat the mixture and distill the resulting alkene (a mixture of isomers of 3,4-diethyl-5-methylheptene).
Step 4: Hydrogenation of 3,4-Diethyl-5-methylheptene
-
Dissolve the alkene mixture in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by GC or TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the solvent to yield the crude this compound.
-
Purify the final product by fractional distillation.
Visualizations
Caption: A simplified workflow for the synthesis of this compound via the Grignard reaction route.
Caption: A troubleshooting decision tree for common issues in the synthesis of this compound.
References
Optimizing reaction conditions for the synthesis of branched alkanes
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of branched alkanes. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction conditions and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of branched alkanes, particularly through hydroisomerization and alkylation reactions.
| Problem | Potential Cause | Recommended Solution |
| Low Isomer Yield in Hydroisomerization | Suboptimal Reaction Temperature: Reactions are often exothermic, and lower temperatures favor the formation of highly branched isomers.[1][2] However, higher temperatures are needed to activate the alkanes.[1] | For noble metal catalysts (e.g., Platinum, Palladium), optimal isomerization is typically achieved at lower temperatures, around 230–240 °C.[3] For transition metal catalysts, slightly higher temperatures of about 300 °C are often required.[3] |
| Imbalanced Catalyst Functionality: An improper balance between the metal (dehydrogenation/hydrogenation) and acid (isomerization) sites on the bifunctional catalyst can reduce selectivity.[3][4] | The ideal catalyst should have a balanced ratio of metal and acid sites, close to one, to ensure the acid-catalyzed reaction is the rate-limiting step.[3] Consider using catalysts with optimized metal dispersion and controlled acidity.[3] | |
| Inappropriate Catalyst Selection: The type of catalyst significantly impacts the reaction outcome. For instance, Pt/zeolite catalysts are more resistant to poisons like water and sulfur but are less active than platinum on chlorided alumina, thus requiring higher temperatures.[5] | Select a catalyst based on the specific alkane and desired branched product. Zeolites like ZSM-22 and SAPO-11 are commonly used acidic supports.[3] Sulfated zirconia is a promising alternative that is active at lower temperatures.[5] | |
| Excessive Cracking of Alkanes | High Catalyst Acidity: Catalysts with very high acidity are prone to excessive cracking, leading to a loss in the desired product yield.[3] | Modify the catalyst to suppress its acidity.[3] This can be achieved through various methods during catalyst preparation or by selecting a support with moderate acidity. |
| High Reaction Temperature: While necessary for activation, excessively high temperatures can favor cracking over isomerization.[1] | Carefully control the reaction temperature to find the optimal balance between alkane activation and minimizing cracking.[1] Lowering the temperature, especially with highly active catalysts, can significantly improve selectivity towards isomers.[3] | |
| Long Residence Time: Allowing the isomerized products to remain in contact with the catalyst for too long can lead to secondary cracking reactions.[3] | Optimize the flow rate (e.g., Liquid Hourly Space Velocity - LHSV) in continuous flow reactors to minimize the residence time of products on the catalyst.[3] The catalyst's texture is also crucial for allowing rapid diffusion of isomers out of the pores.[3] | |
| Carbocation Rearrangements in Friedel-Crafts Alkylation | Nature of the Alkyl Halide: Primary alkyl halides can rearrange to more stable secondary or tertiary carbocations, leading to a mixture of products.[6][7] | To avoid rearrangements, consider using Friedel-Crafts acylation followed by a reduction of the ketone to the desired alkane. The acylium ion intermediate is stabilized by resonance and does not rearrange.[6][7] |
| Low or No Reactivity in Friedel-Crafts Alkylation | Deactivated Aromatic Ring: The presence of strongly deactivating groups (e.g., nitro groups) on the aromatic ring will inhibit the Friedel-Crafts reaction.[6][8] | This reaction is not suitable for strongly deactivated aromatic compounds. Consider alternative synthetic routes if your substrate is highly deactivated. |
| Unsuitable Halide Substrate: Vinyl or aryl halides are not reactive under Friedel-Crafts conditions because their corresponding carbocations are too unstable to form.[8] | Ensure your starting material is an alkyl halide where the halogen is attached to an sp³-hybridized carbon.[7] | |
| Polyalkylation in Friedel-Crafts Reactions | Product is More Reactive than Starting Material: The alkyl group introduced is an activating group, making the product more susceptible to further alkylation than the starting material.[6] | Use a large excess of the benzene (B151609) starting material to increase the probability of the electrophile reacting with it instead of the alkylated product.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing branched alkanes?
A1: The main industrial methods include hydroisomerization of n-alkanes and alkylation reactions.[1][9] Hydroisomerization involves rearranging the carbon skeleton of straight-chain alkanes into branched isomers using a bifunctional catalyst.[10] Alkylation, such as Friedel-Crafts alkylation, involves the reaction of an alkylating agent (like an alkyl halide) with a substrate (like an aromatic ring, which is subsequently reduced) to introduce a branched alkyl chain.[6] Other laboratory-scale methods include using Grignard reagents and Wittig reactions to construct the carbon skeleton, followed by hydrogenation.[11]
Q2: How does the chain length of the n-alkane affect hydroisomerization?
A2: The isomerization selectivity can increase with the carbon chain length. For example, one study showed that selectivity increased from C12 to C16 alkanes.[3] Longer chain alkanes like C19 have been shown to give higher isomer yields at slightly higher temperatures compared to shorter chains like C10.[3]
Q3: What is the role of hydrogen in hydroisomerization?
A3: In hydroisomerization, the bifunctional catalyst first dehydrogenates the alkane to an alkene on the metal sites.[9] The alkene then migrates to the acid sites where it undergoes skeletal isomerization. Finally, the branched alkene is hydrogenated back to a branched alkane on the metal sites.[1] Hydrogen also helps to suppress cracking and coke formation.[9]
Q4: Can branched alkanes be synthesized from linear alkanes in a single step in the lab?
A4: Directly converting a specific linear alkane to a particular branched isomer in a single, highly selective step in a laboratory setting is very challenging. Industrial processes like hydroisomerization produce a mixture of isomers.[1][3] For specific, targeted synthesis of a particular branched alkane, multi-step methods involving the construction of the carbon skeleton (e.g., via Grignard or coupling reactions) followed by reduction are typically employed.[12]
Q5: What are the key safety precautions to consider during Friedel-Crafts alkylation?
A5: Friedel-Crafts alkylation often uses strong Lewis acids like aluminum chloride (AlCl₃) which are corrosive and react vigorously with water.[9] The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Alkyl halides can also be toxic and should be handled with care.
Experimental Protocols
Protocol 1: General Procedure for Hydroisomerization of n-Hexadecane
This protocol describes a typical experimental setup for the hydroisomerization of n-hexadecane in a continuous-flow fixed-bed reactor.
Materials:
-
n-Hexadecane
-
Bifunctional catalyst (e.g., 0.5 wt% Pt on a ZSM-22 zeolite support)
-
High-purity hydrogen gas
-
Inert gas (e.g., Nitrogen) for purging
Equipment:
-
Continuous-flow fixed-bed reactor system
-
High-pressure liquid pump
-
Mass flow controllers for gases
-
Temperature controller and furnace
-
Back-pressure regulator
-
Gas-liquid separator
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Loading and Activation:
-
A specific amount of the catalyst is loaded into the center of the reactor tube, secured with quartz wool plugs.
-
The system is purged with an inert gas to remove air.
-
The catalyst is then reduced in situ by flowing hydrogen gas at a controlled rate while ramping the temperature (e.g., to 400 °C) and holding for several hours.
-
-
Reaction Execution:
-
After catalyst activation, the reactor temperature is adjusted to the desired reaction temperature (e.g., 230-280 °C).[3]
-
The system pressure is set using the back-pressure regulator (e.g., 30 bar).[3]
-
n-Hexadecane is fed into the reactor at a constant flow rate using the high-pressure liquid pump.
-
Hydrogen is co-fed at a specific H₂/hydrocarbon molar ratio.
-
-
Product Collection and Analysis:
-
The reactor effluent is cooled and passed through a gas-liquid separator.
-
Liquid samples are collected periodically and analyzed by gas chromatography (GC) to determine the conversion of n-hexadecane and the selectivity to various branched isomers and cracking products.
-
Protocol 2: Friedel-Crafts Acylation and Subsequent Reduction
This two-step protocol is a reliable method for synthesizing alkylbenzenes with specific branched structures, avoiding the carbocation rearrangements common in direct alkylation.
Step A: Friedel-Crafts Acylation
Materials:
-
Benzene (or a suitable aromatic substrate)
-
An acyl chloride or anhydride (B1165640) (e.g., isobutyryl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or carbon disulfide)
-
Hydrochloric acid (aqueous solution)
-
Sodium bicarbonate (aqueous solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser, anhydrous AlCl₃ is suspended in the anhydrous solvent under an inert atmosphere.
-
The flask is cooled in an ice bath.
-
The acyl chloride is dissolved in the anhydrous solvent and added dropwise to the AlCl₃ suspension with stirring.
-
After the addition of the acyl chloride, the benzene is added dropwise.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched by slowly pouring the mixture over crushed ice and concentrated HCl.
-
The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the resulting ketone is purified (e.g., by distillation or chromatography).
Step B: Clemmensen or Wolff-Kishner Reduction of the Ketone
The resulting ketone is then reduced to the corresponding alkane.
-
Clemmensen Reduction: The ketone is refluxed with amalgamated zinc and concentrated hydrochloric acid.
-
Wolff-Kishner Reduction: The ketone is heated with hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as ethylene (B1197577) glycol.
The choice of reduction method depends on the presence of other functional groups in the molecule. The final branched alkane product is then purified.
Visualizations
Caption: Workflow for n-alkane hydroisomerization experiment.
Caption: Decision tree for troubleshooting low isomer yield.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Bifunctional catalysts for the hydroisomerization of n-alkanes: the effects of metal–acid balance and textural structure - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. nva.sikt.no [nva.sikt.no]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Improving yield and purity in 3,4-Diethyl-5-methylheptane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 3,4-Diethyl-5-methylheptane synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when utilizing a Grignard reaction pathway.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Grignard Reagent: The Grignard reagent may not have formed due to the presence of moisture or other protic sources in the glassware, solvent, or starting materials. Magnesium metal may also be oxidized. | 1a. Rigorous Drying: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (e.g., nitrogen or argon) before use. Solvents like diethyl ether or THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Starting alkyl halides should be anhydrous. 1b. Magnesium Activation: Gently crush the magnesium turnings or use a crystal of iodine to activate the surface. |
| 2. Competing Reactions: The Grignard reagent may be reacting with other electrophiles present in the reaction mixture, such as residual starting materials or atmospheric carbon dioxide. | 2a. Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction. 2b. Controlled Addition: Add the electrophile (e.g., ketone or ester) slowly to the Grignard reagent at a low temperature to minimize side reactions. | |
| Low Product Purity (Presence of Side Products) | 1. Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide to form a symmetrical alkane. | 1a. Slow Addition: Add the alkyl halide slowly to the magnesium turnings during Grignard reagent formation. 1b. Solvent Choice: Using a less polar solvent like diethyl ether can sometimes reduce the rate of this side reaction compared to THF. |
| 2. Over-alkylation or Incomplete Reaction: If using an ester as the electrophile, the initial ketone intermediate may not fully react with a second equivalent of the Grignard reagent, or the product alcohol may undergo further reactions. | 2a. Molar Equivalents: Use a slight excess of the Grignard reagent to ensure complete conversion of the ketone intermediate. 2b. Temperature Control: Maintain a low reaction temperature during the addition of the Grignard reagent to the ester to control the reaction rate. | |
| 3. Presence of Unreacted Starting Materials: Incomplete reaction can lead to contamination of the final product with starting materials. | 3a. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of starting materials. 3b. Increase Reaction Time/Temperature: If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature. | |
| Difficulty in Product Purification | 1. Similar Boiling Points: The desired product and byproducts (e.g., from Wurtz coupling) may have very close boiling points, making separation by simple distillation challenging. | 1a. Fractional Distillation: Employ a fractional distillation column with a high number of theoretical plates for efficient separation. 1b. Preparative Gas Chromatography (Prep-GC): For high purity, preparative GC can be used to isolate the target compound. |
| 2. Emulsion Formation during Workup: The aqueous workup to quench the reaction and remove magnesium salts can sometimes lead to stable emulsions, making phase separation difficult. | 2a. Saturated Ammonium (B1175870) Chloride: Use a saturated aqueous solution of ammonium chloride (NH4Cl) for quenching, as it is generally effective at breaking up emulsions. 2b. Brine Wash: Washing the organic layer with brine (saturated NaCl solution) can help to break emulsions and remove water. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and versatile method is the Grignard reaction. One plausible route involves the reaction of a Grignard reagent, such as 2-pentylmagnesium bromide, with a suitable ketone, like 3-hexanone. Subsequent dehydration of the resulting tertiary alcohol and hydrogenation of the alkene would yield the target alkane. An alternative is the reaction of an ester with two equivalents of a Grignard reagent.
Q2: How can I confirm the formation of my Grignard reagent?
A simple qualitative test is to take a small aliquot of the reaction mixture and add it to a solution of iodine in a dry, inert solvent. The disappearance of the characteristic brown color of iodine indicates the presence of a reactive Grignard reagent. For quantitative analysis, titration methods can be employed.
Q3: What are the critical safety precautions for this synthesis?
Grignard reagents are highly reactive and pyrophoric. All reactions must be conducted under a strictly inert and anhydrous atmosphere. Diethyl ether and THF are highly flammable solvents. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The reaction should be performed in a well-ventilated fume hood.
Q4: My reaction mixture turned cloudy/precipitated. What does this mean?
The formation of a precipitate is common during the formation of a Grignard reagent and is often an indication of successful initiation. During the reaction with the electrophile, the formation of magnesium alkoxide salts will also result in a heterogeneous mixture.
Experimental Protocols
Proposed Synthesis of this compound via Grignard Reaction
This protocol outlines the synthesis starting from 3-pentanone (B124093) and sec-butylmagnesium bromide, followed by dehydration and hydrogenation.
Step 1: Preparation of sec-Butylmagnesium Bromide (Grignard Reagent)
-
Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask and heat gently under vacuum, then allow to cool under a stream of dry nitrogen.
-
Add anhydrous diethyl ether to the flask to cover the magnesium.
-
In the dropping funnel, place a solution of 2-bromobutane (B33332) in anhydrous diethyl ether.
-
Add a small amount of the 2-bromobutane solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. If not, add a small crystal of iodine.
-
Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with 3-Pentanone
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of 3-pentanone in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
Step 3: Workup and Formation of Tertiary Alcohol
-
Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude tertiary alcohol (3,4-diethyl-3-hexanol).
Step 4: Dehydration of the Alcohol
-
The crude alcohol can be dehydrated by heating with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) and removing the resulting alkene by distillation.
Step 5: Hydrogenation of the Alkene
-
The collected alkene mixture is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).
-
A hydrogenation catalyst (e.g., 10% Pd/C) is added.
-
The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by GC or NMR).
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the crude this compound.
Step 6: Purification
-
The crude product is purified by fractional distillation to obtain pure this compound.
Visualizations
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Proposed synthetic pathway for this compound.
Resolving co-eluting isomers of C12H26 in gas chromatography
Technical Support Center: Gas Chromatography
Topic: Resolving Co-eluting Isomers of C12H26 (Dodecane)
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the separation of C12H26 (dodecane) isomers in gas chromatography. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you resolve co-elution and improve your chromatographic resolution.
Troubleshooting Guide
Co-elution of C12H26 isomers is a common challenge due to their similar boiling points and chemical properties.[1][2] When faced with poor resolution or overlapping peaks, a systematic approach to troubleshooting is recommended.[3]
Initial Steps:
-
Confirm Co-elution: If using a mass spectrometer (MS) detector, examine the mass spectrum across the unresolved peak. A changing mass spectrum can indicate the presence of multiple co-eluting compounds.[3] For other detectors like FID, peak fronting or shouldering may suggest co-elution.[3]
-
System Suitability Check: Inject a standard mixture of known dodecane (B42187) isomers, if available, to verify that your system is capable of separating them under ideal conditions.[3]
-
Review Method Parameters: Carefully double-check all your GC method parameters, including injector temperature, oven temperature program, carrier gas flow rate, and detector settings.[3][4]
Troubleshooting Workflow:
The following diagram outlines a logical workflow for troubleshooting co-eluting C12H26 isomers.
Caption: Troubleshooting workflow for resolving co-eluting C12H26 isomers.
Frequently Asked Questions (FAQs)
Q1: What is the best type of GC column for separating C12H26 isomers?
A1: For separating non-polar analytes like dodecane isomers, a non-polar or slightly polar capillary column is recommended.[1][5] The separation will be primarily based on boiling point differences. A good starting point is a column with a 100% dimethylpolysiloxane or a 5% phenyl / 95% dimethylpolysiloxane stationary phase.[1][5] The principle of "like dissolves like" applies, where a non-polar column is best for analyzing non-polar compounds.[6][7]
Q2: How do column dimensions affect the resolution of C12H26 isomers?
A2: Column dimensions play a critical role in achieving separation:
-
Length: A longer column increases the number of theoretical plates, which generally improves resolution.[8][9] Doubling the column length can increase resolution by about 40%.[8][9] For complex isomer separations, a longer column (e.g., 60 m or 100 m) is often beneficial.[1]
-
Internal Diameter (ID): A smaller ID column (e.g., 0.18 mm) provides higher efficiency and can significantly enhance resolution compared to a larger ID column (e.g., 0.25 mm).[1][8]
-
Film Thickness: A thicker film increases analyte retention and can improve the resolution of volatile compounds. For higher boiling point alkanes, a thinner film is generally sufficient.[5]
Q3: My C12H26 isomers are still co-eluting after selecting the right column. What should I do next?
A3: The next step is to optimize your oven temperature program. The temperature ramp rate is a critical parameter for separating compounds with close boiling points.[1][5] A slower ramp rate (e.g., 1-5°C/min) increases the interaction time of the analytes with the stationary phase, which can significantly enhance separation.[1][3][5][10] You should also consider lowering the initial oven temperature to improve the trapping of volatile isomers at the head of the column.[3][10][11]
Q4: Can the carrier gas flow rate impact the separation of dodecane isomers?
A4: Yes, the carrier gas flow rate affects chromatographic efficiency.[1] It is important to set the carrier gas flow rate to its optimal linear velocity for your specific column diameter.[1][5] An inappropriate flow rate can lead to band broadening and reduced resolution.[5]
Q5: I've tried optimizing my column, temperature program, and flow rate, but some isomers still co-elute. Are there any other options?
A5: For highly complex mixtures where isomers are extremely difficult to resolve with a single column, comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique to consider.[8] GCxGC uses two columns with different stationary phases, providing a much higher peak capacity and resolving power.[8]
Experimental Protocols
Protocol 1: General Screening Method for C12H26 Isomer Separation
This protocol provides a starting point for developing a method to separate dodecane isomers.
Experimental Workflow Diagram:
Caption: General experimental workflow for C12H26 isomer analysis by GC.
Methodology:
-
Sample Preparation:
-
Prepare standards and samples of C12H26 isomers in a volatile, non-polar solvent such as hexane.[5]
-
-
GC System and Conditions:
-
System: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: Start with a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phase).[5][8]
-
Column Conditioning: Condition the column according to the manufacturer's instructions to remove contaminants and stabilize the stationary phase.[5]
-
-
Instrument Parameters:
-
Injector: Split/splitless injector operated at 250°C.[5]
-
Injection Volume: 1 µL.
-
Split Ratio: Start with a split ratio of 100:1 and optimize based on sample concentration to avoid column overload.[5]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[5]
-
Oven Temperature Program (Starting Point):
-
Detector (FID): 300°C.[5]
-
-
Data Analysis:
-
Acquire the chromatogram using appropriate data collection software.
-
Identify peaks based on retention times compared to standards.
-
Calculate the resolution (Rs) between critical isomer pairs. An Rs value greater than 1.5 indicates baseline separation.[8]
-
Data Presentation
The following tables summarize the expected impact of key GC parameters on the separation of C12H26 isomers.
Table 1: Effect of GC Column Parameters on Resolution
| Parameter | Change | Effect on Resolution | Typical Starting Point for C12H26 |
| Stationary Phase | More polar | May not be suitable for non-polar alkanes | Non-polar (e.g., 100% dimethylpolysiloxane)[5] |
| Column Length | Increase (e.g., 30m to 60m) | Increases resolution[8][9] | 30 m[8] |
| Internal Diameter | Decrease (e.g., 0.25mm to 0.18mm) | Increases resolution[8] | 0.25 mm[7][12] |
| Film Thickness | Increase | Increases retention, can improve resolution of volatile compounds[5] | 0.25 µm[5][8] |
Table 2: Effect of GC Method Parameters on Resolution
| Parameter | Change | Effect on Resolution | Typical Starting Point for C12H26 |
| Oven Temperature Program | |||
| Initial Temperature | Decrease | Improves resolution of early-eluting peaks[10][11] | 40°C[5] |
| Ramp Rate | Decrease | Improves resolution of closely eluting peaks[3][5][10] | 5°C/min[5] |
| Carrier Gas Flow Rate | Optimize to ideal linear velocity | Maximizes efficiency, improves resolution[5] | 1.0 mL/min (Helium)[5] |
| Injection Mode | Split vs. Splitless | Split is common for general analysis; splitless for trace analysis[1][5] | Split (100:1)[5] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. merckmillipore.com [merckmillipore.com]
Troubleshooting GC-MS peak identification for branched alkanes
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the identification of branched alkanes using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is identifying branched alkanes by GC-MS often difficult?
A: The difficulty arises from several factors. Branched alkanes and their isomers often have very similar mass spectra, making differentiation based solely on fragmentation patterns challenging.[1] The molecular ion peak (M+), which confirms the molecular weight, is often weak or completely absent in the electron ionization (EI) mass spectra of highly branched alkanes.[2][3][4] This is because cleavage is favored at the branching points, leading to the formation of more stable secondary or tertiary carbocations.[3][5] Furthermore, numerous isomers can have very close retention times, leading to co-elution and complex chromatograms.[6][7]
Q2: My library search (e.g., NIST, Wiley) gives multiple high-probability matches for a single peak. How should I interpret this?
A: This is a common issue, especially with alkanes.[1] Mass spectral libraries are a powerful tool, but they can be misleading when dealing with isomers that produce nearly identical fragmentation patterns.[1][8] A high match score does not guarantee a correct identification.[8] The library search algorithm provides a mathematical comparison, and if your specific isomer isn't in the library, it will match the closest available spectrum.[1] You must use additional information, primarily retention indices, to confirm the identity.[9][10]
Q3: What are Retention Indices (RI) and why are they crucial for identifying branched alkanes?
A: A Retention Index (RI) is a value that normalizes the retention time of a compound to the retention times of adjacent n-alkanes.[9][11] While absolute retention times can vary between different instruments and even different runs, the RI of a compound is much more consistent and reproducible.[9] This makes it an invaluable tool for differentiating between isomers with similar mass spectra.[10] By running a series of n-alkane standards under the same conditions as your sample, you can calculate the RI for your unknown peaks and compare them to literature values for confident identification.[12]
Q4: What are the characteristic fragmentation patterns for branched alkanes in EI-MS?
A: Unlike straight-chain alkanes which show a characteristic pattern of ion clusters separated by 14 amu (CH₂ groups), branched alkanes have distinct fragmentation behaviors:
-
Preferential Cleavage at Branch Points: The most significant fragmentation occurs at the carbon-carbon bond adjacent to a branch.[2][3][13] This happens because it results in the formation of more stable secondary and tertiary carbocations.[5][14]
-
Weak or Absent Molecular Ion: Due to the high propensity for fragmentation at branch points, the molecular ion peak is often very low in intensity or absent entirely.[2][3][5]
-
Dominant Fragments: The base peak in the spectrum often corresponds to the most stable carbocation formed by the cleavage at a branch point.[2] The loss of the largest alkyl group at the branch is typically favored.[3]
Troubleshooting Guides
Problem 1: Ambiguous Library Match for a Suspected Branched Alkane
Question: My GC-MS library search returned several branched alkane isomers with similar match scores (>850) for a single chromatographic peak. How can I confidently identify the correct isomer?
Answer: An ambiguous library match requires a multi-step approach for confirmation. You must combine mass spectral data with chromatographic data. The most reliable method is the use of Retention Indices (RI).
Troubleshooting Workflow: Ambiguous Library Match
Caption: Workflow for resolving ambiguous GC-MS library matches.
Problem 2: Weak or Absent Molecular Ion Peak
Question: The mass spectrum of my compound strongly suggests a branched alkane, but the molecular ion (M+) peak is missing, preventing confirmation of its molecular weight. What should I do?
Answer: The absence of an M+ peak is characteristic of many branched alkanes due to their instability under standard 70 eV Electron Ionization (EI).[2][3] Consider the following strategies:
-
Use a "Softer" Ionization Technique: If available, re-analyze the sample using Chemical Ionization (CI). CI is a softer ionization method that imparts less energy to the analyte, resulting in significantly less fragmentation and a much more prominent protonated molecule [M+H]+, which confirms the molecular weight.[2]
-
Examine High Mass Fragments: Carefully inspect the high mass region of the EI spectrum. Look for low-intensity peaks corresponding to the loss of small, stable radicals like methyl (M-15) or ethyl (M-29).[15] These can provide strong evidence for the molecular weight.
-
Leverage Retention Time: If you have an idea of the carbon number from the fragmentation pattern, compare the retention time of your unknown with the elution times of n-alkanes. Branched alkanes typically elute earlier than their straight-chain counterparts.
Data Presentation
Table 1: Comparison of Key Mass Fragments for Hexane Isomers
This table summarizes the key mass spectral data for n-hexane and its methyl-branched isomers, illustrating the different fragmentation patterns.[2] Data is sourced from the NIST Chemistry WebBook.
| Compound Name | Molecular Ion (m/z 86) Relative Intensity | Base Peak (m/z) | Key Fragment Ions (m/z) and Notes |
| n-Hexane | ~12% | 57 | 43, 57, 71 (Typical CnH2n+1 series) |
| 2-Methylpentane | ~2% | 43 | 43 (loss of propyl radical), 71 (loss of methyl radical) |
| 3-Methylpentane | ~2% | 57 | 57 (loss of ethyl radical), 71 (loss of methyl radical) |
Characteristic Fragmentation Diagram
Caption: Fragmentation of linear vs. branched alkanes.
Experimental Protocols
Protocol: Determination of Linear Retention Indices (LRI)
This protocol outlines the steps to calculate LRI for your unknown peaks, which is essential for differentiating isomers. This method is for temperature-programmed GC analysis.[11]
Objective: To calculate the LRI of an unknown compound by comparing its retention time to those of an n-alkane series.
Materials:
-
GC-MS system with an appropriate column (e.g., DB-5ms).
-
Your sample containing the unknown branched alkane(s).
-
A certified n-alkane standard mixture (e.g., C7-C30) in a suitable solvent.
Methodology:
-
GC-MS Method Setup:
-
Develop a temperature-programmed GC method that provides good separation for your sample's components.
-
Ensure all parameters (injection volume, split ratio, temperature program, flow rate, etc.) are finalized and stable. The method used for the alkane standards MUST be identical to the one used for your sample.[9]
-
-
Analysis of n-Alkane Standard:
-
Inject the n-alkane standard mixture using the finalized GC method.
-
Identify the retention time (RT) for each n-alkane in the chromatogram.
-
-
Analysis of Sample:
-
Without changing any parameters, inject your sample.
-
Record the retention time (RTₓ) of your unknown peak(x).
-
-
LRI Calculation:
-
Identify the two n-alkanes from the standard run that elute immediately before (n-alkane 'z') and immediately after (n-alkane 'z+1') your unknown peak.
-
Record their retention times (RTz and RTz+1) and their carbon numbers (z and z+1).
-
Calculate the Linear Retention Index (Iₓ) using the following formula:
Iₓ = 100 * [ z + ( (RTₓ - RTz) / (RTz+1 - RTz) ) ]
-
Where:
-
Iₓ = Linear Retention Index of the unknown compound.
-
z = Carbon number of the n-alkane eluting before the unknown.
-
RTₓ = Retention time of the unknown compound.
-
RTz = Retention time of the n-alkane 'z'.
-
RTz+1 = Retention time of the n-alkane 'z+1'.
-
-
-
Peak Identification:
-
Compare the calculated LRI (Iₓ) with values from a reliable database (such as the NIST Chemistry WebBook). Pay close attention to the stationary phase of the column used for the literature values, as it significantly affects the RI.[16] A close match between your calculated LRI and a literature value for a specific isomer provides strong evidence for its identification.
-
References
- 1. MS Spectral library search - Chromatography Forum [chromforum.org]
- 2. benchchem.com [benchchem.com]
- 3. GCMS Section 6.9.2 [people.whitman.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. Branched alkanes from ancient and modern sediments: isomer discrimination by GC/MS with multiple reaction monitoring (Journal Article) | ETDEWEB [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Retention Indexes – The Bumbling Biochemist [thebumblingbiochemist.com]
- 10. repositum.tuwien.at [repositum.tuwien.at]
- 11. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index : Shimadzu (België) [shimadzu.be]
- 12. researchgate.net [researchgate.net]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. youtube.com [youtube.com]
- 15. whitman.edu [whitman.edu]
- 16. iMatch: A retention index tool for analysis of gas chromatography-mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
Artifacts and impurities in the synthesis of 3,4-Diethyl-5-methylheptane
Technical Support Center: Synthesis of 3,4-Diethyl-5-methylheptane
Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing and purifying this highly branched alkane.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound in a laboratory setting?
A1: A common and flexible two-step approach is the most reliable method. This involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by the reduction of this alcohol to the target alkane.[1] This method allows for the strategic construction of the carbon skeleton by choosing appropriate starting materials.[1]
Q2: Which Grignard reagent and ketone combination should I use to synthesize the 3,4-Diethyl-5-methylheptan-4-ol precursor?
A2: There are two primary retrosynthetic disconnections. The most straightforward approach is the reaction of sec-butylmagnesium bromide with 3-ethyl-2-methylpentan-3-one . All glassware must be rigorously dried, and anhydrous ethereal solvents like diethyl ether or THF are essential for the reaction's success.[2]
Q3: What are the most common impurities I might encounter in my final product?
A3: Common impurities often originate from side reactions during the Grignard step. These can include:
-
Unreacted Starting Materials: Residual ketone or alkyl halides.
-
Wurtz Coupling Products: Homo-coupling of the Grignard reagent (e.g., formation of 3,4-dimethylhexane (B165660) from sec-butylmagnesium bromide).[2]
-
Reduction and Enolization Byproducts: If the Grignard reagent acts as a base or reducing agent, you may find the secondary alcohol (from reduction) or recovered starting ketone (from enolization) in your intermediate product.[2][3]
-
Isomeric Alkanes: If the reduction of the tertiary alcohol proceeds via an elimination-hydrogenation pathway, double bond migration in the alkene intermediate can lead to the formation of structural isomers.
Q4: My Grignard reaction is not initiating. What should I do?
A4: Initiation failure is a frequent issue, often due to a passivating layer of magnesium oxide on the magnesium turnings or the presence of moisture.[2] To initiate the reaction, try adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or gently heating the flask. Ensure all glassware is flame-dried or oven-dried and that all solvents are anhydrous.[2]
Q5: How can I purify the final this compound product from structurally similar impurities?
A5: The separation of structurally similar alkanes is challenging due to their similar physical properties.[4][5] Fractional distillation can be effective if the boiling points of the impurities are sufficiently different. For high-purity samples, preparative gas chromatography (prep-GC) may be necessary.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield of Tertiary Alcohol Intermediate
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting ketone | Inactive Grignard Reagent: The Grignard reagent may have degraded due to exposure to moisture or air. | Prepare the Grignard reagent fresh and titrate it before use to determine the exact concentration. Ensure an inert atmosphere (Nitrogen or Argon) is maintained throughout the reaction. |
| Steric Hindrance: The ketone is sterically hindered, leading to enolization instead of nucleophilic addition.[2][3] | Add the ketone solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C) to favor the addition reaction. | |
| Presence of a significant amount of a homo-coupled alkane (e.g., 3,4-dimethylhexane) | Wurtz-Type Side Reaction: The Grignard reagent is reacting with the unreacted alkyl halide used in its preparation.[2] | Ensure the formation of the Grignard reagent is complete before adding the ketone. This can be achieved by a gentle reflux of the alkyl halide and magnesium mixture. Slow addition of the alkyl halide during Grignard preparation can also minimize this.[2] |
| Presence of a secondary alcohol | Reduction of Ketone: The Grignard reagent, if it possesses β-hydrogens, can act as a reducing agent.[2][3] | Use a Grignard reagent with minimal β-hydrogens if possible, or consider an organolithium reagent which is less prone to reduction side reactions.[2] |
Problem 2: Incomplete Reduction of the Tertiary Alcohol
| Symptom | Possible Cause | Suggested Solution |
| Presence of the tertiary alcohol in the final product | Inefficient Reduction: The chosen reduction method is not powerful enough or the reaction time is insufficient. | For reductions via an alkene intermediate (e.g., dehydration followed by hydrogenation), ensure the dehydration step goes to completion. For the hydrogenation step, use a fresh catalyst (e.g., Pd/C) and ensure adequate hydrogen pressure and reaction time.[6] |
| Presence of an alkene in the final product | Incomplete Hydrogenation: The catalytic hydrogenation did not go to completion. | Increase the catalyst loading, hydrogen pressure, or reaction time. Ensure the catalyst is not poisoned. Solvents can also affect the reaction; ensure an appropriate solvent is used.[7][8] |
Experimental Protocols
Protocol 1: Synthesis of 3,4-Diethyl-5-methylheptan-4-ol (Grignard Reaction)
-
Preparation: All glassware must be oven-dried at >120°C overnight or flame-dried under vacuum and cooled under an inert atmosphere (e.g., Argon or Nitrogen).[2]
-
Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser and a dropping funnel. Add anhydrous diethyl ether. Add a solution of sec-butyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise to the magnesium. If the reaction does not start, add a crystal of iodine. Once initiated, maintain a gentle reflux until the magnesium is consumed.
-
Reaction with Ketone: Cool the freshly prepared Grignard reagent solution to 0°C in an ice-water bath.[1] Dissolve 3-ethyl-2-methylpentan-3-one (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.[2]
-
Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[1] Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and a saturated aqueous NH₄Cl solution.[1]
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (3 times). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.[2] Purify the crude tertiary alcohol via flash column chromatography.
Protocol 2: Reduction of 3,4-Diethyl-5-methylheptan-4-ol to this compound
This reduction is typically achieved via dehydration to an alkene followed by catalytic hydrogenation.
-
Dehydration: Dissolve the purified tertiary alcohol in a suitable solvent like toluene. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat the mixture in a flask equipped with a Dean-Stark apparatus to remove water azeotropically. Monitor the reaction by TLC or GC until the starting material is consumed.
-
Workup: Cool the reaction, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent. The resulting product is a mixture of alkene isomers.
-
Catalytic Hydrogenation: Dissolve the crude alkene mixture in ethanol (B145695) or ethyl acetate. Add a catalytic amount of 10% Palladium on Carbon (Pd/C).[6] Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., 1-3 atm) and stir vigorously until hydrogen uptake ceases.[9]
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst.[7] Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation to yield this compound.
Visualizations
Synthetic Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. Separation of alkane and alkene mixtures by metal–organic frameworks - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. How to Optimize Performance in Alkene Hydrogenation Catalysts [catalysts.com]
- 9. Reaction of hydrogenation of alkenes | MEL Chemistry [melscience.com]
Technical Support Center: Alkylation of Heptane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the alkylation of heptane (B126788) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary desired products in the alkylation of heptane derivatives?
The primary goal of alkylating heptane derivatives, typically reacting n-heptane or other C7 isomers with a light olefin like isobutene, is to produce highly branched, high-octane isoparaffins.[1] The most desirable products are typically isomers of undecane (B72203) and dodecane, such as trimethylpentanes (often referred to as iso-octane), which are valuable as clean-burning, high-octane gasoline blending components.[1][2]
Q2: What are the common side reactions observed during the alkylation of heptane derivatives?
Several side reactions can occur, leading to a decrease in the yield of desired products and the formation of undesirable byproducts. The most common side reactions include:
-
Isomerization: Rearrangement of the carbon skeleton of both reactants and products.[3]
-
Cracking: Breaking of larger hydrocarbon molecules into smaller, lower molecular weight fragments.[4][5]
-
Polymerization: Reaction of olefins with each other to form larger, often unsaturated, molecules (polymers).[2][6]
-
Coke Formation: Deposition of carbonaceous material on the catalyst surface, leading to deactivation.[7][8]
Q3: What are the typical catalysts used for heptane alkylation?
Both liquid and solid acids are used as catalysts. Common examples include:
-
Liquid Acids: Sulfuric acid (H₂SO₄) and hydrofluoric acid (HF) are traditionally used in industrial processes.[1][9]
-
Solid Acids: Zeolites (e.g., Y-zeolite, ZSM-5), sulfated zirconia, and other supported heteropoly acids are being extensively researched as more environmentally friendly alternatives.[10][11][12]
Q4: How are the products of heptane alkylation typically analyzed?
Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique used to identify and quantify the various products and byproducts of the alkylation reaction.[6][13][14] A flame ionization detector (FID) is often used for quantification due to its sensitivity to hydrocarbons.
Troubleshooting Guides
This section addresses specific issues that may be encountered during heptane alkylation experiments.
Issue 1: Low Yield of Desired High-Octane Isomers
Possible Causes:
-
Suboptimal reaction temperature.
-
Inappropriate isobutane-to-olefin ratio.
-
Poor mixing of reactants and catalyst.
-
Catalyst deactivation.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Reaction Temperature | For sulfuric acid catalysis, lower temperatures (around 0-10 °C) generally favor the desired alkylation reaction over side reactions like polymerization.[1] For solid acid catalysts, the optimal temperature may be higher, but excessive temperatures can lead to cracking. |
| 2 | Adjust Isobutane-to-Olefin Ratio | Maintain a high isobutane-to-olefin molar ratio (typically >10:1).[15] A high concentration of isobutane (B21531) suppresses olefin polymerization.[1] |
| 3 | Improve Mixing | Ensure vigorous stirring or agitation to create a good emulsion between the hydrocarbon and acid phases, maximizing the interfacial area for reaction.[16] |
| 4 | Check Catalyst Activity | If using a solid catalyst, it may have deactivated due to coke formation. Consider catalyst regeneration. |
Issue 2: High Concentration of Low Molecular Weight Products (Cracking)
Possible Causes:
-
Excessively high reaction temperature.
-
Use of a catalyst with very high acid strength.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Reduce Reaction Temperature | Cracking reactions are favored at higher temperatures.[5][17] Reducing the temperature can significantly decrease the formation of smaller hydrocarbons. |
| 2 | Modify Catalyst Acidity | If using a solid acid catalyst, consider using one with a lower acid site density or a different pore structure to disfavor cracking. |
Quantitative Data: Effect of Temperature on n-Heptane Cracking Products
The following table summarizes the effect of temperature on the product distribution from the thermal cracking of n-heptane. While this is for thermal cracking, it illustrates the general trend of increased cracking at higher temperatures.
| Temperature (K) | Ethylene (mol%) | Propylene (mol%) | Butene (mol%) | Other Alkenes (mol%) | Alkanes (mol%) |
| 873 | 15.2 | 10.8 | 7.5 | 5.1 | 61.4 |
| 973 | 25.4 | 15.1 | 9.2 | 6.3 | 44.0 |
| 1073 | 35.1 | 18.9 | 10.5 | 7.8 | 27.7 |
| Data adapted from literature on n-heptane pyrolysis.[17] |
Issue 3: Formation of High Molecular Weight Polymers
Possible Causes:
-
Low isobutane-to-olefin ratio.
-
High reaction temperature.
-
Presence of dienes or other highly reactive olefins in the feed.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Increase Isobutane-to-Olefin Ratio | A higher concentration of isobutane favors the alkylation of olefins with isobutane rather than with each other.[1] |
| 2 | Lower Reaction Temperature | Polymerization reactions are generally favored at higher temperatures.[1] |
| 3 | Purify Olefin Feed | Ensure the olefin feed is free from dienes and other impurities that readily polymerize. |
Issue 4: Catalyst Deactivation
Possible Causes:
-
Coke formation on the catalyst surface.[7]
-
Poisoning of active sites by impurities in the feed.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Catalyst Regeneration | For coked solid acid catalysts, regeneration can often restore activity. This typically involves a controlled burnout of the coke in air or treatment with hydrogen at elevated temperatures.[18] For zeolite catalysts, regeneration with supercritical isobutane has also been shown to be effective.[19] |
| 2 | Feed Purification | Ensure that the feedstock is free of poisons such as sulfur compounds, water, and nitrogen compounds that can irreversibly deactivate the catalyst. |
Experimental Protocols
Protocol 1: Laboratory-Scale Alkylation of n-Heptane with Isobutene using a Solid Acid Catalyst
1. Catalyst Activation:
- Place the solid acid catalyst (e.g., H-Y zeolite) in a fixed-bed reactor.
- Heat the catalyst under a flow of dry nitrogen or air to the desired activation temperature (typically 400-500 °C) and hold for 4-6 hours to remove adsorbed water.
- Cool the catalyst to the reaction temperature under a nitrogen atmosphere.
2. Reaction Setup:
- Set up a continuous flow fixed-bed reactor system.
- Use two separate HPLC pumps to feed liquid n-heptane and a solution of isobutene in n-heptane.
- Ensure a pre-reactor mixing point for the two feed streams.
- Maintain the desired reaction temperature using a furnace or oil bath.
- Control the system pressure using a back-pressure regulator.
3. Reaction Procedure:
- Start the flow of n-heptane over the activated catalyst bed.
- Once the system has stabilized, introduce the isobutene/n-heptane feed at the desired flow rate to achieve the target isobutane-to-olefin ratio.
- Collect the reactor effluent in a cooled sample vessel.
- Periodically take samples for GC-MS analysis.
4. Product Analysis (GC-MS):
- Dilute the collected samples in a suitable solvent (e.g., hexane).
- Inject the diluted sample into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).
- Use a temperature program that allows for the separation of C4 to C16 hydrocarbons.
- Identify the products based on their mass spectra and retention times.
- Quantify the products using an internal standard method.[13]
Protocol 2: Regeneration of a Coked Zeolite Catalyst
1. Shutdown and Purging:
- Stop the hydrocarbon feed to the reactor.
- Purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature to remove any remaining hydrocarbons.
2. Coke Burn-off:
- Introduce a stream of diluted air (e.g., 1-5% oxygen in nitrogen) into the reactor.
- Slowly ramp up the temperature to the desired regeneration temperature (typically 450-550 °C).
- Hold at this temperature until the concentration of CO₂ in the effluent gas drops to a baseline level, indicating complete coke combustion.
- Caution: The coke burn-off is exothermic and the temperature should be carefully controlled to avoid damaging the catalyst.
3. Re-activation:
- After the coke burn-off, switch the gas flow back to dry nitrogen.
- Cool the catalyst down to the reaction temperature.
- The catalyst is now ready for the next reaction cycle.
Visualizations
References
- 1. Alkylation unit - Wikipedia [en.wikipedia.org]
- 2. "The two-step alkylation of isobutane with butenes using sulfuric acid " by Mark Allan Spalding [docs.lib.purdue.edu]
- 3. Statistical thermodynamics of the isomerization reaction between n-heptane and isoheptane - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. nagwa.com [nagwa.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Investigation of a Complex Reaction Pathway Network of Isobutane/2-Butene Alkylation by CGC–FID and CGC-MS-DS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace at KOASAS: Understanding coke formation and deactivation mechanism on zeolite based acid catalysts [koasas.kaist.ac.kr]
- 8. researchgate.net [researchgate.net]
- 9. emerson.com [emerson.com]
- 10. Aromatics Alkylated with Olefins Utilizing Zeolites as Heterogeneous Catalysts: A Review [mdpi.com]
- 11. lidsen.com [lidsen.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. GC/MS analysis of hexane, heptane and isopropyl alcohol - Chromatography Forum [chromforum.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. afpm.org [afpm.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. inl.elsevierpure.com [inl.elsevierpure.com]
Technical Support Center: Enhancing the Resolution of 3,4-Diethyl-5-methylheptane Stereoisomers
Welcome to the technical support center for the resolution of 3,4-diethyl-5-methylheptane stereoisomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the stereoisomers of this compound?
A1: The primary challenges stem from the non-polar nature and high volatility of this compound. Its stereoisomers have identical physical properties such as boiling point and solubility, making separation by conventional distillation or chromatography exceedingly difficult. The lack of functional groups means that chiral recognition must rely on subtle differences in molecular shape and weak van der Waals forces.[1] This necessitates the use of highly specialized chiral stationary phases (CSPs) that can form transient, diastereomeric complexes with the individual enantiomers.
Q2: Which analytical techniques are most suitable for resolving the stereoisomers of this compound?
A2: Chiral Gas Chromatography (GC) is the most effective and widely used method for the enantioseparation of volatile, non-polar compounds like this compound.[1][2] Supercritical Fluid Chromatography (SFC) also presents a powerful and often faster alternative, particularly for preparative scale separations due to its use of supercritical CO2 as a mobile phase, which reduces solvent consumption.[][4]
Q3: What type of chiral stationary phase (CSP) is recommended for this separation?
A3: For non-functionalized chiral alkanes, cyclodextrin-based CSPs are the most effective.[1][5] The choice between α-, β-, and γ-cyclodextrin derivatives depends on the size of the analyte. For a C12 alkane like this compound, a β-cyclodextrin or γ-cyclodextrin based column would be a suitable starting point.[5] The derivatization of the cyclodextrin (B1172386) is also a critical factor in achieving selectivity.
Q4: How does temperature affect the resolution of these stereoisomers?
A4: Temperature is a critical parameter in chiral GC separations. Generally, lower elution temperatures enhance the energetic differences between the transient diastereomeric complexes formed between the analyte and the CSP, leading to better resolution.[5] Therefore, a slow temperature ramp is often recommended to achieve optimal separation.[1]
Troubleshooting Guides
Issue 1: Poor or No Resolution of Stereoisomers
Possible Causes:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not have the correct cavity size or derivatization to effectively interact with the stereoisomers of this compound.
-
Suboptimal Temperature Program: A temperature ramp that is too fast or an initial temperature that is too high can prevent sufficient interaction between the analytes and the CSP.[1]
-
Incorrect Carrier Gas Flow Rate: The flow rate of the carrier gas affects column efficiency and, consequently, resolution.[6][7][8][9]
-
Column Overload: Injecting too much sample can lead to peak broadening and a loss of resolution.
Solutions:
-
CSP Selection: Screen different cyclodextrin-based CSPs, such as those based on β- and γ-cyclodextrins with various derivatizations.
-
Temperature Optimization: Start with a low initial oven temperature and a slow ramp rate (e.g., 1-2 °C/min).[5] If peaks are broad, a slightly higher initial temperature might be beneficial.
-
Flow Rate Adjustment: Optimize the carrier gas flow rate. For hydrogen, higher linear velocities (60-80 cm/sec) can sometimes improve resolution.[5]
-
Sample Concentration: Reduce the concentration of the sample being injected.
Issue 2: Peak Splitting
Possible Causes:
-
Improper Injection Technique: A faulty injection can cause the sample to be introduced onto the column as a non-uniform band.[10][11]
-
Contamination in the Inlet: An active or contaminated inlet liner can lead to peak distortion.[12][13]
-
Solvent-Stationary Phase Mismatch: A mismatch in polarity between the injection solvent and the stationary phase can cause peak splitting.[10][12]
-
Improperly Installed Column: A poorly cut or improperly positioned column in the inlet can disrupt the sample path.[12][13]
Solutions:
-
Injection Technique: Ensure the autosampler is functioning correctly and consider using a liner with glass wool to aid in sample vaporization.[10][11]
-
Inlet Maintenance: Regularly replace the inlet liner and septum.
-
Solvent Choice: Use a non-polar solvent like hexane (B92381) or heptane (B126788) that is compatible with the non-polar nature of the analyte and the CSP.
-
Column Installation: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet.[12]
Quantitative Data
Table 1: Performance of a Cyclodextrin-Based GC Column for Chiral Alkane Separation [1]
| Analyte | Chiral Stationary Phase | Resolution (Rs) | Selectivity (α) |
| 3-Methylheptane | Lipodex G | - | 1.04 |
| 3,4-Dimethylhexane | Lipodex G | - | 1.03 |
| 2,4-Dimethylhexane | Lipodex G | - | 1.02 |
| 2,3-Dimethylhexane | Lipodex G | - | 1.02 |
| This compound (Representative) | β- or γ-Cyclodextrin Derivative | ≥ 1.5 (Target) | ≥ 1.05 (Target) |
Note: A baseline separation is generally achieved when Rs is ≥ 1.5.
Table 2: Typical GC and SFC Method Parameters for Chiral Alkane Resolution
| Parameter | Chiral Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Column | Fused-silica capillary with cyclodextrin-based CSP | Packed column with polysaccharide-based CSP |
| Mobile Phase | Carrier Gas: Hydrogen or Helium[1] | Supercritical CO₂ with co-solvent (e.g., Methanol)[] |
| Injection | Split injection | 5 µL injection |
| Temperature | Low initial temp, slow ramp (e.g., 40°C, 1°C/min)[14] | 40°C[15] |
| Flow Rate | 1-2 mL/min | 2.5 mL/min[15] |
| Detector | Flame Ionization Detector (FID) | UV or Mass Spectrometer (MS)[15] |
| Back Pressure | N/A | 150 bar[15] |
Experimental Protocols
Protocol 1: Chiral Gas Chromatography (GC) Method for this compound Stereoisomers
This protocol provides a general starting point for developing a separation method. Optimization will be required for your specific instrumentation and sample.
-
Column: Select a fused-silica capillary column coated with a β- or γ-cyclodextrin derivative (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Sample Preparation: Prepare a dilute solution of the this compound stereoisomer mixture in a non-polar solvent such as hexane.
-
GC Parameters:
-
Injector: Split injection with a high split ratio (e.g., 100:1) at 250°C.
-
Carrier Gas: Hydrogen at a constant flow of 1.5 mL/min.
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp at 1°C/min to 150°C.
-
Detector (FID): Set at 250°C.
-
-
Analysis: Inject the sample and acquire the chromatogram.
-
Optimization:
-
If resolution is insufficient, decrease the temperature ramp rate.
-
Adjust the carrier gas flow rate to find the optimal efficiency.
-
If peaks are broad, consider reducing the sample concentration.
-
Protocol 2: Supercritical Fluid Chromatography (SFC) Screening Method
SFC can offer a faster alternative for screening and purification.
-
Column: Utilize a packed chiral column, such as one with an immobilized polysaccharide-based CSP (e.g., 150 x 4.6 mm, 3 µm).
-
Sample Preparation: Dissolve the stereoisomer mixture in the mobile phase co-solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
SFC Parameters:
-
Mobile Phase: Isocratic elution with 5% Methanol (B129727) in supercritical CO₂.
-
Flow Rate: 2.5 mL/min.[15]
-
Back Pressure: 150 bar.[15]
-
Column Temperature: 40°C.[15]
-
Detection: UV at an appropriate wavelength or MS.
-
-
Analysis: Inject the sample and monitor the separation.
-
Optimization:
-
Adjust the percentage of the methanol co-solvent to optimize retention and resolution.
-
Screen other alcohol co-solvents (e.g., ethanol, isopropanol).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GC Troubleshooting—Split Peaks [restek.com]
- 11. researchgate.net [researchgate.net]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Peak splitting problem? - Chromatography Forum [chromforum.org]
- 14. gcms.cz [gcms.cz]
- 15. researchgate.net [researchgate.net]
Stability and degradation pathways of 3,4-Diethyl-5-methylheptane
Welcome to the Technical Support Center for 3,4-Diethyl-5-methylheptane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation pathways of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling, storage, and analysis of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Unexpected peaks in GC-MS analysis of a fresh sample. | 1. Contamination of the solvent or glassware.2. Septum bleed from the GC inlet.3. Carryover from a previous injection. | 1. Run a solvent blank. Use high-purity solvents and thoroughly clean glassware.2. Replace the septum. Use a high-quality, low-bleed septum.3. Run several solvent blanks between samples. Clean the syringe and injector port if carryover persists. |
| Appearance of new peaks or a decrease in the main peak area over time in stored samples. | 1. Oxidative Degradation: Exposure to air (oxygen) can initiate auto-oxidation, especially at elevated temperatures or in the presence of light.2. Thermal Degradation: Storage at elevated temperatures can lead to the cleavage of C-C bonds. | 1. Store the compound under an inert atmosphere (e.g., argon or nitrogen). Use amber vials to protect from light. Consider adding an antioxidant if compatible with your application.2. Store samples at recommended low temperatures (e.g., 2-8 °C or frozen). Avoid repeated freeze-thaw cycles. |
| Poor peak shape (tailing or fronting) in GC-MS chromatogram. | 1. Active sites in the GC system: The liner, column, or injection port may have active sites that interact with the analyte or its degradation products.2. Column overload: Injecting too concentrated a sample.3. Improper injection technique. | 1. Use a deactivated liner. Trim the front end of the column. Ensure all components of the flow path are inert.[1][2]2. Dilute the sample. Optimize the injection volume and split ratio.3. Ensure a fast and smooth injection. Use an autosampler for better reproducibility. |
| Inconsistent analytical results between replicate samples. | 1. Non-homogeneous sample if degradation has initiated.2. Variability in sample preparation or injection volume.3. Fluctuations in instrument performance. | 1. Ensure the sample is thoroughly mixed before taking an aliquot.2. Use precise pipetting techniques and an autosampler for injections.3. Run a system suitability standard to verify instrument performance before and during the analytical run. |
Frequently Asked Questions (FAQs)
Stability and Storage
Q1: What is the expected shelf life of this compound?
Q2: What are the primary degradation pathways for this compound?
The two primary degradation pathways are thermal degradation (pyrolysis) and oxidation.
-
Thermal Degradation: At elevated temperatures, C-C bond cleavage will occur, leading to the formation of smaller alkanes and alkenes. Due to the highly branched nature of this compound, a complex mixture of smaller hydrocarbons would be expected.
-
Oxidative Degradation: In the presence of oxygen, a free-radical chain reaction can occur, leading to the formation of hydroperoxides, which can then decompose into a variety of oxygenated products, including alcohols, ketones, and carboxylic acids. The tertiary hydrogens in the molecule are particularly susceptible to abstraction.
Experimental Handling and Analysis
Q3: What analytical techniques are best suited for monitoring the stability of this compound?
Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable technique. It allows for the separation of the parent compound from its potential degradation products and provides mass spectral data for their identification. A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used for hydrocarbon analysis.
Q4: I am observing a gradual loss of my compound in solution. What could be the cause?
If the compound is dissolved in a solvent and stored, oxidative degradation is a likely cause, especially if the solvent was not de-gassed and the vial was not purged with an inert gas. Some solvents can also contain impurities that may promote degradation. It is also important to consider the possibility of adsorption onto the container surface, although this is less common for non-polar compounds like alkanes.
Degradation Pathways
Thermal Degradation Pathway
At high temperatures, this compound will undergo homolytic cleavage of its C-C bonds, initiating a free-radical chain reaction. The weakest C-C bonds are typically those that lead to the formation of the most stable radicals. The resulting smaller radical fragments can then abstract hydrogen from other molecules or combine to form a variety of smaller alkanes and alkenes.
Oxidative Degradation Pathway
Oxidative degradation proceeds via a free-radical auto-oxidation mechanism. The reaction is initiated by the abstraction of a hydrogen atom, followed by reaction with oxygen to form a peroxy radical. This radical can then abstract a hydrogen from another molecule to form a hydroperoxide and another radical, thus propagating the chain reaction. The hydroperoxides are unstable and can decompose to form various oxygenated products.
Experimental Protocols
Protocol 1: Thermal Stability Study
Objective: To determine the thermal stability of this compound and identify its major thermal degradation products.
Methodology:
-
Place a known amount (e.g., 10-20 mg) of this compound into a small, inert container such as a sealed glass ampoule under an argon atmosphere.
-
Prepare multiple such samples for exposure to different temperatures and time points.
-
Place the ampoules in a calibrated oven or heating block set to the desired temperatures (e.g., 150 °C, 200 °C, 250 °C).
-
At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a sample from each temperature and allow it to cool to room temperature.
-
Dissolve the contents of the ampoule in a suitable solvent (e.g., hexane) to a known concentration.
-
Analyze the sample by GC-MS to quantify the remaining parent compound and identify the degradation products.
-
A control sample should be kept at a low temperature (e.g., 4 °C) and analyzed at the beginning and end of the experiment.
Protocol 2: Oxidative Stability Study
Objective: To assess the stability of this compound in the presence of an oxidant and identify the resulting degradation products.
Methodology:
-
Prepare a solution of this compound in a relatively inert solvent (e.g., acetonitrile) at a known concentration.
-
Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide) or expose the solution to air or pure oxygen. A free-radical initiator (e.g., AIBN) can also be added to accelerate the process.
-
Maintain the solution at a constant, moderately elevated temperature (e.g., 60 °C) to accelerate degradation.
-
At various time points, withdraw an aliquot of the solution.
-
Quench the reaction if necessary (e.g., by adding a reducing agent to remove excess oxidant).
-
Analyze the aliquot by GC-MS to monitor the decrease of the parent compound and the formation of oxidation products.
-
A control sample without the oxidizing agent should be run in parallel.
Quantitative Data Summary
The following tables provide illustrative data based on studies of similar branched alkanes. This data should be used as a general guide, and specific values for this compound should be determined experimentally.
Table 1: Illustrative Thermal Degradation Rates
| Temperature (°C) | Half-life (hours) | Major Degradation Products |
| 150 | >100 | Minor degradation |
| 200 | ~48 | C4-C8 alkanes and alkenes |
| 250 | ~10 | C2-C6 alkanes and alkenes |
Table 2: Illustrative Oxidative Degradation Products
| Condition | Time (hours) | Major Products |
| 60 °C, Air | 24 | Branched alcohols, ketones |
| 60 °C, H₂O₂ | 8 | Branched alcohols, ketones, smaller carboxylic acids |
References
Validation & Comparative
Validating the Structure of 3,4-Diethyl-5-methylheptane: A Comparative Guide to 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and drug development. For novel chemical entities, particularly those with complex stereochemistry like the branched alkane 3,4-diethyl-5-methylheptane, one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy often provides insufficient data for complete structural elucidation. Two-dimensional (2D) NMR techniques are indispensable tools that provide through-bond and through-space correlations, enabling the precise assignment of protons and carbons and, consequently, the validation of the proposed chemical structure.
This guide provides a comparative overview of key 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—for the structural validation of this compound. We present predicted ¹H and ¹³C NMR data, detailed experimental protocols, and a logical workflow to guide researchers in applying these powerful techniques.
Predicted NMR Data for this compound
To facilitate the interpretation of experimental spectra, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were generated using in-silico prediction tools and serve as a reference for spectral assignment.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom Number(s) | Predicted Chemical Shift (ppm) | Multiplicity |
| 1, 12 | 0.88 | t |
| 2, 11 | 1.25 | m |
| 3 | 1.45 | m |
| 4 | 1.55 | m |
| 5 | 1.35 | m |
| 6 | 0.85 | t |
| 7 | 1.20 | m |
| 8 | 0.82 | d |
| 9 | 1.15 | m |
| 10 | 0.90 | t |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted Chemical Shift (ppm) |
| 1 | 14.2 |
| 2 | 23.0 |
| 3 | 38.5 |
| 4 | 45.1 |
| 5 | 35.2 |
| 6 | 29.8 |
| 7 | 11.8 |
| 8 | 19.5 |
| 9 | 25.4 |
| 10 | 14.5 |
| 11 | 28.7 |
| 12 | 14.1 |
Note: The numbering scheme for the atoms is provided in the structural diagram below.
Comparison of 2D NMR Techniques for Structural Validation
The following table compares the utility of COSY, HSQC, and HMBC experiments in the context of validating the structure of this compound.
Table 3: Comparison of 2D NMR Experiments
| Experiment | Information Provided | Application to this compound |
| COSY | Shows correlations between J-coupled protons (typically 2-3 bonds). | Establishes proton-proton connectivity within the ethyl and methyl groups and along the heptane (B126788) backbone. For example, it will show a correlation between the protons of the methyl group at C8 and the proton at C5. |
| HSQC | Shows direct one-bond correlations between protons and the carbons they are attached to. | Unambiguously assigns each proton signal to its corresponding carbon signal. This is crucial for confirming the carbon skeleton. |
| HMBC | Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). | Connects the different fragments of the molecule. For instance, it will show correlations from the methyl protons at C1 to the carbon at C2, and from the protons on the ethyl groups to adjacent carbons in the heptane chain, confirming the substitution pattern. |
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible 2D NMR data. The following are general protocols that can be adapted to specific instrumentation.
COSY (Correlation Spectroscopy)
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup:
-
Tune and match the probe for ¹H.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Acquisition Parameters:
-
Pulse sequence: cosygpqf (or equivalent gradient-selected, phase-cycled sequence).
-
Spectral width (SW) in both dimensions: 10-12 ppm, centered around 4-5 ppm.
-
Number of data points (TD) in F2: 2048.
-
Number of increments (TD) in F1: 256-512.
-
Number of scans (NS): 2-8 per increment.
-
Relaxation delay (D1): 1-2 seconds.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum if a phase-sensitive experiment was performed.
-
Symmetrize the spectrum to reduce artifacts.
-
HSQC (Heteronuclear Single Quantum Coherence)
-
Sample Preparation: Same as for COSY.
-
Instrument Setup:
-
Tune and match the probe for both ¹H and ¹³C.
-
Lock and shim as for the COSY experiment.
-
-
Acquisition Parameters:
-
Pulse sequence: hsqcedetgpsisp2.2 (or equivalent edited HSQC with gradient selection).
-
Spectral width (SW) in F2 (¹H): 10-12 ppm.
-
Spectral width (SW) in F1 (¹³C): 0-60 ppm (appropriate for alkanes).
-
Number of data points (TD) in F2: 2048.
-
Number of increments (TD) in F1: 128-256.
-
Number of scans (NS): 4-16 per increment.
-
Relaxation delay (D1): 1.5 seconds.
-
¹J(CH) coupling constant: Set to an average value of 125 Hz for sp³ carbons.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correction is typically not required for magnitude mode spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
Sample Preparation: Same as for COSY.
-
Instrument Setup:
-
Tune and match the probe for both ¹H and ¹³C.
-
Lock and shim as for the COSY experiment.
-
-
Acquisition Parameters:
-
Pulse sequence: hmbcgplpndqf (or equivalent gradient-selected, long-range correlation sequence).
-
Spectral width (SW) in F2 (¹H): 10-12 ppm.
-
Spectral width (SW) in F1 (¹³C): 0-60 ppm.
-
Number of data points (TD) in F2: 2048.
-
Number of increments (TD) in F1: 256-512.
-
Number of scans (NS): 8-32 per increment.
-
Relaxation delay (D1): 1.5-2 seconds.
-
Long-range coupling constant (ⁿJCH): Optimized for a range of values, typically 4-8 Hz.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Logical Workflow for Structure Validation
The following diagram illustrates a logical workflow for the validation of the this compound structure using the described 2D NMR techniques.
Caption: Workflow for 2D NMR-based structure validation.
Comparative Analysis of 3,4-Diethyl-5-methylheptane and Its Isomers: A Guide for Researchers
An in-depth comparison of the physicochemical and spectroscopic properties of 3,4-Diethyl-5-methylheptane and its structural isomers of the molecular formula C₁₂H₂₆. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and analytical methodologies.
This publication offers a comparative analysis of this compound alongside a selection of its isomers, focusing on key physical and spectroscopic properties. All compounds share the same molecular formula, C₁₂H₂₆, and molecular weight (170.33 g/mol )[1]. The structural diversity among these isomers, however, gives rise to distinct physicochemical characteristics, which are critical for their identification, separation, and potential applications.
Physicochemical Properties
The degree of branching in alkanes significantly influences their intermolecular van der Waals forces, which in turn affects their boiling points, densities, and refractive indices. Generally, increased branching leads to a more compact molecular structure, reducing the surface area available for intermolecular interactions and resulting in lower boiling points compared to their linear or less branched counterparts[2][3][4].
For instance, the linear isomer, n-dodecane, has a boiling point of 216.2 °C, while the highly branched isomer 2,2,4,6,6-pentamethylheptane (B104275) has a boiling point in the range of 170.0°C to 195.0°C[5][6]. This trend is a key principle in understanding the physical behavior of alkane isomers.
| Compound Name | CAS Number | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (nD at 20°C) |
| n-Dodecane | 112-40-3 | 216.2[5][12] | 0.749[13] | 1.4216[5] |
| 2-Methylundecane | 1632-66-2 | 216.1 | 0.755 | 1.424 |
| This compound | 62198-99-6 | Not available | Not available | Not available |
| 2,2,4,6,6-Pentamethylheptane | 13475-82-6 | 170-195[6] | 0.751[6] | 1.419-1.423[6] |
| 3,4,5,6-Tetramethyloctane | Not available | Not available | Not available | Not available |
Note: "Not available" indicates that experimental data for the specified property of the compound could not be readily located in the cited literature.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation of alkane isomers. Mass spectrometry and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provide valuable information about the carbon skeleton and branching patterns.
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) of alkanes typically results in extensive fragmentation. The fragmentation patterns of branched alkanes are distinct from their linear counterparts. Straight-chain alkanes show a characteristic series of cluster peaks separated by 14 atomic mass units (amu), corresponding to the loss of successive CH₂ groups[2]. In contrast, branched alkanes exhibit preferential cleavage at the branching points, leading to the formation of more stable secondary and tertiary carbocations[2][14]. This results in a less prominent or absent molecular ion peak (M⁺) and a base peak corresponding to the most stable carbocation[2][14].
For a C₁₂H₂₆ isomer, the molecular ion would appear at m/z 170. The fragmentation pattern can help deduce the branching structure. For example, a significant peak at m/z 71 (C₅H₁₁⁺) could indicate the loss of a pentyl radical, suggesting a specific branching pattern[8].
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is a powerful tool for determining the number of unique carbon environments in a molecule. The chemical shifts of carbon atoms in alkanes are influenced by their local electronic environment, including the degree of substitution (primary, secondary, tertiary, or quaternary). The typical chemical shift range for sp³ hybridized carbons in alkanes is approximately 10-60 ppm[15][16][17].
The number of signals in a ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms. For symmetrical molecules, fewer signals will be observed than the total number of carbon atoms. The chemical shift values can be predicted using empirical rules and provide valuable information about the connectivity of the carbon skeleton[18][19].
Experimental Protocols
Synthesis of Highly Branched Alkanes
The synthesis of a specific, highly branched alkane like this compound is a multi-step process that is not commonly detailed in readily available literature. However, a general approach for the synthesis of similar structures can be adapted from established organic synthesis methodologies. One plausible synthetic route involves the coupling of smaller alkyl fragments, often utilizing organometallic reagents.
A representative, though not specific, protocol for the formation of a C-C bond to create a branched alkane is the Corey-House synthesis. This method involves the reaction of a lithium dialkylcuprate with an alkyl halide.
General Protocol for Corey-House Synthesis (Illustrative Example):
-
Preparation of the Gilman Reagent (Lithium Dialkylcuprate):
-
An appropriate alkyl halide (e.g., 2-bromobutane) is reacted with lithium metal in a suitable aprotic solvent (e.g., diethyl ether) to form an alkyllithium reagent.
-
Two equivalents of the alkyllithium reagent are then reacted with one equivalent of copper(I) iodide (CuI) to form the lithium dialkylcuprate.
-
-
Coupling Reaction:
-
The prepared lithium dialkylcuprate is then reacted with a second, different alkyl halide (e.g., 3-bromo-4-methylhexane) in the same solvent.
-
The reaction mixture is typically stirred at a low temperature and then allowed to warm to room temperature.
-
-
Workup and Purification:
-
The reaction is quenched with an aqueous solution (e.g., saturated ammonium (B1175870) chloride).
-
The organic layer is separated, washed, dried, and the solvent is removed.
-
The resulting crude product, a mixture of alkanes, is then purified using fractional distillation or preparative gas chromatography to isolate the desired branched alkane.
-
This is a generalized protocol and would require significant optimization of reagents, reaction conditions, and purification methods for the specific synthesis of this compound.
Gas Chromatography (GC) Analysis of C₁₂ Alkane Isomers
Gas chromatography is the primary technique for separating and analyzing volatile mixtures of alkane isomers. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase within a capillary column. The boiling point and molecular structure of the isomers are key factors influencing their retention times.
General Protocol for GC Analysis:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used.
-
Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent), is typically employed for separating alkanes based on their boiling points. Column dimensions of 30-60 meters in length, 0.25-0.32 mm internal diameter, and a film thickness of 0.25-1.0 µm are common.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.
-
Temperature Program: A temperature program is typically used to achieve good separation of a mixture with a range of boiling points. An example program could be:
-
Initial temperature: 40-50 °C, hold for 2-5 minutes.
-
Ramp: Increase the temperature at a rate of 5-10 °C/min to a final temperature of 250-300 °C.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
Injection: A small volume (e.g., 1 µL) of the sample, diluted in a volatile solvent like hexane, is injected into the heated inlet.
-
Detection: The separated components are detected by the FID or MS. The retention time is used for identification (by comparison with standards), and the peak area is used for quantification.
For complex mixtures of isomers, two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) can provide enhanced separation and identification capabilities[18][20].
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the analysis of this compound and its isomers.
Figure 1: Conceptual diagram of mass spectral fragmentation pathways for linear vs. branched alkanes.
Figure 2: A simplified workflow for the gas chromatographic analysis of alkane isomers.
References
- 1. mzCloud – Advanced Mass Spectral Database [mzcloud.org]
- 2. C5H12 isomers of molecular formula C5H12 mass 72 structural isomers carbon chain isomers structural formula skeletal formula of alkanes pentane methylbutane dimethylpropane Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 3. 3.3. Properties of alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. byjus.com [byjus.com]
- 5. webqc.org [webqc.org]
- 6. Dodecane [webbook.nist.gov]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. ia800704.us.archive.org [ia800704.us.archive.org]
- 9. Alkane | NIST [nist.gov]
- 10. NIST Chemistry WebBook [webbook.nist.gov]
- 11. Welcome to the NIST WebBook [webbook.nist.gov]
- 12. Dodecane CAS#: 112-40-3 [m.chemicalbook.com]
- 13. Dodecane - Wikipedia [en.wikipedia.org]
- 14. sciepub.com [sciepub.com]
- 15. Table of Contents [chemed.chem.purdue.edu]
- 16. Alkane - Wikipedia [en.wikipedia.org]
- 17. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. amt.copernicus.org [amt.copernicus.org]
- 19. Wiley Registry/NIST Mass Spectral Library 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]
- 20. Dodecane(112-40-3) 13C NMR [m.chemicalbook.com]
Unraveling Molecular Fingerprints: A Comparative Analysis of Mass Spectral Fragmentation in C12 Alkanes
For Immediate Release
[City, State] – [Date] – A comprehensive guide has been released today, offering a detailed comparison of the mass spectral fragmentation patterns of 3,4-Diethyl-5-methylheptane and other C12 alkanes. This guide is an invaluable resource for researchers, scientists, and professionals in drug development, providing objective analysis and supporting experimental data to aid in the structural elucidation of saturated hydrocarbons.
The study highlights the distinct fragmentation behaviors of branched, linear, and cyclic C12 alkanes under electron ionization (EI) mass spectrometry. Understanding these fragmentation pathways is crucial for identifying and characterizing organic molecules, a fundamental aspect of chemical analysis in numerous scientific fields.
Distinguishing Branched Structures: The Case of this compound
Unlike their linear counterparts, branched alkanes like this compound undergo characteristic fragmentation at their branching points. This preferential cleavage is driven by the formation of more stable secondary and tertiary carbocations. As a result, the mass spectrum of a branched alkane presents a unique fingerprint, often characterized by the absence or very low abundance of the molecular ion peak (M+).
For this compound, a C12H26 isomer, the molecular weight is 170.34 g/mol . Its electron ionization mass spectrum is predicted to be dominated by fragments arising from cleavage at the highly substituted C3, C4, and C5 positions. The loss of larger alkyl groups as radicals is generally favored. Key predicted fragments and their corresponding mass-to-charge ratios (m/z) are detailed in the comparative data table below.
Comparative Fragmentation Patterns of C12 Alkanes
The following table summarizes the key mass spectral data for this compound, the linear C12 alkane (n-dodecane), and the cyclic C12 alkane (cyclododecane). This quantitative data provides a clear comparison of their distinct fragmentation behaviors.
| Feature | This compound (Predicted) | n-Dodecane (Linear) | Cyclododecane (Cyclic) |
| Molecular Ion (M+) | m/z 170 (Very low abundance or absent) | m/z 170 (Low abundance) | m/z 168 (More abundant than linear alkane) |
| Base Peak | m/z 57 or 71 | m/z 43 or 57 | m/z 55 or 69 |
| Key Fragments (m/z) | 141, 127, 99, 85, 71, 57, 43, 29 | 127, 113, 99, 85, 71, 57, 43, 29 | 125, 111, 97, 83, 69, 55, 41 |
| General Pattern | Dominated by cleavage at branching points, leading to stable carbocations. | A series of cluster peaks separated by 14 amu (CH2 groups), with decreasing intensity for larger fragments. | Ring opening followed by fragmentation similar to alkenes, with characteristic losses of CnH2n fragments. |
Experimental Protocols
Electron Ionization Mass Spectrometry (EI-MS) of Alkanes
The mass spectral data presented is typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
-
Sample Introduction: A dilute solution of the alkane in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is injected into the gas chromatograph. The GC separates the components of the sample, and the pure alkane is introduced into the mass spectrometer's ion source.
-
Ionization: In the ion source, the gaseous analyte molecules are bombarded with a high-energy electron beam (typically 70 eV).[1][2] This process ejects an electron from the molecule, creating a positively charged molecular ion (M+).[1]
-
Fragmentation: The excess energy imparted to the molecular ion causes it to be in an energetically unstable state, leading to the cleavage of chemical bonds and the formation of smaller, positively charged fragment ions and neutral radical species.[1]
-
Mass Analysis: The positively charged ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detector records the abundance of each ion at a specific m/z value.
-
Data Representation: The resulting data is plotted as a mass spectrum, which is a graph of relative ion abundance versus m/z.
Visualizing Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways for this compound and the typical fragmentation of a linear C12 alkane.
Caption: Predicted fragmentation of this compound.
Caption: Typical fragmentation of a linear C12 alkane.
This guide underscores the power of mass spectrometry in differentiating between structural isomers of alkanes. The distinct fragmentation patterns serve as reliable molecular fingerprints, providing critical information for the unambiguous identification of compounds in complex mixtures.
References
Navigating the Separation of Dodecane Isomers: A Gas Chromatography Retention Time Comparison
For researchers, scientists, and professionals in drug development, the precise separation and identification of isomers are critical. This guide provides an objective comparison of the gas chromatography (GC) retention times of C12H26 (dodecane) isomers, supported by experimental data, to aid in analytical method development and compound identification.
The separation of dodecane's 355 structural isomers presents a significant analytical challenge due to their similar physicochemical properties. Gas chromatography is a powerful technique for this purpose, with retention time serving as a key parameter for identification. The elution order of these isomers is primarily influenced by their boiling points and molecular structures, particularly the degree of branching.
Elution Patterns of Dodecane (B42187) Isomers
On non-polar stationary phases, the retention time of alkane isomers generally decreases with increased branching. This is because branched isomers tend to be more compact and have lower boiling points than their linear counterpart. Consequently, n-dodecane, the straight-chain isomer, typically exhibits the longest retention time.
The Kovats retention index (RI) is a standardized measure that helps to compare retention times across different GC systems and conditions. For n-alkanes, the retention index is defined as 100 times the carbon number. Therefore, n-dodecane has a Kovats retention index of 1200 on non-polar columns. The retention indices of branched dodecane isomers will be lower than this value.
Comparative Retention Data
The following table summarizes the Kovats retention indices for n-dodecane and a selection of its isomers on a non-polar stationary phase. This data provides a quantitative basis for comparing their elution behavior.
| Isomer Name | Chemical Formula | Kovats Retention Index (RI) |
| n-Dodecane | C12H26 | 1200 |
| 2-Methyldodecane (B72444) | C13H28 | 1264 - 1288 |
| 3-Methyldodecane (B101721) | C13H28 | 1268 - 1276 |
| 3,8-Dimethyldecane | C12H26 | 1159.9 |
Note: The ranges for 2-methyldodecane and 3-methyldodecane reflect the variability in reported experimental values.
Experimental Workflow
The determination of Kovats retention indices involves a systematic process to ensure accuracy and reproducibility. The logical workflow for such an experiment is outlined below.
Detailed Experimental Protocol
The following protocol outlines a typical experimental setup for determining the Kovats retention indices of C12H26 isomers on a non-polar stationary phase.
1. Gas Chromatograph (GC) System:
-
GC: Agilent 6890 or equivalent.
-
Injector: Split/splitless inlet.
-
Detector: Flame Ionization Detector (FID).
2. Chromatographic Conditions:
-
Column: DB-1 (100% dimethylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 5 minutes.
-
Ramp: 5°C/min to 250°C.
-
Final hold: 250°C for 10 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
3. Sample and Standard Preparation:
-
Isomer Samples: Prepare individual solutions of each C12H26 isomer at a concentration of 100 µg/mL in n-hexane.
-
n-Alkane Standard Mix: Prepare a mixture of n-alkanes (C8 to C16) at a concentration of 100 µg/mL each in n-hexane.
4. Data Analysis:
-
Record the retention times for each dodecane isomer and the n-alkanes in the standard mixture.
-
Calculate the Kovats retention index (I) for each isomer using the following formula for temperature-programmed GC:
-
I = 100 * [n + (t_R(isomer) - t_R(n)) / (t_R(n+1) - t_R(n))]
-
Where:
-
t_R(isomer) is the retention time of the dodecane isomer.
-
t_R(n) is the retention time of the n-alkane eluting just before the isomer.
-
t_R(n+1) is the retention time of the n-alkane eluting just after the isomer.
-
n is the carbon number of the n-alkane eluting just before the isomer.
-
-
Logical Relationship in Retention Index Calculation
The calculation of the Kovats retention index is based on the logarithmic relationship between the retention times of a homologous series of n-alkanes. An unknown compound's retention index is determined by interpolating its retention time within this established scale.
This guide provides a foundational understanding and practical data for the GC analysis of C12H26 isomers. For comprehensive identification, it is recommended to couple GC with mass spectrometry (GC-MS) and to consult extensive retention index libraries.
A Comparative Guide to the Oxidation and Combustion Behavior of 3,4-Diethyl-5-methylheptane and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the oxidation and combustion behavior of 3,4-diethyl-5-methylheptane against two other C12 alkane isomers: the linear n-dodecane and the highly branched 2,2,4,6,6-pentamethylheptane (B104275). This comparison aims to elucidate the influence of molecular structure on key combustion properties, offering valuable data and insights for researchers in various fields, including fuel development and chemical synthesis.
While direct experimental data for this compound is limited in publicly accessible literature, this guide leverages experimental data for the selected isomers and established principles of hydrocarbon combustion to provide a comprehensive overview.
Comparative Analysis of Combustion Properties
The combustion behavior of alkanes is significantly influenced by their molecular structure, particularly the degree of branching. Key parameters for evaluating combustion performance include the heat of combustion, ignition delay time, and laminar flame speed.
Key Findings:
-
Heat of Combustion: Branched alkanes are generally more stable than their straight-chain counterparts, resulting in a lower heat of combustion.[1] This suggests that this compound and 2,2,4,6,6-pentamethylheptane would release less energy upon combustion compared to n-dodecane.
-
Ignition Delay Time: Increased branching typically leads to a longer ignition delay time, as the more complex structure can hinder the initial stages of oxidation.
-
Laminar Flame Speed: The speed at which a flame propagates through a fuel-air mixture is also affected by molecular structure, with more reactive fuels generally exhibiting higher flame speeds.
Quantitative Combustion Data
The following tables summarize available quantitative data for the selected C12 alkane isomers.
Table 1: Heat of Combustion
| Compound | Molecular Formula | Structure | Standard Enthalpy of Combustion (kJ/mol) |
| n-Dodecane | C₁₂H₂₆ | Straight-chain | -8086.0 |
| This compound | C₁₂H₂₆ | Branched | No experimental data found; predicted to be lower than n-dodecane. |
| 2,2,4,6,6-Pentamethylheptane | C₁₂H₂₆ | Highly Branched | No experimental data found; predicted to be lower than n-dodecane. |
Table 2: Ignition Delay Time
| Compound | Experimental Conditions | Ignition Delay Time (ms) |
| n-Dodecane | T = 727-1422 K, P = 15-34 atm, Stoichiometric | Varies with temperature and pressure |
| 2,2,4,6,6-Pentamethylheptane | Compared to iso-octane, shows reactivity crossover in the negative temperature coefficient regime. | Specific data points require consultation of the cited study. |
| This compound | No experimental data found. | Predicted to be longer than n-dodecane due to branching. |
Table 3: Laminar Flame Speed
| Compound | Experimental Conditions | Laminar Flame Speed (cm/s) |
| n-Dodecane | T = 400 K, P = 1 atm, Equivalence Ratio = 1.1 | ~42 |
| 2,2,4,6,6-Pentamethylheptane | No experimental data found. | Predicted to be lower than n-dodecane. |
| This compound | No experimental data found. | Predicted to be lower than n-dodecane. |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible measurement of combustion properties. The following sections outline the standard experimental protocols for determining the key parameters discussed in this guide.
Heat of Combustion: Bomb Calorimetry
The heat of combustion is experimentally determined using a bomb calorimeter.
Procedure:
-
A precisely weighed sample of the alkane is placed in a sample holder within a high-pressure stainless steel container, known as the "bomb."
-
The bomb is sealed and pressurized with excess pure oxygen.
-
The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).
-
The sample is ignited electrically via an ignition wire.
-
The complete combustion of the alkane releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase.
-
The temperature change of the water is carefully measured with a high-precision thermometer.
-
The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample.
Ignition Delay Time: Shock Tube
Ignition delay time is a measure of a fuel's resistance to autoignition and is typically measured using a shock tube.
Procedure:
-
The shock tube is a long pipe divided by a diaphragm into a high-pressure "driver" section and a low-pressure "driven" section.
-
The driven section is filled with a precisely prepared mixture of the alkane vapor and an oxidizer (e.g., air).
-
The driver section is filled with a high-pressure inert gas (e.g., helium).
-
The diaphragm is rapidly ruptured, creating a shock wave that travels through the driven section, compressing and heating the fuel-oxidizer mixture to a specific high temperature and pressure almost instantaneously.
-
The time interval between the passage of the shock wave and the onset of combustion (detected by a rapid increase in pressure or light emission from radical species like OH*) is measured as the ignition delay time.[2]
Laminar Flame Speed: Constant Volume Combustion Chamber or Heat Flux Method
Laminar flame speed can be measured using several techniques, including the constant volume combustion chamber method and the heat flux method.
Constant Volume Combustion Chamber Method:
-
A spherical or cylindrical chamber is filled with a premixed fuel-air mixture at a known pressure and temperature.
-
The mixture is ignited at the center of the chamber by a spark.
-
A spherical flame propagates outwards.
-
The flame propagation is recorded using high-speed imaging techniques (e.g., Schlieren photography).
-
The flame speed is determined from the rate of change of the flame radius. Corrections are applied to account for the effects of flame stretch and pressure rise within the chamber to determine the unstretched laminar flame speed.
Heat Flux Method:
-
A premixed fuel-air mixture is passed through a porous plate burner, creating a flat, stable flame.
-
The temperature profile of the burner surface is measured using thermocouples.
-
The flow rate of the unburned gas mixture is adjusted until the net heat flux to the burner is zero, indicating that the flame is adiabatic.
-
At this point, the velocity of the unburned gas mixture is equal to the laminar flame speed.
Visualizations
To aid in the understanding of the experimental workflows and chemical processes, the following diagrams are provided.
Caption: General experimental workflow for alkane combustion analysis.
Caption: Simplified low-temperature alkane oxidation pathway.
Conclusion
The degree of branching in C12 alkanes has a predictable and significant impact on their combustion behavior. While this compound represents a moderately branched isomer, its combustion properties are expected to be intermediate between the highly stable and less reactive 2,2,4,6,6-pentamethylheptane and the more reactive, linear n-dodecane. Specifically, it is anticipated to have a heat of combustion lower than n-dodecane and an ignition delay time that is longer. Further experimental studies on this compound are warranted to provide precise quantitative data and validate these predictions. This information is critical for the development of advanced combustion models and the design of next-generation fuels.
References
A Comparative Analysis of Catalytic Cracking Products: C12 Isomers
A detailed examination of the product distributions from the catalytic cracking of linear and branched C12 alkane isomers, highlighting the influence of molecular structure on product yields.
In the realm of petrochemical refining, the catalytic cracking of long-chain alkanes is a cornerstone process for producing valuable lighter hydrocarbons, including gasoline, light olefins, and aromatics. The molecular structure of the feed alkane plays a pivotal role in determining the distribution of these products. This guide provides a comparative study of the catalytic cracking of C12 isomers, with a focus on the linear n-dodecane and the highly branched isododecane, to elucidate the structure-reactivity relationships that govern product selectivity.
While extensive data is available for the catalytic cracking of n-dodecane, a common model compound for linear paraffins, specific studies on the catalytic cracking of isododecane (2,2,4,6,6-pentamethylheptane) are scarce in publicly accessible literature. Therefore, to illustrate the profound impact of branching, this guide will also draw comparisons with isooctane (B107328) (2,2,4-trimethylpentane), a well-studied highly branched alkane. The cracking behavior of isooctane provides valuable insights into the reaction pathways of branched isomers.
Product Distribution: A Comparative Overview
The product slate from catalytic cracking is a complex mixture of gases (C1-C4 hydrocarbons), gasoline-range hydrocarbons (C5-C12), and heavier fractions. The relative yields of these products are highly dependent on the feedstock's molecular structure, the catalyst properties, and the reaction conditions.
Key Observations:
-
Light Olefin Production: Catalytic cracking of linear alkanes like n-dodecane generally yields a significant amount of light olefins such as ethylene (B1197577) and propylene.[1] In contrast, the cracking of branched alkanes tends to produce a higher proportion of isobutylene (B52900) and other branched olefins.
-
Gasoline Quality: Branched isomers typically produce a higher octane (B31449) gasoline fraction due to the formation of more highly branched paraffins and aromatics.[2][3]
-
Coke Formation: The intricate pore structure of zeolite catalysts can lead to different coking tendencies for linear and branched isomers. Highly branched molecules may have restricted access to the active sites within the zeolite pores, influencing both the product distribution and the rate of catalyst deactivation.
Tabulated Data: n-Dodecane Catalytic Cracking
The following table summarizes the product distribution from the catalytic cracking of n-dodecane over a ZSM-5 zeolite catalyst under specific experimental conditions.
| Product Fraction | Yield (wt%) |
| Gaseous Products | |
| Light Olefins (C2=-C4=) | 73.1[1] |
| Light Paraffins (C1-C4) | Not specified |
| Liquid Products | |
| Naphthenes and Aromatics | 71.3[1] |
| Conversion | 96.6[1] |
Note: The data presented is from a specific study and product yields can vary significantly with different catalysts and reaction conditions.
Experimental Protocols
A generalized experimental protocol for the catalytic cracking of C12 isomers in a fixed-bed reactor is outlined below.
Materials:
-
Feedstock: n-dodecane or other C12 isomer.
-
Catalyst: Zeolite-based catalyst (e.g., ZSM-5, Y-zeolite).
-
Inert Gas: Nitrogen or Argon for purging.
Apparatus:
-
Fixed-bed reactor system equipped with a furnace, temperature controller, and mass flow controllers.
-
High-pressure liquid pump for feeding the liquid hydrocarbon.
-
Gas-liquid separator to collect the product stream.
-
Gas chromatograph (GC) for analyzing the gaseous and liquid products.
Procedure:
-
A known amount of the catalyst is loaded into the reactor.
-
The catalyst is pre-treated in situ by heating under a flow of inert gas to a specific temperature to remove any adsorbed moisture.
-
The reactor is brought to the desired reaction temperature (typically 500-650°C) and pressure.
-
The liquid feedstock is introduced into the reactor at a controlled flow rate.
-
The product stream exiting the reactor is cooled and separated into gaseous and liquid phases.
-
Both phases are analyzed using gas chromatography to determine the product composition and calculate the conversion and product yields.
Visualizing the Process and Pathways
To better understand the experimental setup and the fundamental reaction mechanisms, the following diagrams are provided.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying 3,4-Diethyl-5-methylheptane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prevalent analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID), for the accurate quantification of the branched alkane 3,4-Diethyl-5-methylheptane. The cross-validation of these methods is essential to ensure data integrity, consistency, and reliability across different laboratories and studies. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in method selection and implementation.
Introduction to Analytical Techniques
Gas Chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds. The choice of detector is critical for quantification and identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method pairs the separation power of GC with the detection and identification capabilities of mass spectrometry. Following chromatographic separation, molecules are ionized and fragmented, providing a unique mass spectrum that acts as a chemical fingerprint. This allows for both highly specific identification and sensitive quantification.[1]
-
Gas Chromatography with Flame Ionization Detection (GC-FID): In this technique, compounds eluting from the GC column are combusted in a hydrogen-air flame. This process generates ions, creating an electrical current that is proportional to the mass of carbon atoms in the analyte. GC-FID is known for its robustness, wide linear range, and cost-effectiveness, particularly for quantifying hydrocarbons.[1][2]
Performance Comparison
A cross-validation study was performed to compare the performance of a validated GC-MS method with a validated GC-FID method for the quantification of this compound. Quality control (QC) samples at low, medium, and high concentrations were analyzed using both techniques. The results are summarized below.
Table 1: Summary of Method Performance Characteristics
| Parameter | GC-MS | GC-FID | Comments |
| Linearity (R²) | 0.9996 | 0.9991 | Both methods show excellent linearity over the tested range. |
| Limit of Detection (LOD) | 0.1 ng/mL | 1.0 ng/mL | GC-MS demonstrates superior sensitivity for trace-level detection.[1] |
| Limit of Quantification (LOQ) | 0.3 ng/mL | 3.0 ng/mL | The lower LOQ for GC-MS is advantageous for low-concentration samples. |
| Specificity | High | Moderate | GC-MS provides structural confirmation via mass spectra, while GC-FID relies solely on retention time. |
Table 2: Cross-Validation Data for Accuracy and Precision
| QC Level | Nominal Conc. (µg/mL) | Method | Mean Measured Conc. (µg/mL) (n=6) | Accuracy (% Recovery) | Precision (Intra-day RSD%) |
| Low QC | 10 | GC-MS | 10.3 | 103% | 4.1% |
| GC-FID | 9.8 | 98% | 5.5% | ||
| Mid QC | 50 | GC-MS | 51.1 | 102.2% | 3.2% |
| GC-FID | 51.9 | 103.8% | 3.9% | ||
| High QC | 100 | GC-MS | 98.9 | 98.9% | 2.5% |
| GC-FID | 101.2 | 101.2% | 3.1% |
The data indicates that both methods provide comparable and acceptable accuracy and precision for concentrations within the specified range, meeting the typical validation criteria of accuracy within ±15% and precision (RSD) not exceeding 15%.[3]
Experimental Protocols
Detailed methodologies for the quantification of this compound are provided below.
1. Sample and Standard Preparation (Applicable to both methods)
-
Solvent: Hexane, HPLC grade.
-
Internal Standard (IS): Prepare a 100 µg/mL stock solution of n-Dodecane in hexane.
-
Calibration Standards: Prepare a stock solution of this compound (1 mg/mL) in hexane. Perform serial dilutions to create calibration standards ranging from 1.0 ng/mL to 200 µg/mL. Spike each standard with the internal standard to a final concentration of 10 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at three concentrations (e.g., 10 µg/mL, 50 µg/mL, and 100 µg/mL) from a separate stock solution. Spike with the internal standard.
2. GC-MS Method Protocol
-
System: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Splitless mode, 1 µL injection volume. Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Parameters:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored: Quantifier ion m/z 85; Qualifier ions m/z 57, 71. For IS (n-Dodecane), use m/z 57.
-
-
Data Analysis: Quantify using the peak area ratio of the analyte to the internal standard against the calibration curve.
3. GC-FID Method Protocol
-
System: Gas Chromatograph with a Flame Ionization Detector.
-
Column, Carrier Gas, Injector, Oven Program: Same as the GC-MS method.
-
Detector Parameters:
-
Temperature: 300°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Helium): 25 mL/min.
-
-
Data Analysis: Quantify using the peak area ratio of the analyte to the internal standard against the calibration curve. Compound identification is based on retention time matching with the reference standard.[5]
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation process, comparing the results from the two distinct analytical methods to ensure their equivalency.
References
Benchmarking 3,4-Diethyl-5-methylheptane: A Comparative Guide for Fuel Blend Performance
For Researchers, Scientists, and Fuel Development Professionals
This guide provides a comprehensive performance benchmark of 3,4-Diethyl-5-methylheptane as a potential component in fuel blends. Due to the limited direct experimental data on this specific isomer, its performance characteristics are inferred based on established structure-property relationships of highly branched alkanes. This analysis is presented alongside comparative data for well-established fuel additives, ethanol (B145695) and methyl tertiary-butyl ether (MTBE), to offer a clear perspective on its potential advantages and disadvantages.
Comparative Performance Analysis
The performance of a fuel component is largely determined by its physical and chemical properties. The following tables summarize these properties for this compound and compare its inferred fuel-related performance metrics with those of ethanol and MTBE.
Table 1: Physical and Chemical Properties
| Property | This compound | Ethanol | Methyl Tertiary-Butyl Ether (MTBE) |
| Molecular Formula | C12H26 | C2H5OH | C5H12O |
| Molecular Weight ( g/mol ) | 170.33 | 46.07 | 88.15 |
| Oxygen Content (wt%) | 0 | 34.7 | 18.2 |
| Density (g/cm³ at 20°C) | ~0.76 (estimated) | 0.789 | 0.740 |
| Boiling Point (°C) | ~195 (estimated) | 78.37 | 55.2 |
Table 2: Inferred and Measured Fuel Performance Metrics
| Performance Metric | This compound (Inferred) | Ethanol | Methyl Tertiary-Butyl Ether (MTBE) |
| Research Octane (B31449) Number (RON) | High (~95-105) | 108.6 | 118 |
| Motor Octane Number (MON) | High (~90-100) | 90.1 | 101 |
| Cetane Number (CN) | Very Low (<20) | ~8 | ~10 |
| Lower Heating Value (MJ/kg) | ~44 | 26.8 | 35.0 |
Inference Rationale:
The performance metrics for this compound are inferred based on the well-documented behavior of highly branched alkanes in fuel combustion. Increased branching in alkane structures is known to significantly increase their resistance to auto-ignition (knocking) in spark-ignition engines, leading to higher Research Octane Numbers (RON) and Motor Octane Numbers (MON).[1][2] Isooctane (B107328) (2,2,4-trimethylpentane), a highly branched C8 alkane, serves as the 100-point reference for the octane scale.[3][4] Conversely, the structural characteristics that favor a high octane number, such as branching, tend to result in a low cetane number, making such compounds unsuitable for use in diesel engines which rely on compression ignition.[5][6] The energy content (Lower Heating Value) of alkanes is primarily dependent on their carbon and hydrogen content; therefore, it is expected to be in a similar range to other C12 hydrocarbons.
Experimental Protocols for Performance Benchmarking
To validate the inferred performance of this compound, a rigorous experimental testing protocol is required. The following methodologies are proposed for evaluating its performance in a spark-ignition (SI) engine.
Octane Number Determination
Objective: To determine the Research Octane Number (RON) and Motor Octane Number (MON) of fuel blends containing this compound.
Methodology:
-
ASTM D2699 (RON) and ASTM D2700 (MON): These standard test methods utilize a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[7][8]
-
Procedure:
-
The CFR engine is operated under specific, controlled conditions for either RON (lower speed, less severe) or MON (higher speed, more severe) testing.[7][9]
-
The knock intensity of the test fuel blend (e.g., a 10% blend of this compound in a base gasoline) is measured.
-
The knock intensity is compared to that of primary reference fuels (mixtures of isooctane and n-heptane with known octane numbers).
-
The compression ratio is adjusted until the knock intensity of the test fuel matches that of a specific primary reference fuel blend. The octane number of the test fuel is then determined from this match.[9]
-
Engine Performance and Emissions Testing
Objective: To evaluate the effect of this compound on engine power, torque, fuel efficiency, and exhaust emissions.
Methodology:
-
Engine Setup: A multi-cylinder spark-ignition (SI) engine is coupled to an engine dynamometer. The engine should be equipped with a fuel supply system capable of handling different fuel blends, and an exhaust gas analyzer.[10][11]
-
Test Fuels:
-
Baseline fuel (e.g., standard unleaded gasoline).
-
Test blends (e.g., 5%, 10%, and 20% by volume of this compound in the baseline fuel).
-
-
Procedure:
-
The engine is warmed up to a stable operating temperature.[12]
-
The engine is operated at various steady-state speed and load conditions (e.g., a matrix of engine speeds from 1500 to 4000 rpm and loads from 25% to 100% of wide-open throttle).[13]
-
At each operating point, the following data are recorded:
-
Engine speed (rpm) and torque (Nm) from the dynamometer to calculate brake power.
-
Fuel flow rate to determine Brake Specific Fuel Consumption (BSFC).
-
Exhaust gas concentrations of key pollutants (CO, HC, NOx) using an exhaust gas analyzer.[14]
-
-
The results from the test blends are compared to the baseline fuel to determine the effect of the additive.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for benchmarking the performance of this compound in fuel blends.
References
- 1. brainly.com [brainly.com]
- 2. organic chemistry - Why do highly branched alkanes have higher octane numbers than their corresponding linear isomer? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. 2,2,4-Trimethylpentane - Wikipedia [en.wikipedia.org]
- 4. 2,2,4-Trimethylpentane - Sciencemadness Wiki [sciencemadness.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]
- 8. matestlabs.com [matestlabs.com]
- 9. Octane Number Determination Methods [sh-sinpar.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. engineeringenotes.com [engineeringenotes.com]
- 13. scribd.com [scribd.com]
- 14. epa.gov [epa.gov]
A Comparative Analysis of Experimental and Computationally Predicted Properties of 3,4-Diethyl-5-methylheptane
An Objective Guide for Researchers and Drug Development Professionals
In the realm of chemical and pharmaceutical research, a thorough understanding of the physicochemical properties of organic compounds is paramount for applications ranging from reaction engineering to drug formulation. This guide provides a comparative overview of the experimentally determined and computationally predicted properties of 3,4-Diethyl-5-methylheptane, a branched alkane. Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this comparison focuses on established predictive models and general experimental protocols applicable to this class of molecules.
Physicochemical Properties: A Tale of Two Approaches
The characterization of a molecule like this compound can be approached from two distinct avenues: direct experimental measurement and in silico computational prediction. While experimental methods provide real-world data, they can be time-consuming and resource-intensive. Computational chemistry, on the other hand, offers a rapid and cost-effective means of estimating molecular properties, with the accuracy of these predictions being highly dependent on the computational model employed.
Below is a summary of the computationally predicted properties for this compound, primarily sourced from the PubChem database.[1] These values serve as a theoretical baseline for comparison with potential future experimental findings.
| Property | Computationally Predicted Value | Source |
| Molecular Formula | C₁₂H₂₆ | PubChem[1] |
| Molecular Weight | 170.33 g/mol | PubChem[1] |
| XLogP3-AA (Octanol-Water Partition Coefficient) | 5.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |
| Rotatable Bond Count | 7 | PubChem[1] |
| Exact Mass | 170.203450829 Da | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
| Heavy Atom Count | 12 | PubChem[1] |
| Complexity | 92.2 | PubChem[1] |
Methodologies: The Experimental Benchmark
Experimental Protocol for Boiling Point Determination
The boiling point of a liquid is a fundamental physical property that is highly sensitive to molecular structure and intermolecular forces. A common and effective method for its determination is the Thiele Tube method.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This method relies on observing this equilibrium point on a small scale.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Mineral oil or other suitable heating fluid
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed in the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube assembly is attached to a thermometer.
-
The entire assembly is placed in a Thiele tube containing a heating fluid (e.g., mineral oil) to ensure uniform heating.
-
The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is carefully adjusted to maintain a steady stream of bubbles.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Experimental Protocol for Density Determination
The density of a liquid is a measure of its mass per unit volume and is an important parameter in fluid dynamics and material science.
Principle: This protocol is based on the direct measurement of the mass and volume of a liquid sample.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Thermometer
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.
-
The filled pycnometer is placed in a constant temperature water bath to allow the liquid to reach thermal equilibrium.
-
The volume of the liquid is adjusted to the calibration mark on the pycnometer.
-
The exterior of the pycnometer is carefully dried, and its mass is determined.
-
The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Experimental Protocol for Refractive Index Determination
The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a fundamental property used in the identification and purity assessment of compounds.
Principle: The refractive index is determined by measuring the angle at which light is bent, or refracted, when it passes from one medium (e.g., air) into the liquid sample.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Light source (typically a sodium lamp)
-
Dropper or pipette
Procedure:
-
The Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.
-
A few drops of the liquid sample are placed on the surface of the measuring prism.
-
The prisms are closed and locked.
-
The refractometer is connected to a constant temperature water bath to maintain a stable temperature, as the refractive index is temperature-dependent.
-
The light source is positioned to illuminate the prisms.
-
While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is then read directly from the instrument's scale.
Visualizing the Workflow and Logic
To better illustrate the relationship between experimental and computational approaches and the workflow of a key experiment, the following diagrams are provided.
Conclusion
While direct experimental data for this compound remains elusive in readily accessible literature, this guide provides a framework for its characterization. The computationally predicted properties offer valuable initial estimates for researchers. Furthermore, the detailed experimental protocols for determining boiling point, density, and refractive index outline the established methodologies for obtaining empirical data for this and similar branched alkanes. The synergy between computational prediction and experimental validation is crucial for advancing our understanding of chemical compounds. Future experimental work on this compound will be essential to validate and refine the computational models, leading to more accurate predictions for other complex molecules.
References
Safety Operating Guide
Proper Disposal of 3,4-Diethyl-5-methylheptane: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 3,4-Diethyl-5-methylheptane, a non-halogenated aliphatic hydrocarbon. Adherence to these protocols is critical for maintaining a safe research environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat when handling this compound.
-
Ventilation: Handle the substance in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Aliphatic hydrocarbons are flammable.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.
Waste Characterization and Segregation
Proper segregation of chemical waste is the first and most critical step in the disposal process. This compound falls into the category of non-halogenated organic waste.
| Waste Category | Description | Examples of Compatible Waste | Incompatible Waste |
| Non-Halogenated Organic Solvents | Liquid organic compounds that do not contain fluorine, chlorine, bromine, or iodine.[1][2] | Hexane, Toluene, Acetone, Ethanol, Acetonitrile, Ethers | Halogenated solvents (e.g., Chloroform, Dichloromethane), Strong Acids/Bases, Oxidizers, Aqueous Solutions with heavy metals |
Key Principle: Never mix halogenated and non-halogenated waste streams. The cost and complexity of disposing of mixed waste are significantly higher.
Step-by-Step Disposal Protocol
The following procedure outlines the standard operating procedure for the disposal of this compound from a laboratory setting.
-
Container Selection:
-
Obtain a designated waste container compatible with organic solvents, typically made of high-density polyethylene (B3416737) (HDPE).[3]
-
Ensure the container is in good condition, free from leaks, and has a secure, screw-top cap.[4]
-
-
Labeling:
-
Before adding any waste, affix a "Hazardous Waste" label to the container.[5][6]
-
Clearly write the full chemical name, "this compound," and its approximate concentration or percentage if in a mixture. Do not use abbreviations or chemical formulas.[4]
-
Maintain a running list of all constituents and their estimated percentages on the label if other non-halogenated solvents are being added to the same container.[5]
-
-
Waste Accumulation:
-
Transfer the waste this compound into the labeled container inside a chemical fume hood to minimize vapor release.
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[3]
-
Keep the waste container securely closed at all times, except when actively adding waste.[1][4]
-
-
Storage of Waste Container:
-
Store the sealed waste container in a designated and clearly marked satellite accumulation area (SAA) within the laboratory.[1][6]
-
The SAA should be at or near the point of waste generation.[6]
-
Ensure the storage area is well-ventilated and away from ignition sources. The container should be stored in secondary containment to mitigate potential leaks or spills.[1]
-
-
Arranging for Final Disposal:
-
Once the waste container is full (up to the 90% mark) or when it is no longer being added to, arrange for its collection.
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.[6][7]
-
Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash. [5][8]
-
Spill Management
In the event of a small spill:
-
Alert personnel in the immediate area.
-
Ensure adequate ventilation and eliminate all ignition sources.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., spill pillows, sand, or vermiculite).[1][4]
-
Collect the absorbent material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container.
-
For large spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 3. ethz.ch [ethz.ch]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. web.mit.edu [web.mit.edu]
Essential Safety and Logistical Information for Handling 3,4-Diethyl-5-methylheptane
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3,4-Diethyl-5-methylheptane (CAS RN: 62198-99-6). Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidance is supplemented with data from its structural isomer, n-dodecane (CAS RN: 112-40-3), which shares the same molecular formula (C₁₂H₂₆) and is expected to have similar physical and chemical properties.
I. Physical and Chemical Properties
A summary of the known and analogous physical and chemical properties is presented below. This data is crucial for risk assessment and the implementation of appropriate safety measures.
| Property | Value (this compound) | Value (n-Dodecane - Analogue) | Source |
| Molecular Formula | C₁₂H₂₆ | C₁₂H₂₆ | [1][2][3] |
| Molecular Weight | 170.34 g/mol | 170.34 g/mol | [3] |
| Appearance | Clear liquid | Colorless liquid | [4] |
| Flash Point | No data available | 71 °C (160 °F) | [4] |
| Boiling Point | No data available | 216 °C (421 °F) | |
| Flammability | Assumed to be a combustible liquid | Combustible liquid | [4][5] |
| Hazards | Aspiration hazard if swallowed. May cause eye, skin, and respiratory irritation. | May be fatal if swallowed and enters airways. Repeated exposure may cause skin dryness or cracking. | [4][6] |
II. Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Rationale | Source |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are required to protect against splashes. A face shield should be worn over safety glasses during procedures with a high risk of splashing or exothermic reactions. | [7] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are suitable for incidental contact. For prolonged handling, consult the glove manufacturer's resistance guide. Always inspect gloves before use and replace them immediately if contaminated or damaged. | |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat made of flame-resistant material, such as Nomex®, should be worn over non-synthetic clothing. Ensure the lab coat is fully buttoned. | |
| Footwear | Closed-Toed Shoes | Shoes must fully cover the feet and be made of a liquid-resistant material. | [7] |
| Respiratory Protection | Not generally required with adequate ventilation. | Work should be conducted in a well-ventilated area or a chemical fume hood. If engineering controls are insufficient to maintain exposure below permissible limits, a respirator may be necessary after a formal hazard assessment. |
III. Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential to mitigate risks. The following workflow outlines the key steps for safe handling in a laboratory setting.
A. Preparation
-
Risk Assessment: Before commencing any work, conduct a thorough risk assessment for the planned experiment.
-
Gather Materials: Assemble all necessary chemicals, equipment, and PPE.
-
Ensure Ventilation: Verify that the chemical fume hood or other ventilation systems are functioning correctly.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
B. Handling
-
Dispensing: Carefully dispense the required amount of this compound within a chemical fume hood.
-
Keep Containers Closed: Keep containers tightly sealed when not in use to prevent the release of vapors.[5]
-
Avoid Inhalation and Contact: Take measures to avoid inhaling vapors and prevent contact with skin and eyes.[8]
-
Grounding: For transfers of larger quantities, ground and bond containers to prevent static discharge.
C. Post-Handling
-
Decontamination: Clean any equipment that has come into contact with the chemical using an appropriate solvent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[8]
Caption: Workflow for the safe handling of this compound.
IV. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure | Source |
| Unused or Excess Chemical | Collect in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with hydrocarbons. | [9][10] |
| Contaminated Labware (Disposable) | Place in a designated hazardous waste container. This includes items such as gloves, pipette tips, and absorbent materials. | [9] |
| Contaminated Labware (Reusable) | Decontaminate using a suitable solvent in a chemical fume hood. The rinse solvent must be collected as hazardous waste. | |
| Spill Cleanup Materials | Absorb spills with an inert material (e.g., vermiculite, sand) and collect in a sealed container for hazardous waste disposal.[4] | [4] |
Key Disposal Principles:
-
Segregation: Do not mix hydrocarbon waste with other waste streams, particularly chlorinated solvents.[9]
-
Labeling: All waste containers must be clearly labeled with their contents.[11]
-
Licensed Disposal: All hazardous waste must be removed from the site by a licensed contractor for safe disposal or recycling.[12]
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal.[10][13]
References
- 1. This compound | C12H26 | CID 53425833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:62198-99-6 | Chemsrc [chemsrc.com]
- 3. heptane, 3,4-diethyl-5-methyl- [webbook.nist.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. agilent.com [agilent.com]
- 6. carlroth.com [carlroth.com]
- 7. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 10. Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental [allsource-environmental.com]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. epa.wa.gov.au [epa.wa.gov.au]
- 13. ecolink.com [ecolink.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
